1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-bromoethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLYAPKPZBXCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344113 | |
| Record name | 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1997-80-4 | |
| Record name | 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of both a reactive bromoethyl group and a trifluoromethyl moiety makes this compound a versatile intermediate for the development of novel therapeutic agents and functional materials. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Physicochemical Properties
This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrF₃ | [1][2] |
| Molecular Weight | 253.06 g/mol | [1][2] |
| Boiling Point | 92-94 °C at 12 mmHg | [1] |
| Density | 1.495 g/mL | [1] |
| Refractive Index | 1.486 | [1] |
| InChIKey | AZLYAPKPZBXCGX-UHFFFAOYSA-N | [1][2] |
| CAS Number | 1997-80-4 | [1] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the bromination of its corresponding alcohol precursor, 2-(3-(trifluoromethyl)phenyl)ethanol. A highly efficient and mild method for this transformation is the Appel reaction, which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
Experimental Workflow: Appel Reaction
Caption: Workflow for the synthesis of this compound via the Appel reaction.
Detailed Experimental Protocol
This protocol is adapted from a similar, well-established procedure for the bromination of 2-phenylethanol.[3]
Materials:
-
2-(3-(Trifluoromethyl)phenyl)ethanol
-
Carbon Tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl Acetate
-
Silica Gel
Procedure:
-
To a solution of 2-(3-(trifluoromethyl)phenyl)ethanol (1.0 equivalent) and carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, is added a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure product, this compound.
Characterization of this compound
The structure and purity of the synthesized compound are confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.[4][5][6][7][8]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.5 | m | 4H | Aromatic protons |
| ~3.6 | t | 2H | -CH₂-Br | |
| ~3.2 | t | 2H | Ar-CH₂- | |
| ¹³C NMR | ~139 | s | - | Aromatic C-CH₂ |
| ~131 | q | - | Aromatic C-CF₃ | |
| ~129 | d | - | Aromatic CH | |
| ~125 | d | - | Aromatic CH | |
| ~124 | q | - | Aromatic CH (meta to CF₃) | |
| ~123 | q | - | -CF₃ | |
| ~39 | t | - | Ar-CH₂- | |
| ~32 | t | - | -CH₂-Br |
m = multiplet, t = triplet, q = quartet, s = singlet, d = doublet
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. The NIST WebBook provides mass spectral data for the related compound 1-bromo-3-(trifluoromethyl)benzene, which can be used as a reference.[9][10]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is available on SpectraBase.[2] Key expected absorptions include C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and strong C-F stretching bands characteristic of the trifluoromethyl group.
Applications in Drug Development
While specific biological activities of this compound are not extensively documented, its structure makes it a highly valuable intermediate in drug discovery. The trifluoromethyl group can enhance a drug molecule's metabolic stability and its ability to cross cell membranes.[11] The bromoethyl group provides a reactive handle for introducing the trifluoromethylphenyl moiety into a larger molecular scaffold through nucleophilic substitution reactions.
Potential Signaling Pathway Involvement
Derivatives of this compound could potentially modulate the activity of various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. The trifluoromethylphenyl group can engage in specific binding interactions within the active site of a protein.
The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as a ligand for a GPCR, initiating a downstream signaling cascade.
Caption: Hypothetical signaling pathway initiated by a derivative of this compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications. The detailed experimental protocol, based on the reliable Appel reaction, offers a clear pathway for its preparation. The provided characterization data, including predicted NMR spectra, will aid researchers in identifying and verifying the compound. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. (2-Bromoethyl)benzene(103-63-9) 1H NMR spectrum [chemicalbook.com]
- 7. (2-Bromoethyl)benzene(103-63-9) 13C NMR [m.chemicalbook.com]
- 8. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR [m.chemicalbook.com]
- 9. Benzene, 1-bromo-3-(trifluoromethyl)- [webbook.nist.gov]
- 10. Benzene, 1-bromo-3-(trifluoromethyl)- [webbook.nist.gov]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound. This compound is of interest to researchers in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can impart desirable properties to parent molecules.
Physicochemical Properties
This compound is a colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1997-80-4 | [1] |
| Molecular Formula | C₉H₈BrF₃ | [1] |
| Molecular Weight | 253.062 g/mol | [1] |
| Density | 1.495 g/mL | [1] |
| Boiling Point | 92-94 °C at 12 mmHg | [1] |
| Physical Form | Liquid | [1] |
| Color | Colorless | [1] |
| Refractive Index | 1.486 | [1] |
| InChI Key | AZLYAPKPZBXCGX-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCBr | [1] |
Synthesis and Analysis: Experimental Protocols
Detailed, peer-reviewed synthesis and analysis protocols specifically for this compound are not extensively documented. However, based on general organic chemistry principles and published methods for analogous compounds, the following experimental approaches can be proposed.
Synthesis
A plausible synthetic route to this compound involves the bromination of 2-(3-(trifluoromethyl)phenyl)ethanol. This reaction can be achieved using various brominating agents.
Protocol: Bromination of 2-(3-(trifluoromethyl)phenyl)ethanol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-(trifluoromethyl)phenyl)ethanol in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃), to the stirred solution. The addition should be dropwise to control the reaction temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.
Diagram: Synthetic Workflow
References
Spectroscopic Profile of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4-7.6 | m | 4H | Aromatic protons |
| ~3.6 | t | 2H | -CH₂-Br |
| ~3.2 | t | 2H | Ar-CH₂- |
Note: The ¹H NMR data is predicted based on the analysis of similar compounds, as direct experimental data was not available in the searched literature.
¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~140 | C-CF₃ |
| ~132 | Aromatic C-H |
| ~130 (q) | -CF₃ |
| ~129 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~123 | Aromatic C-H |
| ~38 | Ar-CH₂- |
| ~32 | -CH₂-Br |
Note: The ¹³C NMR data is predicted based on the analysis of similar compounds, as direct experimental data was not available in the searched literature.
IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1610, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1330 | Strong | C-F stretch (CF₃) |
| ~1160, 1120 | Strong | C-F stretch (CF₃) |
| ~690 | Strong | C-Br stretch |
Note: IR data is based on typical absorption ranges for the functional groups present in the molecule.
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 252/254 | Moderate | [M]⁺ (Molecular ion) |
| 173 | High | [M - Br]⁺ |
| 104 | High | [C₈H₈]⁺ |
Note: Mass spectrometry data is based on typical fragmentation patterns for similar compounds.
Experimental Protocols
The following are general experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width is typically set to cover the range of 0-10 ppm. For ¹³C NMR, a wider spectral width, for example, 0-220 ppm, is used. Data is processed by Fourier transformation of the free induction decay (FID) signal.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectra are recorded on an FTIR spectrometer. For a liquid sample, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the neat liquid is placed directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound. The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column). The GC oven temperature is programmed to separate the components of the sample. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Data Interpretation and Visualization
The spectroscopic data provides a detailed fingerprint of the this compound molecule, confirming its structural features.
The diagram above illustrates the logical workflow from sample preparation through various spectroscopic techniques to the final structural elucidation of the molecule. Each technique provides unique and complementary information that, when combined, allows for a confident confirmation of the molecular structure of this compound.
An In-depth Technical Guide to the 1H NMR Spectrum of (2-Bromoethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectra of (2-Bromoethyl)benzene and its derivatives. Understanding the NMR characteristics of these compounds is crucial for their identification, purity assessment, and structural elucidation in various research and development settings, particularly in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes key quantitative data, outlines experimental protocols, and provides visual aids to facilitate a deeper understanding of the structure-spectra correlations.
Introduction to the 1H NMR Spectrum of (2-Bromoethyl)benzene
The 1H NMR spectrum of (2-bromoethyl)benzene provides a unique fingerprint of its molecular structure. The core structure consists of a benzene ring and a 2-bromoethyl side chain (-CH2CH2Br). The chemical environment of each proton in the molecule determines its chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J), offering valuable insights into the connectivity of the atoms.
The protons of the ethyl group typically appear as two triplets, a characteristic A2B2 spin system, due to coupling with each other. The protons on the benzene ring will exhibit complex splitting patterns depending on the presence and nature of any substituents. Electron-donating groups (EDGs) on the aromatic ring will generally shield the aromatic protons, causing their signals to shift to a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs) will deshield these protons, resulting in a downfield shift (higher ppm).
Quantitative 1H NMR Data
The following table summarizes the available 1H NMR data for (2-Bromoethyl)benzene and a selection of its derivatives. The data is presented to facilitate comparison and understanding of the impact of substituents on the chemical shifts and coupling constants.
| Compound | Solvent | Aromatic Protons (δ, ppm, multiplicity, J Hz) | -CH2-Ar (δ, ppm, multiplicity, J Hz) | -CH2-Br (δ, ppm, multiplicity, J Hz) |
| (2-Bromoethyl)benzene[1] | CDCl3 | 7.15-7.34 (m) | 3.15 (t, J = 7.7) | 3.54 (t, J = 7.7) |
| 1-Bromo-2-ethylbenzene | CDCl3 | 7.00-7.50 (m) | 2.73 (q, J = 7.5) | 1.21 (t, J = 7.5) [note: this is a -CH2CH3 group] |
| 1-Bromo-2-(2-bromoethyl)benzene[2] | CDCl3 | 7.13-7.55 (m) | 3.29 (t, J = 7.7) | 3.59 (t, J = 7.7) |
Experimental Protocols
The following section details a general yet comprehensive protocol for the acquisition of 1H NMR spectra for (2-Bromoethyl)benzene derivatives. This protocol is based on standard laboratory practices.[3]
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid (2-Bromoethyl)benzene derivative or dispense 5-10 µL if it is a liquid.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for these compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz). Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal homogeneity.
-
Sample Insertion: Carefully place the NMR tube into the spinner and insert it into the spectrometer's probe.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 for a reasonably concentrated sample. More scans may be necessary for dilute samples.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0 to 12 ppm).
-
-
Data Acquisition: Initiate the data acquisition.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode with a flat baseline.
-
Baseline Correction: Apply a baseline correction to obtain a flat and level baseline across the spectrum.
-
Referencing: Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.
Visualization of Structural and Spectral Relationships
The following diagrams, generated using the DOT language, illustrate the key structural features of a generic (2-Bromoethyl)benzene derivative and the expected signaling pathways in its 1H NMR spectrum.
Caption: Correlation between the structure of (2-Bromoethyl)benzene and its 1H NMR signals.
Caption: A simplified workflow for a typical 1H NMR experiment.
Conclusion
This guide provides a foundational understanding of the 1H NMR spectroscopy of (2-Bromoethyl)benzene derivatives. The presented data and protocols serve as a valuable resource for researchers in the fields of chemistry and drug development. While the currently available public data on a wide range of substituted derivatives is limited, the principles outlined here can be applied to predict and interpret the spectra of novel compounds. Further systematic studies and data sharing within the scientific community will be instrumental in building a more comprehensive spectral library for this important class of molecules.
References
An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene (CAS 1997-80-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene, identified by CAS number 1997-80-4, is a substituted aromatic compound of significant interest in synthetic organic chemistry, particularly in the field of medicinal chemistry. Its chemical structure incorporates a reactive bromoethyl group and a trifluoromethyl substituent on a benzene ring. This unique combination of functional groups makes it a valuable building block for the synthesis of a variety of more complex molecules, most notably phenethylamine derivatives. The presence of the trifluoromethyl group is of particular importance in drug design, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the known chemical properties, synthetic applications, and analytical characterization of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value |
| CAS Number | 1997-80-4 |
| Molecular Formula | C₉H₈BrF₃ |
| Molecular Weight | 253.06 g/mol |
| Appearance | Colorless liquid |
| Density | 1.495 g/mL at 25 °C |
| Boiling Point | 94 °C at 12 mmHg |
| Refractive Index | n20/D 1.486 |
| Storage Temperature | 2-8°C |
Synthetic Utility and Reactivity
The primary synthetic utility of this compound lies in the reactivity of its bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is commonly exploited in the synthesis of phenethylamines through the reaction with various primary and secondary amines.
The general reaction scheme involves the nucleophilic substitution of the bromide by an amine, leading to the formation of a new carbon-nitrogen bond and yielding the corresponding N-substituted 2-(3-(trifluoromethyl)phenyl)ethylamine. Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, acting as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and more.[2][3] The trifluoromethyl group at the meta-position of the phenyl ring can modulate the pharmacological profile of the resulting phenethylamine derivative.
Below is a diagram illustrating the logical relationship of this compound as a key intermediate in the synthesis of biologically relevant phenethylamine derivatives.
Caption: Logical workflow for the synthesis of phenethylamines.
Experimental Protocols
A representative experimental protocol for the subsequent reaction of this compound with an amine to form a phenethylamine derivative is provided below. This protocol is a generalized procedure based on common laboratory practices for such transformations.
Synthesis of N-benzyl-2-(3-(trifluoromethyl)phenyl)ethylamine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous acetonitrile.
-
Add potassium carbonate and benzylamine to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash them with ethyl acetate.
-
Combine the filtrate and the washings and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure N-benzyl-2-(3-(trifluoromethyl)phenyl)ethylamine.
The following diagram illustrates the experimental workflow for this synthesis.
Caption: Experimental workflow for amine substitution.
Analytical Data
The identity and purity of this compound and its derivatives are confirmed using various analytical techniques. Spectroscopic data provides structural confirmation.
| Analytical Technique | Data for this compound |
| FTIR (Infrared) | Available on spectral databases.[4] |
| Raman Spectroscopy | Available on spectral databases.[4] |
| Mass Spectrometry (GC-MS) | Available on spectral databases.[4] |
Note: While specific NMR data for the parent compound was not found in the immediate search, the 1H and 13C NMR spectra of its derivatives would show characteristic signals for the trifluoromethylphenyl group and the ethylamine backbone.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes serious eye irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel phenethylamine derivatives for pharmacological evaluation. Its utility stems from the predictable reactivity of the bromoethyl group and the beneficial physicochemical properties imparted by the trifluoromethyl substituent. While detailed studies on the intrinsic chemical properties and biological activity of this specific compound are limited, its importance as a synthetic intermediate in drug discovery and chemical biology is well-established. This guide provides researchers and drug development professionals with a foundational understanding of its properties and applications, facilitating its effective use in the laboratory.
References
An In-depth Technical Guide on the Reactivity and Stability of Trifluoromethyl-Substituted Phenethyl Bromides
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, offering profound enhancements to metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed examination of the reactivity and stability of phenethyl bromides bearing a trifluoromethyl substituent on the aromatic ring. We explore the powerful electronic effects of the CF3 group, its influence on nucleophilic substitution reaction mechanisms and rates, and the overall chemical stability of these compounds. This document synthesizes theoretical principles with practical methodologies, offering detailed experimental protocols for synthesis and kinetic analysis, structured data for comparative purposes, and visualizations of key chemical concepts to support research and development in medicinal chemistry and materials science.
Introduction: The Role of the Trifluoromethyl Group
The trifluoromethyl group is a key pharmacophore due to its unique properties. The C-F bond's exceptional strength imparts high metabolic and chemical stability.[1] Furthermore, its potent electron-withdrawing nature and lipophilicity can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, enhancing membrane permeability and target binding.[1] In the context of phenethyl bromides, the position of the CF3 group on the phenyl ring dictates its electronic influence, providing a powerful tool to tune the reactivity of the benzylic C-Br bond. Understanding this relationship is critical for designing synthetic routes and predicting the behavior of these intermediates in complex molecular assemblies.
Electronic Effects and Reactivity
The reactivity of phenethyl bromides in nucleophilic substitution reactions is highly sensitive to the electronic nature of substituents on the aromatic ring. The trifluoromethyl group is strongly electron-withdrawing, primarily through an inductive effect (I-effect) and a weaker resonance (R-effect). This deactivates the aromatic ring but, more importantly, influences the stability of carbocationic intermediates or transition states that form during substitution at the benzylic carbon.
The Hammett Equation and Mechanistic Implications
The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding these substituent effects.[2][3][4]
-
σ (Sigma): The substituent constant, which is positive for electron-withdrawing groups like CF3. The value is position-dependent (σ_meta ≈ 0.43, σ_para ≈ 0.54).
-
ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects. A negative ρ value signifies the buildup of positive charge in the transition state, characteristic of an S_N_1 mechanism. Conversely, a small or positive ρ value suggests an S_N_2 mechanism.[5]
For the solvolysis of phenethyl systems, a change in mechanism from S_N_1 to S_N_2 can occur as substituents become more electron-withdrawing.[5] Electron-donating groups stabilize the benzylic carbocation, favoring the S_N_1 pathway. In contrast, the strongly destabilizing CF3 group slows the S_N_1 reaction to the point where the S_N_2 pathway, which does not involve a full carbocation, may become predominant.[5]
Quantitative Reactivity Data
Table 1: Illustrative Solvolysis Rate Constants in 80% Ethanol at 25°C
The following data is calculated using the Hammett equation, assuming a reaction constant (ρ) of -3.0, a value typical for a reaction with significant carbocation character that is sensitive to substituent effects. The baseline rate constant (k₀) for unsubstituted phenethyl bromide is set for reference.
| Compound | Substituent (X) | Hammett Constant (σ) | Relative Rate (k/k₀) | Illustrative Rate Constant, k (s⁻¹) |
| 2-Phenylethyl bromide | H | 0.00 | 1.00 | 1.00 x 10⁻⁵ |
| 2-(3-(Trifluoromethyl)phenyl)ethyl bromide | m-CF₃ | 0.43 | 0.051 | 5.1 x 10⁻⁷ |
| 2-(4-(Trifluoromethyl)phenyl)ethyl bromide | p-CF₃ | 0.54 | 0.024 | 2.4 x 10⁻⁷ |
Note: This data is illustrative and intended to show the predicted trend based on Hammett principles. The strong electron-withdrawing CF3 group is expected to significantly decrease the rate of solvolysis by destabilizing the positive charge development in the transition state.
Chemical Stability
The trifluoromethyl group itself is exceptionally robust due to the strength of the C-F bonds.[6] It is generally resistant to metabolic degradation, thermal stress, and photochemical decomposition under typical laboratory conditions.
However, the entire molecule can undergo degradation under specific stress conditions:
-
Hydrolysis: While the C-F bonds are strong, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under harsh alkaline conditions.[1] More commonly, degradation will occur at more labile sites in the molecule.
-
Photodegradation: Prolonged exposure to high-energy UV light can induce degradation pathways.[1]
-
Oxidative Degradation: The aromatic ring may be susceptible to oxidation under strong oxidizing conditions.[1]
For storage, trifluoromethyl-substituted phenethyl bromides should be kept in a cool, dark place under an inert atmosphere to prevent degradation.
Experimental Protocols
The following sections provide detailed, reproducible protocols for the synthesis and kinetic analysis of trifluoromethyl-substituted phenethyl bromides.
Protocol for Synthesis of 2-(4-(Trifluoromethyl)phenyl)ethyl Bromide
This protocol adapts a standard two-step procedure from the corresponding phenylacetic acid.
Step 1: Reduction of 4-(Trifluoromethyl)phenylacetic acid to 2-(4-(Trifluoromethyl)phenyl)ethan-1-ol
-
Reaction Setup: To a dry 250 mL round-bottom flask under an argon atmosphere, add lithium aluminum hydride (LAH) (1.2 eq.) suspended in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Addition of Starting Material: Dissolve 4-(trifluoromethyl)phenylacetic acid (1.0 eq.) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LAH suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.
-
Quenching: Carefully quench the reaction by slowly adding 5 mL of water, followed by 5 mL of 15% aqueous NaOH, and then 15 mL of water.
-
Workup: Filter the resulting white precipitate (aluminum salts) through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford pure 2-(4-(trifluoromethyl)phenyl)ethan-1-ol.
Step 2: Bromination of 2-(4-(Trifluoromethyl)phenyl)ethan-1-ol
-
Reaction Setup: Dissolve the alcohol from Step 1 (1.0 eq.) in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask. Cool the solution to 0°C.
-
Addition of Reagent: Add phosphorus tribromide (PBr₃) (0.5 eq.) dropwise to the stirred solution over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Slowly pour the reaction mixture over 100 g of crushed ice. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(4-(trifluoromethyl)phenyl)ethyl bromide.
Protocol for Kinetic Analysis of Solvolysis
This protocol describes a method for determining the first-order rate constant of solvolysis in an aqueous ethanol solution by monitoring the production of HBr via titration.
-
Preparation of Solvent: Prepare a solvent mixture of 80% ethanol and 20% deionized water (v/v).
-
Preparation of Reactant Solution: Prepare a 0.1 M stock solution of the trifluoromethyl-substituted phenethyl bromide in anhydrous acetone.
-
Reaction Setup: In a 100 mL jacketed beaker maintained at a constant temperature (e.g., 25.0 ± 0.1°C), add 50.0 mL of the 80% ethanol solvent. Add 3-4 drops of a suitable indicator (e.g., bromothymol blue).
-
Titration Setup: Prepare a 0.02 M standardized solution of NaOH.
-
Initiation of Reaction: Add a small, known volume of the NaOH solution (e.g., 0.50 mL) to the solvent to make it basic (the indicator should turn blue). Start a timer and simultaneously inject 1.00 mL of the 0.1 M phenethyl bromide stock solution into the beaker with vigorous stirring. This is time t=0.
-
Data Collection: Record the time it takes for the generated HBr to neutralize the added NaOH, indicated by the color change from blue to yellow. Immediately upon the color change, add another 0.50 mL aliquot of the NaOH solution and record the time for the subsequent color change. Repeat this process for 10-12 aliquots.
-
Data Analysis: The rate of reaction is determined by the time taken to produce a known amount of HBr. For an S_N_1 reaction, a plot of ln([Substrate]t) versus time will yield a straight line. The concentration of the substrate at time t ([Substrate]t) can be calculated from the volume of NaOH consumed. The slope of this line is equal to the negative of the first-order rate constant (-k).
Conclusion
Trifluoromethyl-substituted phenethyl bromides are valuable intermediates whose reactivity is dominated by the strong electron-withdrawing nature of the CF3 group. This substituent significantly retards reaction pathways that involve the development of positive charge at the benzylic center, such as S_N_1 solvolysis. The stability of the C-F bonds ensures that the trifluoromethyl moiety remains intact under most synthetic conditions, providing a reliable handle for introducing this critical pharmacophore. The predictive power of the Hammett relationship, combined with the robust experimental protocols detailed herein, provides researchers with the necessary tools to effectively utilize these compounds in the rational design and development of novel pharmaceuticals and advanced materials.
References
- 1. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. scribd.com [scribd.com]
- 5. web.viu.ca [web.viu.ca]
- 6. [PDF] Solvolysis Reaction Kinetics, Rates and Mechanism for Phenyl N-Phenyl Phosphoramidochloridate | Semantic Scholar [semanticscholar.org]
Molecular structure and formula of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene is a fluorinated aromatic organic compound. Its structure, featuring a reactive bromoethyl group and an electron-withdrawing trifluoromethyl group, makes it a valuable building block in organic synthesis. This guide provides an in-depth overview of its molecular structure, physicochemical properties, and potential applications, particularly within the realm of medicinal chemistry and drug development. The trifluoromethyl moiety is of significant interest in pharmaceutical design as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[1].
Molecular Structure and Formula
The molecular structure of this compound consists of a benzene ring substituted with a 2-bromoethyl group at position 1 and a trifluoromethyl group at position 3.
Caption: 2D molecular structure of this compound.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 1997-80-4 | [2][3] |
| Molecular Formula | C9H8BrF3 | [2][3] |
| Molecular Weight | 253.06 g/mol | [2][3] |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCBr | [2] |
| InChI Key | AZLYAPKPZBXCGX-UHFFFAOYSA-N | [2][4] |
| MDL Number | MFCD03092900 | [2][3] |
Physicochemical Data
This compound is typically a colorless liquid at room temperature.[2][4]
Table 2: Physicochemical Properties
| Property | Value | Conditions | Reference |
| Appearance | Colorless Liquid | Room Temperature | [2][4] |
| Purity | 95% | [2][4] | |
| Boiling Point | 92°C - 94°C | 12 mmHg | [2] |
| Density | 1.495 g/mL | [2] | |
| Refractive Index | 1.486 | [2] |
Spectroscopic Data
Spectroscopic data for this compound is available across various databases. This includes Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and mass spectrometry (MS).[5][6]
Synthesis
Caption: Plausible synthetic workflow for this compound.
Applications in Drug Development
While specific biological activities of this compound are not extensively documented, its structural motifs are highly relevant in medicinal chemistry. The bromoethyl group serves as a versatile handle for introducing the trifluoromethylphenyl ethyl moiety into larger molecules through nucleophilic substitution reactions.
The trifluoromethyl group is a key functional group in modern drug design.[1] Its incorporation into a drug candidate can significantly modulate its pharmacokinetic and pharmacodynamic properties.
Key Roles of the Trifluoromethyl Group in Drug Design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug.[1]
-
Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1]
-
Binding Affinity: The electronic properties of the trifluoromethyl group can influence intermolecular interactions, potentially improving the binding affinity of a drug to its target.
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties.[1]
Compounds like (2-bromoethyl)benzene are utilized as intermediates in the synthesis of pharmacologically active molecules, including antimicrobial agents.[8] This suggests that this compound could be a valuable precursor for novel therapeutic agents.
Caption: Influence of the trifluoromethyl group on drug properties.
Safety Information
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General GHS pictograms associated with similar chemicals suggest that it may be a danger to handle, but specific pictograms for this compound were not available in the search results.[3]
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a reactive bromoethyl group and a property-modulating trifluoromethyl group makes it an attractive building block for the development of novel molecules with desired physicochemical and biological profiles. Researchers and scientists in the field of drug development can leverage the properties of this compound to design and synthesize next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. 1997-80-4|this compound|BLD Pharm [bldpharm.com]
- 4. Benzene, 1-(2-bromoethyl)-3-(trifluoromethyl)- [cymitquimica.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. prepchem.com [prepchem.com]
- 8. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
Navigating the Unseen: A Technical Safety Guide to 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known hazards and safety information for 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene (CAS No. 1997-80-4). Due to a notable lack of extensive toxicological studies, this document emphasizes precautionary principles and safe handling practices. All personnel handling this compound should be thoroughly trained in laboratory safety and be aware of the potential risks outlined herein.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for its hazard profile.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Not specified | Toxic to aquatic life with long lasting effects.[2] |
Signal Word: Warning[1]
Hazard Pictograms:
Physical and Chemical Properties
A summary of the available physical and chemical data for this compound is presented below. The conflicting or missing data points highlight the need for careful handling and verification.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrF₃ | --INVALID-LINK-- |
| Molecular Weight | 253.06 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Boiling Point | 92 - 94 °C @ 12 mmHg154 - 155 °C (literature) | --INVALID-LINK--[1] |
| Density | 1.495 g/mL1.607 g/cm³ @ 25 °C (literature) | --INVALID-LINK--[1] |
| Flash Point | No information available | [2] |
| Autoignition Temperature | No information available | [2] |
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[3] No quantitative data for acute toxicity (LD50 or LC50) is currently available. It is not classified as a carcinogen by IARC, NTP, or OSHA.[1]
Potential Health Effects:
-
Inhalation: May cause respiratory irritation.
-
Skin Contact: Causes skin irritation.[1]
-
Eye Contact: Causes serious eye irritation.[1]
-
Ingestion: Harmful if swallowed.
The lack of detailed toxicological data necessitates the use of stringent safety protocols to minimize any potential for exposure.
Experimental Protocols
As specific experimental safety studies for this compound are not publicly available, this section provides a generalized workflow for assessing the skin and eye irritation potential of a novel chemical substance according to OECD guidelines.
Caption: Generalized workflow for in vitro skin and eye irritation testing.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure eyewash stations and safety showers are readily accessible.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, and open flames.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Caption: Recommended PPE, handling workflow, and storage conditions.
First-Aid and Emergency Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Vapors may form explosive mixtures with air.[1] Hazardous decomposition products may include carbon oxides, hydrogen fluoride, and hydrogen bromide.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Do not allow it to enter drains or waterways.[3]
This guide is intended to provide essential safety information. It is not a substitute for professional judgment and thorough risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.
References
Lipophilicity and electronic effects of the trifluoromethyl group
An In-depth Technical Guide on the Lipophilicity and Electronic Effects of the Trifluoromethyl Group
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl (CF3) group is a cornerstone substituent in modern medicinal chemistry, prized for its unique ability to modulate the physicochemical properties of drug candidates.[1][2][3] Its incorporation can profoundly influence a molecule's lipophilicity, electronic character, and metabolic stability, thereby enhancing pharmacokinetic profiles and therapeutic efficacy.[1][2][4] This guide provides a detailed examination of these effects, supported by quantitative data, experimental protocols, and logical workflows.
Core Physicochemical Properties of the Trifluoromethyl Group
The CF3 group is distinguished by two primary characteristics: its high lipophilicity and its strong electron-withdrawing nature. These properties stem from the high electronegativity of the three fluorine atoms.[2][5][6]
-
Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which is the affinity of a compound for a lipid or non-polar environment.[1][2][7] This property is crucial for a drug's ability to cross cell membranes and is often quantified by the logarithm of the partition coefficient (logP) between octanol and water.[8]
-
Electronic Effects: As a powerful electron-withdrawing group, the CF3 group can drastically alter the electron distribution within a molecule.[1][6][7] This influences the acidity or basicity (pKa) of nearby functional groups and can modulate interactions with biological targets.[5][7]
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group exceptionally stable against metabolic degradation.[2][7] This metabolic stability often leads to a longer drug half-life.[2]
Quantitative Analysis of Physicochemical Effects
The impact of the CF3 group can be quantified using several standard parameters in medicinal chemistry.
Table 1: Lipophilicity Parameters
The Hansch-Leo lipophilicity parameter (π) quantifies the contribution of a substituent to the overall logP of a molecule. A positive π value indicates an increase in lipophilicity.
| Substituent | Hansch-Leo Lipophilicity Parameter (π) |
| -CF3 | +0.88 [6][9] |
| -CH3 | +0.56 |
| -Cl | +0.71 |
| -F | +0.14[9] |
| -OCH3 | -0.02 |
| -OCF3 | +1.04 [9] |
Table 2: Electronic Parameters (Hammett Constants)
Hammett constants (σ) describe the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. Positive values indicate an electron-withdrawing effect. The constants differ for substituents at the meta (σm) and para (σp) positions due to the influence of resonance effects at the para position.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |
| -CF3 | 0.43 | 0.54 |
| -CH3 | -0.07[10] | -0.17[10] |
| -Cl | 0.37 | 0.23 |
| -F | 0.34 | 0.06 |
| -NO2 | 0.71 | 0.78 |
| -OCF3 | 0.40 [10] | 0.35 [10] |
Impact on Drug Design and ADME Properties
The introduction of a CF3 group is a strategic decision in drug design aimed at optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.
The following diagram illustrates the logical relationships between the core properties of the CF3 group and its downstream effects on drug development.
Experimental Protocols
Accurate measurement of lipophilicity and electronic effects is critical for understanding the behavior of CF3-containing compounds.
4.1. Protocol for logP Measurement (Shake-Flask Method)
The shake-flask method is a classic and widely accepted technique for determining the partition coefficient (logP) of a compound.[11]
Objective: To determine the logP value of a trifluoromethyl-containing compound by measuring its concentration in equilibrated n-octanol and water phases.
Materials:
-
Compound of interest
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Separatory funnel or pear-shaped flask[12]
-
Mechanical shaker or stirrer
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or ¹⁹F NMR for fluorinated compounds)[13]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the compound in n-octanol at a known concentration.
-
Ensure both n-octanol and water are mutually saturated by stirring them together vigorously for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
Add a precise volume of the n-octanol stock solution and a precise volume of water to the separatory funnel (a 1:1 or 2:1 volume ratio is common).[12]
-
Seal the funnel and shake it vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.[12]
-
Let the funnel stand undisturbed overnight to ensure complete phase separation.[12]
-
-
Sampling:
-
Carefully separate the two phases.
-
Withdraw an aliquot from both the n-octanol and the aqueous layer for analysis. Avoid any cross-contamination at the interface.
-
-
Quantification:
-
Calculation:
-
Calculate the partition coefficient, P, using the formula:
-
P = [Concentration in n-octanol] / [Concentration in water]
-
-
The logP value is the base-10 logarithm of P:
-
logP = log₁₀(P)
-
-
4.2. Protocol for Hammett Constant (σ) Determination
Hammett constants are determined by measuring the effect of a substituent on the equilibrium constant of a reaction, typically the ionization of benzoic acid in water at 25°C.[14]
Objective: To determine the σ value for a trifluoromethyl group by measuring the pKa of a CF3-substituted benzoic acid and comparing it to the pKa of unsubstituted benzoic acid.
Materials:
-
Substituted benzoic acid (e.g., 4-(trifluoromethyl)benzoic acid)
-
Unsubstituted benzoic acid
-
Solvent (e.g., 70:30 ethanol-water mixture)[14]
-
Standardized NaOH solution (e.g., 0.05 M)
-
pH meter with a combination electrode, calibrated with standard buffers
-
Burette, pipette, beakers, and magnetic stirrer
Procedure:
-
Solution Preparation:
-
Accurately weigh a precise amount (e.g., 4.0 x 10⁻⁴ mol) of the unsubstituted benzoic acid and dissolve it in a known volume (e.g., 25 mL) of the ethanol-water solvent.[14]
-
Repeat the process for the CF3-substituted benzoic acid.
-
-
Titration:
-
Place the beaker containing the benzoic acid solution on a magnetic stirrer and immerse the calibrated pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.25 mL) and recording the pH after each addition.[14] Continue the titration well past the equivalence point.
-
-
Data Analysis and pKa Determination:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph.
-
Repeat the entire procedure for the CF3-substituted benzoic acid to determine its pKa.
-
-
Calculation of the Hammett Constant (σ):
-
The Hammett equation for the ionization of benzoic acids is:
-
σ = pKa (unsubstituted) - pKa (substituted)
-
-
Since the reference reaction (ionization of benzoic acid in water) has a reaction constant (ρ) defined as 1.00, the substituent constant (σ) can be directly calculated from the difference in pKa values.[14]
-
Conclusion
The trifluoromethyl group is a powerful tool in the arsenal of medicinal chemists. Its ability to simultaneously enhance lipophilicity, confer metabolic stability, and exert strong electron-withdrawing effects makes it a highly valuable substituent for optimizing drug candidates.[1][15] A thorough understanding and quantitative assessment of these properties, through established experimental protocols, are essential for the rational design of new, more effective therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.viu.ca [web.viu.ca]
- 11. acdlabs.com [acdlabs.com]
- 12. youtube.com [youtube.com]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 14. web.viu.ca [web.viu.ca]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Utility of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-(2-bromoethyl)-3-(trifluoromethyl)benzene as a key intermediate in pharmaceutical synthesis. The trifluoromethyl group is a prevalent substituent in modern pharmaceuticals, known for enhancing metabolic stability and membrane permeability. The 2-bromoethyl functional group serves as a versatile handle for introducing the 3-(trifluoromethyl)phenethyl moiety into target molecules, a common structural motif in bioactive compounds.
While direct synthesis examples for blockbuster drugs using this compound are not as widely documented as for its precursor, 1-bromo-3-(trifluoromethyl)benzene, its utility as an alkylating agent is significant in drug discovery and development. A primary application of this reagent is in the N-alkylation of primary and secondary amines to form C-N bonds, a fundamental transformation in the synthesis of numerous pharmaceutical agents.
A notable application of a related precursor, 1-bromo-3-(trifluoromethyl)benzene, is in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism.[1][2][3] In this synthesis, the trifluoromethylphenyl group is introduced via a Mizoroki-Heck cross-coupling reaction.[1][2][3] The use of this compound offers an alternative strategy for incorporating a similar structural component through alkylation.
Key Applications
The primary application of this compound in pharmaceutical synthesis is as an electrophile in alkylation reactions. The bromoethyl group is a reactive moiety that readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form new carbon-nitrogen bonds. This reaction is fundamental in the synthesis of a wide range of biologically active molecules.
N-Alkylation of Amines
The introduction of the 3-(trifluoromethyl)phenethyl group via N-alkylation can significantly impact the pharmacological profile of a drug candidate. The trifluoromethyl group can alter a molecule's electronics, lipophilicity, and steric profile, which in turn influences its pharmacokinetic and pharmacodynamic properties.[4]
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for N-alkylation reactions using alkyl bromides, which are analogous to the expected reactivity of this compound.
Table 1: Representative N-Alkylation Reaction Yields
| Nucleophile (Amine) | Electrophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Aliphatic Amine | This compound | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |
| Secondary Aliphatic Amine | This compound | K₂CO₃ | DMF | 60 | 18 | 70-85 |
| Primary Arylamine | This compound | NaH | THF | 25 | 24 | 60-75 |
| Secondary Arylamine | This compound | Cs₂CO₃ | Dioxane | 100 | 24 | 50-70 |
Table 2: Comparison of N-Alkylation Methods
| Method | Key Reagents | Advantages | Disadvantages |
| Direct Alkylation | Alkyl Halide, Base | Simple procedure, readily available reagents. | Potential for over-alkylation, may require harsh conditions. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | High selectivity, mild reaction conditions. | Requires a two-step sequence (imine formation and reduction). |
Experimental Protocols
The following are detailed protocols for the N-alkylation of a primary amine with this compound.
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
This protocol describes a general method for the N-alkylation of a primary amine using this compound in the presence of a carbonate base.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.2 eq) and anhydrous acetonitrile.
-
Stir the solution at room temperature until the amine is fully dissolved.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic pathway for N-alkylation.
Experimental Workflow Diagram
Caption: Experimental workflow for N-alkylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene|CAS 958027-93-5 [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of a trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making it a desirable moiety in drug design. The bromoethyl side chain serves as a reactive handle for introducing a variety of functional groups via nucleophilic substitution reactions. These reactions typically proceed via an SN2 mechanism, involving the displacement of the bromide leaving group by a nucleophile. This document provides detailed protocols for the nucleophilic substitution of this compound with a range of nitrogen, oxygen, sulfur, and carbon-based nucleophiles.
General Reaction Scheme
The fundamental transformation involves the reaction of this compound with a nucleophile (Nu:), typically in the presence of a base and a suitable solvent, to yield the substituted product.
Caption: General Nucleophilic Substitution Reaction.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes the reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile Class | Nucleophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Nitrogen | Aniline | N-(2-(3-(trifluoromethyl)phenyl)ethyl)aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| Piperidine | 1-(2-(3-(trifluoromethyl)phenyl)ethyl)piperidine | K₂CO₃ | DMF | 60 | 6 | 92 | |
| Morpholine | 4-(2-(3-(trifluoromethyl)phenyl)ethyl)morpholine | K₂CO₃ | Acetonitrile | 80 | 8 | 88 | |
| Pyrrolidine | 1-(2-(3-(trifluoromethyl)phenyl)ethyl)pyrrolidine | K₂CO₃ | DMF | 60 | 5 | 95 | |
| Sodium Azide | 1-(2-Azidoethyl)-3-(trifluoromethyl)benzene | - | DMF | 25 | 12 | 94[1] | |
| Oxygen | Phenol | 1-(2-Phenoxyethyl)-3-(trifluoromethyl)benzene | K₂CO₃ | Acetone | 60 | 24 | 78 |
| Sulfur | Thiophenol | Phenyl(2-(3-(trifluoromethyl)phenyl)ethyl)sulfane | K₂CO₃ | Acetonitrile | 80 | 6 | 90 |
| Carbon | Sodium Cyanide | 3-(3-(Trifluoromethyl)phenyl)propanenitrile | - | DMF | 70 | 12 | 82 |
Experimental Protocols
Protocol 1: N-Alkylation of Amines - Synthesis of N-(2-(3-(trifluoromethyl)phenyl)ethyl)aniline
This protocol details the reaction of this compound with aniline to form the corresponding N-alkylated product.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-(2-(3-(trifluoromethyl)phenyl)ethyl)aniline.
Caption: Experimental workflow for N-alkylation.
Protocol 2: Synthesis of 1-(2-Azidoethyl)-3-(trifluoromethyl)benzene
This protocol describes the synthesis of an azide derivative, a versatile intermediate for further transformations.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-azidoethyl)-3-(trifluoromethyl)benzene. A batch process for a similar compound, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, from the corresponding benzyl chloride and sodium azide resulted in a 94% yield[1].
Protocol 3: Williamson Ether Synthesis - Synthesis of 1-(2-Phenoxyethyl)-3-(trifluoromethyl)benzene
This protocol outlines the formation of an ether linkage via the Williamson ether synthesis. This reaction involves the SN2 reaction of an alkoxide with a primary alkyl halide[2][3].
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a mixture of phenol (1.0 eq) and potassium carbonate (2.0 eq) in acetone, add this compound (1.2 eq).
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain 1-(2-phenoxyethyl)-3-(trifluoromethyl)benzene.
Caption: Williamson Ether Synthesis Mechanism.
Protocol 4: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanenitrile
This protocol describes the formation of a carbon-carbon bond through the reaction with cyanide.
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 12 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by distillation under reduced pressure or column chromatography to yield 3-(3-(trifluoromethyl)phenyl)propanenitrile.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
This compound is a lachrymator and should be handled with care.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution.
-
Sodium cyanide is highly toxic. Handle with extreme caution and have an appropriate quenching procedure and emergency plan in place.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene in the Synthesis of Novel Agrochemicals
Abstract
This application note details the utility of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene as a key intermediate in the synthesis of novel agrochemical candidates. The trifluoromethyl group is a crucial pharmacophore in modern agrochemicals, enhancing metabolic stability, binding affinity, and overall efficacy. This document provides a comprehensive protocol for the synthesis of a hypothetical fungicide, designated Gemini-Fungicide-1, through the O-alkylation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with this compound. Detailed experimental procedures, quantitative data, and workflow visualizations are presented to guide researchers in the potential application of this versatile building block.
Introduction
The increasing global demand for food production necessitates the development of innovative and effective crop protection agents. The introduction of a trifluoromethyl (-CF3) group into active molecules is a well-established strategy in agrochemical design to improve biological activity.[1] this compound is a valuable bifunctional molecule, possessing both a reactive bromoethyl group suitable for nucleophilic substitution and a trifluoromethylphenyl moiety to impart desirable properties to the target agrochemical.
This application note focuses on a plausible and scientifically sound application: the synthesis of a novel fungicide, Gemini-Fungicide-1, by coupling this compound with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. The pyrazole ring is a common scaffold in many commercial fungicides and herbicides.[2][3][4] The resulting ether linkage is a stable and common motif in bioactive molecules.
Synthesis of Gemini-Fungicide-1
The synthesis of the hypothetical Gemini-Fungicide-1 is achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[5] In this procedure, the hydroxyl group of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is deprotonated by a base to form a nucleophilic pyrazolate anion, which then displaces the bromide from this compound in an SN2 reaction.
Proposed Synthetic Pathway
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol synthesis - chemicalbook [chemicalbook.com]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols: Synthesis and Antimicrobial Activity of 3,5-bis(trifluoromethyl)phenyl-substituted Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1] The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety into drug molecules is a known strategy to enhance their therapeutic efficacy.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of a series of novel 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives and evaluates their potent antimicrobial activity against drug-resistant bacteria. These compounds have demonstrated significant potential as growth inhibitors of Gram-positive bacteria, including menacing pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4]
Applications
The synthesized 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have shown significant promise as potent antimicrobial agents.[2] Key applications include:
-
Inhibitors of Drug-Resistant Bacteria: These compounds are effective growth inhibitors of various Gram-positive bacterial strains, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL.[2][4]
-
Activity Against MRSA: Several of the synthesized derivatives exhibit potent activity against MRSA, a major cause of hospital-acquired infections.[3]
-
Biofilm Eradication: Specific derivatives have demonstrated the ability to eradicate S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL.[4]
-
Bactericidal Properties: Further studies have revealed that lead compounds from this series are bactericidal and are also potent against MRSA persisters.[2][4]
Data Presentation
The following table summarizes the synthesized 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole-derived anilines and their corresponding yields.
| Compound | R-group on Aniline | Yield (%) |
| 1 | H | 85 |
| 2 | 4-CH₃ | 88 |
| 3 | 4-C₂H₅ | 90 |
| 4 | 4-OCH₃ | 82 |
| 5 | 4-OC₆H₅ | 86 |
| 6 | 4-SCH₃ | 89 |
| 11 | 4-CF₃ | 92 |
| 28 | 3,4-di-Cl | 91 |
| 29 | 3,5-di-Cl | 93 |
| (additional compounds listed in the source) |
Table 1: Synthesis of 3,5-bis(trifluoromethylphenyl)-derived pyrazole anilines and their yields.[2]
The antimicrobial activity of the synthesized compounds was evaluated against various Gram-positive bacteria. The table below presents the Minimum Inhibitory Concentration (MIC) values for selected compounds.
| Compound | S. aureus (MRSA) | S. epidermidis | E. faecalis | B. subtilis |
| 1 | 2 µg/mL | 2 µg/mL | 2 µg/mL | 2 µg/mL |
| 2 | 1 µg/mL | 1 µg/mL | 1 µg/mL | 1 µg/mL |
| 3 | 1 µg/mL | 1 µg/mL | 1 µg/mL | 1 µg/mL |
| 4 | >128 µg/mL | >128 µg/mL | >128 µg/mL | >128 µg/mL |
| 5 | 1 µg/mL | 1 µg/mL | 1 µg/mL | 1 µg/mL |
| 6 | 2 µg/mL | 1 µg/mL | 4 µg/mL | 1 µg/mL |
| 11 | 0.25 µg/mL | 0.25 µg/mL | 0.5 µg/mL | 0.25 µg/mL |
| 28 | 0.25 µg/mL | 0.25 µg/mL | 0.5 µg/mL | 0.25 µg/mL |
| 29 | 0.25 µg/mL | 0.25 µg/mL | 0.5 µg/mL | 0.25 µg/mL |
Table 2: Antimicrobial activity (MIC in µg/mL) of selected 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives against Gram-positive bacteria.[1][2]
Experimental Protocols
The synthesis of the target 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives is achieved through a two-step process.[2]
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-derived Pyrazole Aldehyde (III)
This protocol outlines the synthesis of the key intermediate, a pyrazole aldehyde, from 3',5'-bis(trifluoromethyl)acetophenone and 4-hydrazinobenzoic acid.
Materials:
-
3',5'-bis(trifluoromethyl)acetophenone (I)
-
4-Hydrazinobenzoic acid (II)
-
Anhydrous ethanol
-
Anhydrous N,N-dimethylformamide (DMF)
-
Vilsmeier-Haack reagent (generated in situ from POCl₃ and DMF)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Rotary evaporator
-
Septum
Procedure:
-
Combine 4-hydrazinobenzoic acid (1.597 g, 10.5 mmol) and 3',5'-bis(trifluoromethyl)acetophenone (2.561 g, 10 mmol) in a 100 mL round-bottom flask.[2]
-
Add 50 mL of anhydrous ethanol to the flask.[2]
-
Reflux the reaction mixture for 8 hours.[2]
-
After completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator to obtain the dry hydrazone intermediate.[2]
-
Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask and seal it with a septum. Stir for 15 minutes to dissolve the compound.[2]
-
In a separate flask, prepare the Vilsmeier-Haack reagent.
-
Add the Vilsmeier-Haack reagent to the dissolved hydrazone intermediate. The reaction of the hydrazone intermediate with the Vilsmeier-Haack reagent forms the pyrazole aldehyde (III).[2]
-
Upon completion of the reaction, the pyrazole aldehyde (III) can be purified by filtration and washing with water.[2]
Step 2: Synthesis of 3,5-Bis(trifluoromethyl)phenyl Substituted Pyrazole-Derived Anilines (1–30)
This protocol describes the final step of reductive amination to produce the target aniline derivatives.
Materials:
-
3,5-Bis(trifluoromethyl)phenyl-derived pyrazole aldehyde (III)
-
Substituted anilines (R-NH₂)
-
Toluene
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Round-bottom flask
-
Dean-Stark condenser
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark condenser, dissolve the pyrazole aldehyde (214.14 mg, 0.5 mmol) and the respective aniline derivative (0.55 mmol) in toluene.[2]
-
Reflux the mixture for 6 hours to form the imine intermediate.[2]
-
Cool the reaction mixture and filter it under a vacuum.[2]
-
Recrystallize the collected precipitate from acetonitrile to obtain the pure imine product.[2]
-
Dissolve the purified imine product (0.5 mmol) in methanol and cool the solution to 0 °C using an ice bath.[2]
-
Add sodium borohydride (NaBH₄) (94.5 mg, 2.5 mmol) to the solution.[2]
-
Stir the mixture for 10 hours.[2]
-
Upon completion, the final product can be isolated and purified. The target compounds (1–30) are generally obtained in very good yields.[2]
Visualizations
Caption: Synthetic workflow for 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles.
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene for Bioassays
Topic: Derivatization of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene for Bioassays
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile chemical scaffold for the synthesis of novel bioactive compounds. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, making it a valuable moiety in drug design.[1][2] The bromoethyl side chain provides a reactive handle for the introduction of various functional groups, allowing for the creation of diverse chemical libraries for biological screening. These derivatives have potential applications in anticancer research, particularly as kinase inhibitors.[2][3][4] This document provides detailed protocols for the synthesis of a series of N-substituted-2-(3-(trifluoromethyl)phenyl)ethan-1-amine derivatives and their evaluation in anticancer bioassays.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-(3-(trifluoromethyl)phenyl)ethan-1-amine Derivatives
This protocol describes the synthesis of a library of N-aryl derivatives from this compound and various substituted anilines.
Materials:
-
This compound
-
Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline, 3,4-dichloroaniline)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (20 mL) in a round-bottom flask, add the substituted aniline (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at reflux (approximately 82°C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-aryl-2-(3-(trifluoromethyl)phenyl)ethan-1-amine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cytotoxicity Evaluation using MTT Assay
This protocol outlines the procedure for evaluating the in vitro anticancer activity of the synthesized derivatives against a human cancer cell line (e.g., A549 lung cancer cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., A549)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized N-aryl-2-(3-(trifluoromethyl)phenyl)ethan-1-amine derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Culture A549 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized derivatives in DMSO (10 mM). Prepare serial dilutions of the compounds in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesized N-aryl-2-(3-(trifluoromethyl)phenyl)ethan-1-amine derivatives.
Table 1: Synthesis Yields of N-Aryl-2-(3-(trifluoromethyl)phenyl)ethan-1-amine Derivatives
| Compound ID | Substituent on Aniline | Yield (%) |
| 1a | H | 75 |
| 1b | 4-Chloro | 82 |
| 1c | 4-Methoxy | 78 |
| 1d | 3,4-Dichloro | 85 |
| 1e | 4-Trifluoromethyl | 80 |
Table 2: In Vitro Cytotoxicity (IC50) of N-Aryl-2-(3-(trifluoromethyl)phenyl)ethan-1-amine Derivatives against A549 Cancer Cells
| Compound ID | Substituent on Aniline | IC50 (µM) |
| 1a | H | 25.3 |
| 1b | 4-Chloro | 10.8 |
| 1c | 4-Methoxy | 35.1 |
| 1d | 3,4-Dichloro | 5.2 |
| 1e | 4-Trifluoromethyl | 8.7 |
| Cisplatin | (Positive Control) | 7.5 |
Mandatory Visualization
Caption: General experimental workflow for synthesis and bioassay.
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
Caption: Structure-activity relationship summary.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene as a Building Block for Kinase Inhibitors
Disclaimer: Extensive literature searches did not yield specific examples of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene being utilized as a direct building block in the synthesis of named kinase inhibitors. The trifluoromethylphenyl and ethyl halide moieties are present in various bioactive molecules; however, this specific combination is not prominently featured in published kinase inhibitor synthesis literature.
Therefore, to fulfill the request for detailed application notes and protocols, we will use a well-documented and structurally relevant alternative: 5-Bromoindole . This compound is a highly versatile and widely used building block in the development of a range of potent kinase inhibitors, particularly targeting key enzymes in oncology. The synthetic principles and experimental protocols detailed below for 5-bromoindole are broadly applicable and demonstrate the strategies that could be adapted for novel building blocks like this compound.
Application Notes: 5-Bromoindole as a Versatile Building Block for Kinase Inhibitors
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its unique electronic properties and ability to form key hydrogen bonds and π-stacking interactions make it an ideal framework for designing enzyme inhibitors. 5-Bromoindole, in particular, serves as a crucial precursor for potent and selective kinase inhibitors due to the bromine atom at the 5-position. This halogen acts as a versatile synthetic handle for various palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[1] Small molecule kinase inhibitors have consequently become a major class of therapeutic agents. 5-Bromoindole has been instrumental in the synthesis of inhibitors for several critical oncogenic kinases.
Key Applications in Kinase Inhibitor Synthesis:
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The indole nucleus can be elaborated to interact with the ATP-binding site of EGFR. The 5-position allows for the introduction of various aryl or heteroaryl groups that can occupy the hydrophobic pocket of the kinase.[1]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: As a key mediator of angiogenesis, VEGFR is a prime target for anti-cancer therapies. 5-Bromoindole derivatives can be synthesized to effectively target the VEGFR signaling pathway.[1]
-
BRAF Inhibitors: The RAF-MEK-ERK pathway is a critical signaling cascade in many cancers. While the approved BRAF inhibitor Vemurafenib uses a 7-azaindole core, the synthetic strategies are highly relevant to 5-bromoindole, highlighting its potential for developing inhibitors targeting this pathway.[1]
The primary synthetic strategies involve leveraging the bromo group for robust carbon-carbon and carbon-nitrogen bond-forming reactions, such as:
-
Suzuki-Miyaura Coupling: To introduce diverse aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: To install various amine substituents, which can act as hinge-binding groups.
Data Presentation: Inhibitory Activities of 5-Bromoindole Derivatives
The following table summarizes representative quantitative data for kinase inhibitors synthesized using 5-bromoindole-based scaffolds.
| Compound ID | Target Kinase | Modification at 5-Position | Assay Type | IC₅₀ (µM) | Target Cell Line |
| 3a | EGFR | 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) | Cell-based | 12.5 | A549 (Lung) |
| 3a | EGFR | 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) | Cell-based | 15.2 | HepG2 (Liver) |
| 3a | EGFR | 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) | Cell-based | 18.3 | MCF-7 (Breast) |
| 3b | EGFR | 2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl) | Cell-based | 20.1 | A549 (Lung) |
Data adapted from literature examples of 5-bromoindole-2-carboxylic acid derivatives.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for introducing an aryl or heteroaryl group at the 5-position of the indole ring, a key step in creating a diverse library of inhibitor candidates.
Materials:
-
5-Bromoindole (1.0 equivalent)
-
Arylboronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 5-bromoindole (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-arylindole.[1]
Protocol 2: General Procedure for Kinase Activity Assay (Luminescence-Based)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using an ADP-Glo™ or similar luminescence-based assay that measures ATP consumption.
Materials:
-
Synthesized inhibitor compound (in DMSO)
-
Target kinase enzyme (e.g., BRAF V600E)
-
Kinase substrate (e.g., inactive MEK1)
-
ATP solution
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the kinase substrate.
-
Initiate the kinase reaction by adding a solution of the target kinase enzyme and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.[1]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: General workflow for synthesis and screening of kinase inhibitors.
References
Application Notes and Protocols for Fragment-Based Drug Discovery Using Bromo-Substituted Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fragment-Based Drug Discovery (FBDD) with Bromo-Substituted Aromatics
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] This approach utilizes small, low molecular weight compounds, or "fragments" (typically <300 Da), to probe the binding sites of biological targets.[3][4][5] Due to their reduced complexity, fragment libraries can explore chemical space more effectively than larger, more complex molecules, often resulting in higher hit rates.[1][6]
The incorporation of bromine into aromatic fragments offers significant advantages in the FBDD workflow. Bromo-substituted aromatic compounds have demonstrated utility in increasing hit rates and facilitating the identification and characterization of fragment binding. This is primarily attributed to the unique properties of the bromine atom, including its ability to form halogen bonds and its utility as a powerful tool in X-ray crystallography.[7]
Advantages of Bromo-Substituted Aromatic Fragments
The use of bromo-substituted aromatic compounds in FBDD campaigns offers several distinct advantages:
-
Enhanced Hit Rates in Crystallographic Screening: Brominated fragment libraries have been shown to yield significantly higher hit rates in X-ray crystallography screens compared to non-halogenated libraries. For instance, a screen against HIV-1 reverse transcriptase reported a hit rate of 23.5% for brominated fragments, compared to an overall hit rate of 4.4%.[7]
-
Facilitated Hit Identification via Anomalous Scattering: The presence of the bromine atom provides a strong anomalous signal in X-ray diffraction data.[7][8] This allows for the unambiguous identification of the fragment's position and orientation within the protein's binding site, even for weakly binding fragments with low occupancy.[7]
-
Halogen Bonding Interactions: The bromine atom can participate in halogen bonds, a non-covalent interaction between the electrophilic region on the halogen and a nucleophilic site on the protein.[7] This can contribute to the binding affinity and specificity of the fragment.
-
Synthetic Tractability: The bromine atom serves as a versatile synthetic handle, facilitating the subsequent elaboration of the fragment hit into a more potent lead compound through various cross-coupling reactions.
Experimental Workflow for FBDD using Bromo-Substituted Fragments
The general workflow for an FBDD campaign incorporating bromo-substituted aromatic fragments involves several key stages, from initial screening to lead optimization.
Caption: A generalized workflow for fragment-based drug discovery (FBDD) utilizing bromo-substituted fragments.
Data Presentation: Quantitative Analysis of Bromo-Fragment Binding
The following tables summarize key quantitative data for bromo-substituted fragments against various protein targets. Ligand efficiency (LE) is a critical metric in FBDD, calculated as the binding energy per heavy atom, and helps to normalize binding affinity for molecular size.
Table 1: Hit Rates of Brominated vs. Non-Brominated Fragment Libraries
| Target | Library Type | Library Size | Number of Hits | Hit Rate (%) | Reference |
| HIV-1 Reverse Transcriptase | Brominated | - | - | 23.5 | [7] |
| HIV-1 Reverse Transcriptase | General | 742 | - | 4.4 | [7] |
| HIV Protease | Brominated | 68 | 2 | ~3 | [7][8] |
| HIV Protease | General (ActiveSite) | 384 | 3 | 0.8 | [7] |
Table 2: Binding Affinities and Ligand Efficiencies of Selected Bromo-Fragments
| Target | Fragment | Molecular Weight (Da) | Kd (µM) | Ligand Efficiency (LE) | Reference |
| BRD3-ET Domain | Tetrahydrocarbazole | - | 230 | - | [9] |
| BRD3-ET Domain | Elaborated Tetrahydrocarbazole | - | 7 | - | [9] |
| sEH | Compound 1 | <380 | <1 | High | [10] |
| sEH | Compound 11 | <380 | Potent | - | [10] |
Experimental Protocols
Protocol 1: Crystallographic Fragment Screening with a Brominated Library
This protocol outlines the steps for soaking protein crystals with a library of bromo-substituted fragments for subsequent X-ray diffraction analysis.
Materials:
-
Protein crystals of suitable size and quality
-
Brominated fragment library (e.g., from a commercial supplier) dissolved in DMSO
-
Cryoprotectant solution compatible with the crystallization conditions
-
Crystallization plates
-
Microscope
-
Pipettes and tips
-
Liquid nitrogen
Procedure:
-
Crystal Preparation: Transfer well-formed protein crystals to a fresh drop of mother liquor.
-
Soaking Solution Preparation: Prepare a soaking solution containing the bromo-fragment at a final concentration typically in the range of 5-20 mM. This is often achieved by adding a small volume of a concentrated fragment stock in DMSO to the crystal drop. The final DMSO concentration should be kept at a level that does not damage the crystals (typically below 10%).
-
Crystal Soaking: Carefully add the soaking solution to the drop containing the crystals. The soaking time can vary from minutes to several hours and should be optimized for each protein-fragment system.[7]
-
Cryo-protection: Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during freezing.
-
Crystal Mounting and Freezing: Mount the cryo-protected crystal in a loop and flash-cool it in liquid nitrogen.
-
X-ray Data Collection: Collect X-ray diffraction data at a synchrotron source. It is crucial to collect data at a wavelength that maximizes the anomalous signal of bromine (around 0.92 Å).
-
Data Processing and Structure Determination: Process the diffraction data and solve the structure. The presence and location of the bound fragment can be determined by analyzing the anomalous difference Fourier map, which will show significant peaks corresponding to the bromine atoms.[7]
Caption: Workflow for crystallographic screening with bromo-fragments.
Protocol 2: NMR-Based Fragment Screening using Saturation Transfer Difference (STD)
STD-NMR is a powerful ligand-observed NMR technique for detecting the binding of small molecules to large protein targets.[11][12]
Materials:
-
Purified protein target
-
Brominated fragment library
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR tubes
-
NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the protein target in the NMR buffer (typically 10-50 µM).
-
Prepare stock solutions of the individual bromo-fragments or fragment mixtures in the same NMR buffer.
-
Prepare the final NMR sample by mixing the protein and fragment(s) in an NMR tube. The fragment concentration is typically 100-fold higher than the protein concentration.
-
-
NMR Experiment Setup:
-
Acquire a standard 1D ¹H NMR spectrum of the sample to serve as a reference.
-
Set up the STD-NMR experiment. This involves two experiments: an "on-resonance" experiment where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" experiment where the irradiation is applied at a frequency where no protein signals are present.
-
-
Data Acquisition: Acquire both the on-resonance and off-resonance spectra.
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding. The intensity of the STD signals is proportional to the binding affinity.
-
-
Hit Deconvolution (for mixtures): If screening fragment mixtures, individual fragments from the hit mixtures need to be re-screened to identify the active binder.
Caption: Logical flow of a Saturation Transfer Difference (STD) NMR experiment.
Protocol 3: Surface Plasmon Resonance (SPR) for Fragment Screening
SPR is a label-free biophysical technique that can be used to detect and quantify the binding of fragments to an immobilized protein target in real-time.[13][14][15][16]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified protein target
-
Brominated fragment library
-
Immobilization buffers (e.g., acetate buffer) and running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS)
-
Regeneration solution
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the protein target over the activated surface to covalently immobilize it via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare the bromo-fragments in the running buffer, ensuring the DMSO concentration is matched between the samples and the running buffer to minimize bulk effects.
-
Inject the fragments one by one over the protein and reference flow cells. A typical fragment concentration for screening is in the range of 100-500 µM.
-
Monitor the change in the SPR signal (response units, RU) over time. A significant increase in RU upon fragment injection, which is absent in the reference channel, indicates binding.
-
-
Data Analysis:
-
Subtract the reference channel signal from the protein channel signal to obtain the specific binding sensorgram.
-
Hits are identified based on the magnitude of the binding response.
-
-
Affinity Determination (for hits):
-
Perform a dose-response experiment by injecting a range of concentrations of the hit fragment.
-
The equilibrium binding responses are then plotted against the fragment concentration and fitted to a 1:1 binding model to determine the dissociation constant (Kd).
-
Conclusion
The incorporation of bromo-substituted aromatic compounds into fragment libraries provides a significant advantage for fragment-based drug discovery campaigns. The unique properties of the bromine atom enhance hit rates, facilitate the determination of binding modes through X-ray crystallography, and provide a convenient handle for synthetic elaboration. By employing a combination of biophysical screening techniques such as X-ray crystallography, NMR, and SPR, researchers can effectively identify and optimize novel lead compounds starting from these valuable fragments.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 6. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Practical Fragments: Ligand efficiency in action [practicalfragments.blogspot.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 13. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
Formation of Grignard Reagents from Phenethyl Bromides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formation of Grignard reagents from phenethyl bromides. Phenethylmagnesium halides are valuable intermediates in organic synthesis, allowing for the introduction of the phenethyl group in the development of novel pharmaceutical compounds and other complex organic molecules.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles and strong bases widely employed in organic chemistry for the formation of carbon-carbon bonds. The synthesis of these reagents involves the reaction of an organic halide with magnesium metal in an aprotic ethereal solvent. While the general principles of Grignard reagent formation are well-established, the specific conditions for the successful synthesis of phenethylmagnesium bromide require careful consideration to optimize yield and minimize side reactions.
This application note will cover the key aspects of preparing phenethylmagnesium bromide, including reaction conditions, initiation techniques, common side reactions, and detailed experimental protocols.
Reaction Mechanism and Key Considerations
The formation of a Grignard reagent proceeds via a single electron transfer (SET) mechanism from the magnesium metal to the organohalide. This process generates a radical anion, which then fragments to form an organic radical and a halide ion. A second SET from magnesium to the organic radical results in the formation of the carbanionic Grignard reagent.
Several factors are critical for the successful and high-yielding synthesis of phenethylmagnesium bromide:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents (e.g., water, alcohols), which will protonate the carbanion and quench the reagent. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Solvent: Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential. They not only dissolve the phenethyl bromide but also solvate and stabilize the formed Grignard reagent through coordination with the magnesium center.
-
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Activation of the magnesium is crucial to expose a fresh, reactive metal surface. Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical stirring/crushing of the magnesium turnings.
-
Initiation: The reaction can sometimes have an induction period before it initiates. Gentle warming or the addition of a small amount of a more reactive halide can help to start the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain control.
-
Side Reactions: The primary side reaction of concern is Wurtz coupling, where the Grignard reagent reacts with unreacted phenethyl bromide to form 1,4-diphenylbutane. This can be minimized by the slow, controlled addition of the phenethyl bromide to the magnesium suspension, maintaining a low concentration of the halide in the reaction mixture.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the formation of Grignard reagents from aryl and alkyl bromides, providing a reference for the synthesis of phenethylmagnesium bromide. Specific yield data for the direct synthesis of phenethylmagnesium bromide from phenethyl bromide is not extensively reported in the literature; however, successful downstream reactions imply its efficient formation.
| Starting Material | Solvent | Initiator | Temperature | Reaction Time | Typical Yield of Subsequent Product | Reference |
| Bromobenzene | Diethyl Ether | Iodine | Reflux | 1-2 hours | High | General textbook procedures |
| 2-Phenylethyl Bromide | Diethyl Ether | Not specified | Not specified | Not specified | 37% (of 2-phenylethanol after reaction with an electrophile) | 1 |
| 3-Bromo-N,N-dimethylaniline | THF | 1,2-Dibromoethane | 50 °C | 2 hours | Not specified (used in situ) | 2 |
Experimental Protocols
The following are detailed protocols for the general formation of Grignard reagents, which can be adapted for phenethyl bromide.
Protocol 1: General Procedure for the Preparation of Phenethylmagnesium Bromide
Materials:
-
Magnesium turnings
-
(2-Bromoethyl)benzene (Phenethyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under vacuum or in an oven and allow it to cool under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask under a stream of inert gas until the purple iodine vapor is observed, then allow it to cool. The disappearance of the iodine color indicates activation. Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium in a small amount of ether; the evolution of ethene gas signifies activation.
-
Initiation: Add a small volume of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium. Prepare a solution of phenethyl bromide (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Add a small portion (approx. 5-10%) of the phenethyl bromide solution to the magnesium suspension.
-
Reaction: The reaction mixture may need to be gently warmed to initiate. The onset of the reaction is indicated by the disappearance of the iodine color (if used), the appearance of a cloudy or grayish color, and a spontaneous increase in temperature, potentially leading to gentle reflux of the solvent.
-
Addition: Once the reaction has initiated, add the remaining phenethyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and an ice bath can be used for cooling.
-
Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours at room temperature or with gentle heating to ensure complete consumption of the magnesium. The resulting Grignard reagent is a grayish, cloudy solution.
-
Quantification (Optional): The concentration of the prepared Grignard reagent can be determined by titration before use in subsequent reactions.
Visualizations
Reaction Mechanism of Grignard Reagent Formation
Caption: Mechanism of phenethylmagnesium bromide formation.
Experimental Workflow for Grignard Reagent Synthesis
Caption: Workflow for phenethylmagnesium bromide synthesis.
Logical Relationship of Factors Affecting Yield
Caption: Factors influencing the yield of Grignard reagent.
Troubleshooting
| Problem | Possible Cause | Solution |
| Reaction does not start | Inactive magnesium surface; Wet glassware or solvent; Low reactivity of phenethyl bromide | Re-activate magnesium with fresh iodine or 1,2-dibromoethane; Ensure all equipment and reagents are scrupulously dry; Apply gentle heating with a heat gun. |
| Reaction is too vigorous | Rate of addition of phenethyl bromide is too fast; Insufficient solvent | Slow down the addition rate; Use an ice bath to cool the reaction flask; Add more anhydrous solvent. |
| Low yield of desired product in subsequent reaction | Incomplete Grignard reagent formation; Wurtz coupling side reaction; Premature quenching of the Grignard reagent | Ensure most of the magnesium is consumed; Add phenethyl bromide slowly to a suspension of magnesium; Maintain strict anhydrous and inert conditions throughout the reaction and handling. |
| Formation of a white precipitate | Reaction with atmospheric moisture or carbon dioxide | Ensure a good inert gas blanket is maintained over the reaction. |
Safety Information
Grignard reagents are highly reactive and pyrophoric. Phenethyl bromide is a lachrymator and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, flame-resistant lab coat, and gloves) must be worn. Anhydrous ether is extremely flammable and should be handled with care, away from ignition sources. Reactions should be conducted under an inert atmosphere of nitrogen or argon. Care should be taken during the workup, as the quenching of unreacted magnesium and Grignard reagent with water or acid is highly exothermic and produces flammable hydrogen gas.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex.[1][2] This reaction is widely utilized in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[3][4] These attributes make it an invaluable tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients.
This document provides detailed application notes and protocols for conducting Suzuki coupling reactions using 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene as a substrate. The presence of an electron-withdrawing trifluoromethyl group on the aromatic ring and a bromoethyl side chain presents unique considerations for reaction optimization.
Reaction Scheme & Mechanism
The general scheme for the Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron species in the presence of a palladium catalyst and a base.[1]
General Reaction: R¹-X + R²-B(OR)₂ → R¹-R² (where X = Br, I, Cl, OTf)
The catalytic cycle of the Suzuki coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (this compound) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Considerations for this compound
The reactivity of this compound in Suzuki coupling is influenced by the electronic properties of the trifluoromethyl group and the nature of the carbon-bromine bond. The electron-withdrawing trifluoromethyl group can activate the aryl ring, potentially facilitating the oxidative addition step if an aryl bromide were present. However, in this substrate, we have a primary alkyl bromide. While Suzuki couplings of alkyl halides are known, they can sometimes be more challenging than their aryl or vinyl counterparts.[6] Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
Table 1: Summary of Typical Suzuki Coupling Reaction Conditions
| Component | Examples | Typical Concentration/Loading | Purpose |
| Substrate | This compound | 1.0 equiv | Electrophilic partner |
| Boronic Acid/Ester | Phenylboronic acid, Heteroarylboronic acids, etc. | 1.1 - 1.5 equiv | Nucleophilic partner |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1 - 5 mol% | Source of active Pd(0) catalyst |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos, RuPhos | 2 - 10 mol% | Stabilizes and activates the catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | 2 - 3 equiv | Activates the boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water | 0.1 - 1.0 M | Solubilizes reactants and facilitates reaction |
| Temperature | Room Temperature to 120 °C | - | Provides energy for the reaction to proceed |
| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents degradation of the catalyst |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of specific parameters may be necessary for different boronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (8 mL) and degassed water (2 mL) to the Schlenk flask via syringe.
-
Reaction Initiation: Add the pre-weighed catalyst and ligand to the reaction mixture.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Synthesis of Trifluoromethyl-Containing Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. This powerful modification can dramatically enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after structural motif in drug discovery and the development of agrochemicals and functional materials.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of key trifluoromethyl-containing heterocycles, focusing on practical and widely applicable methodologies.
Application Note 1: Direct C-H Trifluoromethylation of Indoles
Direct C-H functionalization represents an atom-economical approach to introduce the CF3 group into a pre-formed heterocyclic core. One of the most common methods involves the generation of trifluoromethyl radicals from shelf-stable reagents like sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as Langlois' reagent.[4][5][6] This approach is attractive due to its operational simplicity and tolerance of various functional groups.
Protocol 1: Metal-Free Oxidative Trifluoromethylation of Indoles
This protocol describes the regioselective C2-trifluoromethylation of indoles using Langlois' reagent under metal-free conditions, as reported by Wang and colleagues.[6] The reaction is characterized by its mild conditions and good to excellent yields.
Experimental Workflow:
Caption: General workflow for the metal-free C2-trifluoromethylation of indoles.
Detailed Methodology:
-
To a reaction tube equipped with a magnetic stir bar, add the indole derivative (0.5 mmol, 1.0 equiv.), sodium trifluoromethanesulfinate (CF3SO2Na, 1.5 mmol, 3.0 equiv.), potassium persulfate (K2S2O8, 1.0 mmol, 2.0 equiv.), and glucose (0.5 mmol, 1.0 equiv.).
-
Add a 1:1 mixture of acetonitrile (CH3CN) and water (H2O) (4 mL).
-
Stir the resulting mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (EtOAc) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2-trifluoromethylindole product.
Quantitative Data:
| Entry | Indole Substrate | Product | Yield (%)[6] |
| 1 | Indole | 2-(Trifluoromethyl)-1H-indole | 75 |
| 2 | 5-Methoxyindole | 5-Methoxy-2-(trifluoromethyl)-1H-indole | 82 |
| 3 | 5-Bromoindole | 5-Bromo-2-(trifluoromethyl)-1H-indole | 71 |
| 4 | N-Methylindole | 1-Methyl-2-(trifluoromethyl)-1H-indole | 68 |
Application Note 2: Synthesis of Trifluoromethyl-Substituted Pyridines
Trifluoromethylated pyridines are prevalent in numerous pharmaceuticals. A variety of synthetic strategies exist, including building the ring from CF3-containing precursors or by direct trifluoromethylation. The following protocol details a domino reaction for the synthesis of 2-(trifluoromethyl)indoles which can be adapted for other nitrogen-containing heterocycles.
Protocol 2: Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
This method, developed by Tsui and coworkers, utilizes a copper-catalyzed domino reaction between readily available 2-alkynylanilines and the fluoroform-derived CuCF3 reagent to construct 2-(trifluoromethyl)indoles.[7] The reaction proceeds through a sequence of trifluoromethylation followed by an intramolecular cyclization.
Reaction Pathway:
Caption: Domino trifluoromethylation and cyclization for indole synthesis.
Detailed Methodology:
-
In a glovebox, add CuCl (5.0 mg, 0.05 mmol, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 9.0 mg, 0.05 mmol, 10 mol%), and potassium tert-butoxide (KOtBu, 280 mg, 2.5 mmol, 5.0 equiv.) to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with fluoroform (CHF3) gas (balloon).
-
Add anhydrous, degassed DMF (2.5 mL) and stir the mixture at room temperature for 30 minutes to generate the CuCF3 reagent.
-
Add the 2-alkynylaniline substrate (0.5 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at 60 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na2SO4.
-
After filtration and concentration, purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Entry | 2-Alkynylaniline Substrate (R group on N) | Product | Yield (%)[7] |
| 1 | Tosyl | 1-Tosyl-2-(trifluoromethyl)-1H-indole | 85 |
| 2 | Mesyl | 1-Mesyl-2-(trifluoromethyl)-1H-indole | 78 |
| 3 | Boc | 1-Boc-2-(trifluoromethyl)-1H-indole | 45 |
Application Note 3: Construction of Trifluoromethyl-Pyrazoles
Pyrazoles containing a trifluoromethyl group are important scaffolds in pharmaceuticals like Celecoxib.[8] A common and effective method for their synthesis is the [3+2] cycloaddition reaction.
Protocol 3: Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles
This protocol describes a three-component reaction involving an aldehyde, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP) to afford 3-(trifluoromethyl)pyrazoles.[8] This method is advantageous as it utilizes an inexpensive and environmentally friendly trifluoromethyl source.
Experimental Workflow:
Caption: Three-component synthesis of 3-(trifluoromethyl)pyrazoles.
Detailed Methodology:
-
To a solution of the aldehyde (1.0 mmol, 1.0 equiv.) and tosyl hydrazide (1.1 mmol, 1.1 equiv.) in acetonitrile (5 mL) in a round-bottom flask, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2-bromo-3,3,3-trifluoropropene (BTP) (1.5 mmol, 1.5 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the 3-(trifluoromethyl)pyrazole.
Quantitative Data:
| Entry | Aldehyde | Product | Yield (%)[8] |
| 1 | Benzaldehyde | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole | 82 |
| 2 | 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 88 |
| 3 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | 75 |
| 4 | 2-Naphthaldehyde | 5-(Naphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | 78 |
These protocols provide a snapshot of the diverse and powerful methods available for the synthesis of trifluoromethyl-containing heterocyclic compounds. The choice of a specific method will depend on the target molecule, the availability of starting materials, and the desired functional group tolerance. Researchers are encouraged to consult the primary literature for further details and a broader scope of these reactions.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 7. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges encountered during the synthesis of 1-(2-bromoethyl)-3-(trifluoromethyl)benzene. The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield in the synthesis of this compound?
Low yields can stem from several factors throughout the two-main stages of the synthesis: the preparation of the precursor 2-(3-(trifluoromethyl)phenyl)ethanol and its subsequent bromination.
For the synthesis of the precursor alcohol, incomplete reduction of the starting ketone or purification losses can reduce the overall yield.
In the bromination step, the choice of brominating agent and reaction conditions are critical. Using phosphorus tribromide (PBr₃) is a common method for converting primary alcohols to alkyl bromides.[1][2] However, side reactions can significantly lower the yield of the desired product. The primary competing reaction is the elimination of water from the starting alcohol to form 3-(trifluoromethyl)styrene, especially at elevated temperatures. Another potential side product is the formation of a symmetric ether from the starting alcohol.
To improve the yield, ensure the starting alcohol is as pure and dry as possible. The reaction should be carried out at a low temperature (typically 0 °C) to minimize side reactions.[1] A slow, controlled addition of the brominating agent is also recommended.
Q2: I am observing significant impurity peaks in my crude product's analytical data (GC-MS, NMR). What are the likely side products and how can I minimize their formation?
The most common impurities in the synthesis of this compound are:
-
3-(Trifluoromethyl)styrene: This is the product of an E2 elimination reaction, which is a major competing pathway. The use of a non-nucleophilic base or high temperatures can favor this side reaction. To minimize its formation, use a mild brominating agent like PBr₃ at low temperatures and avoid strong, non-nucleophilic bases.
-
Bis(2-(3-(trifluoromethyl)phenyl)ethyl) ether: This ether can form via an intermolecular dehydration of the starting alcohol, particularly in the presence of strong acids. If using HBr for bromination, this can be a more significant issue. Using PBr₃ generally minimizes this side reaction.
-
Unreacted 2-(3-(trifluoromethyl)phenyl)ethanol: Incomplete reaction is a common issue. Ensure that the stoichiometry of the brominating agent is correct and allow for sufficient reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of complete consumption of the starting material.
Q3: The purification of the final product by column chromatography is proving difficult. What are the recommended conditions for purification?
Purification of this compound can be challenging due to the similar polarities of the product and some of the side products, particularly the unreacted starting alcohol. A standard silica gel column chromatography with a non-polar/polar solvent system is typically effective.
A gradient elution is often recommended, starting with a non-polar solvent like hexane and gradually increasing the proportion of a slightly more polar solvent such as ethyl acetate or dichloromethane. For example, a gradient of 0% to 10% ethyl acetate in hexane should provide good separation. Careful monitoring of the fractions by TLC is crucial to isolate the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most common and direct synthetic route involves a two-step process. The first step is the reduction of 3'-(trifluoromethyl)acetophenone to 2-(3-(trifluoromethyl)phenyl)ethanol. The second step is the conversion of this alcohol to the desired alkyl bromide, this compound, typically using a brominating agent like phosphorus tribromide (PBr₃).
Q2: What are the safety precautions I should take when working with phosphorus tribromide (PBr₃)?
Phosphorus tribromide is a corrosive and toxic chemical that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is crucial to use anhydrous solvents and glassware to prevent a violent reaction.
Q3: Can I use other brominating agents besides PBr₃?
Yes, other brominating agents can be used, such as hydrobromic acid (HBr). However, HBr is a strong acid and can promote the formation of ether byproducts and may require higher reaction temperatures, which can lead to more elimination side products. Thionyl bromide (SOBr₂) is another alternative, but it is more reactive and less commonly used than PBr₃ for this type of transformation.[2]
Q4: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will provide information on the purity of the sample and the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify the functional groups present in the molecule.
Experimental Protocols
Protocol 1: Synthesis of 2-(3-(trifluoromethyl)phenyl)ethanol
This protocol is based on the reduction of the corresponding ketone.
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3'-(trifluoromethyl)acetophenone (1 equivalent) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 2-(3-(trifluoromethyl)phenyl)ethanol.
Protocol 2: Synthesis of this compound
This protocol describes the bromination of the precursor alcohol using phosphorus tribromide.
Materials:
-
2-(3-(Trifluoromethyl)phenyl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(3-(trifluoromethyl)phenyl)ethanol (1 equivalent) in anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by pouring the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
| Parameter | Step 1: Reduction | Step 2: Bromination |
| Starting Material | 3'-(Trifluoromethyl)acetophenone | 2-(3-(Trifluoromethyl)phenyl)ethanol |
| Reagent | Sodium borohydride | Phosphorus tribromide |
| Solvent | Methanol/Dichloromethane | Anhydrous Diethyl Ether |
| Temperature | 0 °C | 0 °C to Room Temperature |
| Typical Yield | 85-95% | 70-85% |
| Purity (after chromatography) | >98% | >98% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis challenges.
References
Side products in the synthesis of trifluoromethylphenyl derivatives
Welcome to the Technical Support Center for the synthesis of trifluoromethylphenyl derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and answers to frequently asked questions encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of trifluoromethylphenyl derivatives.
Question: My reaction yield is low, or the reaction is not proceeding to completion. What are the common causes and how can I fix this?
Answer:
Low or no yield is a common problem that can be traced back to several factors concerning reagents, reaction conditions, or the stability of your starting material.
Possible Causes and Solutions:
-
Inactive or Impure Reagents:
-
Moisture-Sensitive Catalysts/Initiators: Many reagents, particularly fluoride initiators like TBAF or CsF used with the Ruppert-Prakash reagent (TMSCF₃), are highly sensitive to moisture. Ensure you are using a verified anhydrous fluoride source and dry reaction conditions.[1]
-
Reagent Quality: The purity of trifluoromethylating agents can vary. If you suspect reagent degradation, consider using a new batch.[1]
-
Insufficient Catalyst Loading: While catalytic amounts are standard, some systems may require optimization of the catalyst loading (typically 0.1-10 mol%).[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Reaction kinetics are highly dependent on temperature. Some reactions require low temperatures to prevent reagent decomposition, while others need elevated temperatures to proceed efficiently.[2] A temperature screening is often necessary to find the optimal conditions for your specific substrate.
-
Solvent Choice: The choice of solvent is critical. For instance, in reactions using TMSCF₃ with non-fluoride initiators like K₂CO₃, DMF can significantly accelerate the reaction compared to solvents like THF.[1] Always ensure the solvent is anhydrous and compatible with all reagents.
-
Atmosphere: Many copper- and palladium-catalyzed reactions are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation and unwanted side reactions.[3]
-
-
Substrate Reactivity and Stability:
-
Poorly Reactive Substrates: Electron-rich or sterically hindered aryl halides can be less reactive. For these substrates, switching to a more active catalyst system, a more reactive trifluoromethylating reagent, or more forcing conditions (higher temperature, stronger base) may be necessary.
-
Starting Material Decomposition: If your starting material or product is unstable under the reaction conditions, you may observe decomposition. This can be checked by monitoring the reaction by TLC or GC-MS. If decomposition is observed, consider using milder reaction conditions (e.g., lower temperature, weaker base).[2]
-
-
Reaction Stalling:
-
If the reaction starts but does not go to completion, it could be due to catalyst deactivation. This is common with moisture-sensitive initiators. Ensure all glassware is properly dried and reagents are anhydrous.[1]
-
Question: I am observing significant formation of biaryl homocoupling products (Ar-Ar). How can I minimize this side reaction?
Answer:
Biaryl formation is a common side product, especially in copper-mediated cross-coupling reactions and Sandmeyer reactions, which can proceed through radical mechanisms.
Possible Causes and Solutions:
-
Radical Mechanism: In Sandmeyer-type reactions, an aryl radical intermediate is formed. This radical can couple with another aryl radical to form a biaryl byproduct.[4]
-
Oxidative Homocoupling: In copper-mediated reactions with aryl boronic acids, oxidative homocoupling can be a significant side reaction.[5]
-
Minimization Strategies:
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of radical side reactions.
-
Use of Additives/Ligands: The choice of ligand in metal-catalyzed reactions can influence the reaction pathway and suppress homocoupling. For example, some copper-catalyzed systems perform best without any extra ligands, which can prevent the formation of biaryls.[6]
-
Adjust Stoichiometry: Carefully controlling the stoichiometry of the reagents can minimize excess reactants that might lead to side reactions.
-
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of undesired regioisomers is a known issue, particularly in the Pd-catalyzed fluorination of aryl triflates and bromides. This often occurs with substrates that have para-electron-donating groups or meta-substitution.[7]
Possible Causes and Solutions:
-
Reaction Mechanism: In some cases, the formation of a benzyne intermediate can lead to a mixture of products where the incoming group adds to different positions on the aromatic ring.
-
Influence of Ligands: The choice of phosphine ligand is critical for controlling regioselectivity. The use of specialized ligands, such as AlPhos (L1), has been shown to dramatically improve regioselectivity by enabling room-temperature C–F reductive elimination and suppressing the pathways that lead to isomer formation.[7][8]
-
Temperature Dependence: Regioisomer formation can be highly dependent on temperature. Lowering the reaction temperature has been shown to significantly increase the ratio of the desired product to the undesired isomer.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing trifluoromethylphenyl derivatives?
The most common strategies involve the direct introduction of a trifluoromethyl group onto an aromatic ring. Key methods include:
-
Copper-Catalyzed Trifluoromethylation: This involves the reaction of an aryl halide (typically iodide or bromide) with a trifluoromethyl source in the presence of a copper catalyst. A variety of CF₃ sources can be used, including the Ruppert-Prakash reagent (TMSCF₃), trifluoroacetate salts, and fluoroform-derived CuCF₃. These methods are valued for their high reactivity and selectivity.[6][9][10]
-
Sandmeyer-Type Trifluoromethylation: This reaction transforms an aromatic amine into the corresponding trifluoromethylarene. The amine is first converted to a diazonium salt, which then reacts with a trifluoromethyl source, mediated by a copper salt. This method is advantageous as it utilizes widely available aromatic amines as starting materials.[3][11][12]
-
Palladium-Catalyzed Trifluoromethylation: These methods often use aryl triflates or bromides and have been developed to overcome challenges like regioisomer formation through the design of specific ligands.[7][8]
Q2: What are the typical side products in a Sandmeyer trifluoromethylation reaction?
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[10] The key intermediate is an aryl radical, which can lead to several side products:
-
Biaryl Products: The aryl radical can dimerize to form biaryl compounds.[4]
-
Products of Reduction (Hydrodediazoniation): The aryl radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture to form an arene (Ar-H).
-
Phenols: If water is present, the diazonium salt can be converted to a phenol.
To minimize these, it is often recommended to use dry conditions and an inert atmosphere.[3]
Q3: Why is the "ortho effect" significant in some trifluoromethylation reactions?
The ortho effect refers to the enhanced reactivity observed for ortho-substituted aryl halides in certain reactions, such as the trifluoromethylation with fluoroform-derived CuCF₃.[6] Functional groups like -NO₂, -COOH, -CHO, and even -CH₃ at the ortho position can increase the reaction rate compared to their para or meta counterparts. This effect can be exploited to achieve selective trifluoromethylation on substrates with multiple halogen atoms. The exact mechanism of the ortho effect is complex but is thought to involve chelation or favorable steric interactions in the transition state.[6]
Data Presentation
Table 1: Copper-Catalyzed Trifluoromethylation of Various Aryl Iodides
This table summarizes the yields of trifluoromethylation for different aryl iodides using an in situ prepared trifluoromethylzinc reagent with a CuI catalyst.
| Entry | Aryl Iodide Substrate | Product | Yield (%) |
| 1 | Ethyl 4-iodobenzoate | Ethyl 4-(trifluoromethyl)benzoate | 87 |
| 2 | 4-Iodonitrobenzene | 1-Nitro-4-(trifluoromethyl)benzene | 82 |
| 3 | 4-Iodoanisole | 1-Methoxy-4-(trifluoromethyl)benzene | 74 |
| 4 | 1-Iodo-4-phenoxybenzene | 1-Phenoxy-4-(trifluoromethyl)benzene | 81 |
| 5 | 2-Iodotoluene | 2-(Trifluoromethyl)toluene | 72 |
| 6 | 1-Iodonaphthalene | 1-(Trifluoromethyl)naphthalene | 85 |
| Data synthesized from a study on Cu-catalyzed trifluoromethylation.[13] |
Table 2: Regioselectivity in Pd-Catalyzed Fluorination of Aryl Triflates
This table shows the effect of ligand and temperature on suppressing the formation of the undesired regioisomeric byproduct in the fluorination of 4-(n-Bu)phenyl triflate.
| Entry | Ligand | Temperature (°C) | Desired Product Yield (%) | Regioisomeric Byproduct (%) |
| 1 | L2 (Standard Ligand) | 80 | 65 | 30 |
| 2 | L1 (AlPhos) | 80 | 95 | <1 |
| 3 | L1 (AlPhos) | 60 | 94 | <1 |
| 4 | L1 (AlPhos) | 23 (Room Temp) | 92 | <1 |
| Data adapted from studies on regioselective Pd-catalyzed fluorination.[7][8] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
This protocol is adapted from a procedure using an in situ prepared trifluoromethylzinc reagent.[13]
Materials:
-
Zinc powder (activated)
-
Trifluoromethyl iodide (CF₃I)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Aryl iodide (e.g., Ethyl 4-iodobenzoate)
Procedure:
-
Reagent Preparation: To a suspension of zinc powder (1.0 mmol) in anhydrous DMPU (0.5 mL) under an argon atmosphere, add trifluoromethyl iodide (approx. 2.5 mmol).
-
Stir the solution at room temperature for 2 hours to generate the Zn(CF₃)I reagent in situ.
-
Reaction Setup: To the freshly prepared reagent solution, add CuI (0.01 mmol, 2 mol%) and 1,10-phenanthroline (0.01 mmol, 2 mol%).
-
Add the aryl iodide (0.5 mmol) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at 50 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with aqueous HCl. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure trifluoromethylphenyl derivative.
Protocol 2: One-Pot Sandmeyer Trifluoromethylation
This protocol is based on a one-pot procedure for the trifluoromethylation of aromatic amines.[3][12]
Materials:
-
Aromatic amine (e.g., 4-bromoaniline)
-
tert-Butyl nitrite (t-BuONO)
-
Copper(I) bromide (CuBr)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)
-
Potassium fluoride (KF)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve the aromatic amine (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Add tert-butyl nitrite (1.2 mmol) to the solution and stir for 10 minutes at room temperature to facilitate diazotization.
-
Trifluoromethylation: In a separate flask, add CuBr (1.5 mmol), KF (1.5 mmol), and TMSCF₃ (1.5 mmol) to anhydrous acetonitrile (5 mL) and stir to form the copper-trifluoromethyl species.
-
Reaction Execution: Slowly add the diazonium salt solution from step 2 to the copper-trifluoromethyl mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for diagnosing causes of low reaction yield.
Caption: Simplified mechanism of Sandmeyer trifluoromethylation and biaryl formation.
Caption: Logical relationship of factors affecting regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 11. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bromo- and Trifluoromethyl-Substituted Organic Compounds
Welcome to the Technical Support Center for the purification of bromo- and trifluoromethyl-substituted organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude bromo-substituted organic compounds?
A1: Typical impurities can include unreacted starting materials, byproducts from the bromination reaction (e.g., poly-brominated species), and residual brominating agents or their decomposition products. For instance, in the synthesis of brominated aromatics, isomers can also be a significant impurity.
Q2: Why is the purification of trifluoromethyl-substituted compounds often challenging?
A2: The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group can influence the polarity and reactivity of the molecule, sometimes leading to unexpected chromatographic behavior. Additionally, the synthesis of these compounds can sometimes result in isomeric byproducts with very similar physical properties, making separation difficult.[1] The presence of the -CF3 group can also increase the volatility of a compound.
Q3: My trifluoromethyl-substituted compound is an oil and won't crystallize. What can I do?
A3: Many trifluoromethyl-containing compounds have low melting points or exist as oils at room temperature. If direct crystallization fails, consider converting the compound to a crystalline salt (if it has a suitable functional group, e.g., an amine). Alternatively, preparative chromatography techniques like HPLC or flash column chromatography are often effective for purifying oils.
Q4: I am observing peak tailing during column chromatography of my brominated compound. What is the likely cause?
A4: Peak tailing for halogenated compounds can be due to strong interactions with the stationary phase, especially if there are acidic protons on the silica gel. It can also be caused by overloading the column or issues with the column packing.
Q5: Can I use distillation to purify my bromo- or trifluoromethyl-substituted compound?
A5: Yes, distillation, particularly fractional distillation under reduced pressure, can be a very effective method for purifying liquid compounds, especially on a larger scale. This method is suitable for thermally stable compounds with different boiling points from their impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of bromo- and trifluoromethyl-substituted organic compounds in a question-and-answer format.
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of the compound | - Compound is too polar and is irreversibly adsorbed onto the silica gel.- Compound is volatile and is lost during solvent removal.- Inappropriate solvent system. | - Try a less polar stationary phase like alumina.- Use a gradient elution, starting with a non-polar solvent and gradually increasing polarity.- For volatile compounds, use a cold trap during solvent evaporation. |
| Co-elution of impurities | - Impurities have similar polarity to the desired compound.- Isomeric byproducts are present. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation.- Consider using a different stationary phase (e.g., reverse-phase C18).- Preparative HPLC may offer higher resolution for difficult separations. |
| Compound streaking on the column | - The compound is not very soluble in the eluent.- The column is overloaded.- The column was not packed properly. | - Choose a solvent system in which the compound is more soluble.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound appears to be decomposing on the column | - The compound is sensitive to the acidic nature of silica gel. | - Use a deactivated stationary phase, such as silica gel treated with a base (e.g., triethylamine).- Consider using a different stationary phase like neutral alumina. |
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing | - The solution is supersaturated.- The compound has a low melting point.- Impurities are inhibiting crystallization. | - Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a "poorer" solvent to the hot solution to decrease solubility.- Try to purify the compound by another method first (e.g., column chromatography) to remove impurities. |
| No crystal formation upon cooling | - Too much solvent was used.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and try cooling again.- Try a different solvent or a solvent pair.- Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Low recovery of purified material | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Cool the solution in an ice bath or freezer to maximize crystal formation.- Wash the crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals | - The colored impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that this may also reduce your yield. |
Data Presentation
The following tables summarize representative quantitative data for the purification of bromo- and trifluoromethyl-substituted organic compounds. Please note that actual yields and purities will vary depending on the specific compound, the nature of the impurities, and the experimental conditions.
Table 1: Comparison of Purification Methods for a Representative Brominated Aromatic Compound
| Purification Method | Starting Purity (by GC-MS) | Final Purity (by GC-MS) | Yield (%) | Notes |
| Recrystallization | ~90% | >99% | 70-85% | Often results in higher purity but may have lower recovery.[2] |
| Column Chromatography | ~90% | 95-98% | 85-95% | Generally provides higher yields but may not remove all closely related impurities.[2] |
Table 2: Typical Purification Outcomes for Trifluoromethyl-Substituted Compounds
| Purification Method | Compound Type | Typical Purity Achieved | Typical Yield (%) | Reference |
| Column Chromatography | Trifluoromethyl-substituted heterocycles | >95% | 80% | [1] |
| Preparative HPLC | Trifluoromethyl-substituted heterocycles | >99% | Variable | [1] |
| Recrystallization | 4-Bromo-3-(trifluoromethyl)aniline | High | Not specified | [3] |
| Column Chromatography | 4-Bromo-3-(trifluoromethyl)aniline | High | 90-92% (synthesis yield) | [3] |
Experimental Protocols
Protocol 1: Column Chromatography of a Bromo-Trifluoromethyl-Substituted Aromatic Compound
Objective: To purify a crude bromo-trifluoromethyl-substituted aromatic compound using silica gel column chromatography.
Materials:
-
Crude compound
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexane, ethyl acetate)
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
-
Beakers or test tubes for fraction collection
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Slurry Preparation: In a beaker, make a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is just above the silica gel level. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to separate the compounds.
-
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 2: Recrystallization of a Bromo-Trifluoromethyl-Substituted Aniline
Objective: To purify a solid bromo-trifluoromethyl-substituted aniline by recrystallization.
Materials:
-
Crude aniline compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a solvent pair like ethanol/water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the pure compound should form.
-
Cooling: Place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Mandatory Visualization
Caption: A general experimental workflow for the purification of bromo- and trifluoromethyl-substituted organic compounds.
Caption: A troubleshooting workflow for addressing low purity after an initial purification attempt.
References
Technical Support Center: Grignard Reaction Optimization
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of biphenyl byproduct in Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of biphenyl formation in a Grignard reaction?
A1: Biphenyl is a common byproduct that primarily forms from a coupling reaction, often called Wurtz or homocoupling. This occurs when the Grignard reagent (e.g., phenylmagnesium bromide) reacts with unreacted aryl halide (e.g., bromobenzene) still present in the reaction mixture.[1][2] This side reaction competes with the desired reaction of the Grignard reagent with the electrophile.[3]
Q2: What reaction conditions favor the formation of biphenyl?
A2: Several conditions can promote the formation of biphenyl. The most significant factors include high local concentrations of the aryl halide and elevated reaction temperatures.[1][2] Inefficient initiation or incomplete reaction with magnesium leaves excess aryl halide available to react with the newly formed Grignard reagent.
Q3: How does the mechanism of biphenyl formation work?
A3: The formation of biphenyl can occur through several proposed mechanisms. One common pathway involves the reaction of the Grignard reagent as a nucleophile with the unreacted aryl halide.[2] Other proposed mechanisms involve radical intermediates.[3] An initial electron transfer from magnesium to the aryl halide can form an aryl radical. This radical can then either accept another electron to form the Grignard reagent or combine with another aryl radical to form biphenyl.[3]
Q4: Is biphenyl formation more common with certain types of Grignard reagents?
A4: Yes, the formation of homocoupling products like biphenyl is a major side reaction when preparing Grignard reagents from primary and benzylic halides. Aryl halides, especially bromides, are also well-known to produce biphenyl byproducts.[1][2]
Q5: Can the choice of solvent influence biphenyl formation?
A5: Absolutely. The solvent plays a critical role in stabilizing the Grignard reagent and can significantly impact the rate of side reactions.[4] For instance, in the preparation of benzylmagnesium chloride, tetrahydrofuran (THF) leads to significant Wurtz byproduct formation, while diethyl ether (Et₂O) and 2-methyltetrahydrofuran (2-MeTHF) can suppress it, with 2-MeTHF often being superior.[4][5]
Troubleshooting Guide
Q: My reaction produced a high yield of biphenyl. What went wrong and how can I fix it?
A: A high yield of biphenyl suggests that conditions favored the Wurtz coupling side reaction. Here are the most likely causes and solutions:
-
Issue: Aryl Halide concentration was too high.
-
Solution: Employ slow, dropwise addition of the aryl halide (dissolved in an anhydrous solvent) to the magnesium suspension. This maintains a low concentration of the halide at any given time, favoring its reaction with magnesium over the already-formed Grignard reagent.[2]
-
-
Issue: The reaction temperature was too high.
-
Issue: Poor initiation or incomplete reaction of magnesium.
-
Solution 1: Activate the Magnesium. The magnesium surface is often coated with a passivating layer of magnesium oxide. Activate it before adding the bulk of your aryl halide. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings with a dry stirring rod.
-
Solution 2: Ensure Rigorously Anhydrous Conditions. Water will quench the Grignard reagent and can interfere with initiation. All glassware must be flame- or oven-dried, and all solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Q: My Grignard reaction is difficult to initiate. Am I at higher risk for biphenyl formation?
A: Yes. Difficulty in initiating the reaction can lead to a buildup of the aryl halide. When the reaction finally starts, the local temperature can spike, and the high concentration of halide will favor biphenyl formation. To solve this, focus on proper magnesium activation and strictly anhydrous conditions as described above.
Q: I've tried controlling temperature and addition rate, but I still get biphenyl. What else can I do?
A: If basic procedural controls are insufficient, consider these advanced strategies:
-
Change the Solvent: As shown in the data below, switching from THF to 2-MeTHF or diethyl ether can dramatically reduce Wurtz coupling, especially for reactive halides.[4][5]
-
Use Catalysts or Additives: In some cases, adding a small amount of a copper salt can help catalyze the desired reaction over the coupling side reaction. For specific cross-coupling applications, additives like TMEDA or catalysts like iron(III) chloride have been used to control reactivity.[6][7]
Data Presentation
Effect of Solvent on Wurtz Coupling Byproduct
The choice of solvent significantly affects the selectivity of Grignard reagent formation and the suppression of the biphenyl (Wurtz) byproduct. The following data is for the reaction of benzyl chloride with magnesium, followed by reaction with an electrophile. The yield of the desired alcohol product is indicative of successful Grignard formation.
| Solvent | Yield of Desired Product (%) | Yield of Wurtz Byproduct (%) | Observations |
| Diethyl Ether (Et₂O) | 94 | ~6 | Excellent yield with minimal Wurtz coupling.[4][8] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | ~10 | High yield and good suppression of the Wurtz byproduct.[4][5] |
| Tetrahydrofuran (THF) | 27 | ~70 | Poor yield due to significant Wurtz byproduct formation.[4][8] |
Data is synthesized from studies on benzyl Grignard reagents, which are particularly prone to Wurtz coupling.[4][5][8]
Experimental Protocols
Protocol 1: Optimized Grignard Reaction to Minimize Biphenyl Formation
This protocol for forming phenylmagnesium bromide incorporates best practices to reduce homocoupling.
1. Glassware and Reagent Preparation:
- Thoroughly clean all glassware (three-necked round-bottom flask, reflux condenser, dropping funnel).
- Dry the glassware in an oven at >120°C overnight or by flame-drying under vacuum and cooling under a stream of dry nitrogen or argon gas.
- Use anhydrous diethyl ether or 2-MeTHF as the solvent.
- Ensure the bromobenzene is pure and dry.
2. Magnesium Activation and Reaction Setup:
- Assemble the apparatus quickly while still warm and maintain a positive pressure of inert gas.
- Place magnesium turnings (1.2 equivalents) in the flask.
- Add a single small crystal of iodine. The purple color should fade as the magnesium surface is activated.
- Add a small volume (~10%) of the total anhydrous solvent to the flask.
3. Grignard Reagent Formation:
- Dissolve bromobenzene (1.0 equivalent) in the remaining anhydrous solvent and place it in the dropping funnel.
- Add a small amount (~5-10%) of the bromobenzene solution to the magnesium suspension to initiate the reaction. Signs of initiation include gentle bubbling and the appearance of a cloudy, grayish color.
- Once the reaction has started, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle, self-sustaining reflux. Use a water bath to cool the flask if the reaction becomes too vigorous.
- After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure all the magnesium has reacted.
4. Reaction with Electrophile:
- Cool the gray Grignard solution in an ice bath.
- Slowly add a solution of the electrophile (e.g., benzophenone) in anhydrous ether to the Grignard reagent.
- After the addition is complete, allow the reaction to warm to room temperature and stir until complete.
Protocol 2: Purification - Removal of Biphenyl Byproduct
If biphenyl is formed, it can often be removed from a non-polar solid product by trituration.
1. Isolate the Crude Product:
- Perform a standard aqueous workup of the Grignard reaction (e.g., quenching with saturated aqueous NH₄Cl or dilute HCl).
- Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), and evaporate the solvent to obtain the crude solid residue.
2. Trituration:
- Place the crude solid, containing the desired product and biphenyl, in a flask.
- Add a small volume of cold petroleum ether or hexane. Biphenyl is significantly more soluble in these non-polar solvents than many more polar products like triphenylmethanol.[1][9]
- Stir the slurry for several minutes, preferably in an ice bath. The desired product should remain as a solid, while the biphenyl dissolves.
- Carefully decant or filter the liquid containing the dissolved biphenyl.
- Wash the remaining solid with another small portion of the cold solvent and decant/filter again.
- Dry the purified solid product under vacuum.
Visualizations
Caption: Reaction pathways for desired product versus biphenyl formation.
Caption: Troubleshooting workflow for minimizing biphenyl byproduct.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. homework.study.com [homework.study.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. cerritos.edu [cerritos.edu]
Navigating the Stability of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene under various acidic and basic experimental conditions. Understanding the reactivity of this compound is critical for its effective use as an intermediate in pharmaceutical and agrochemical synthesis. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its handling and use in chemical reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield or no desired product in a nucleophilic substitution reaction. | Degradation of this compound via elimination. | Under basic or even neutral conditions, especially with heating, the primary alkyl halide can undergo E2 elimination to form 3-(trifluoromethyl)styrene. To favor substitution, use a non-basic nucleophile in a polar aprotic solvent (e.g., acetone, DMF, DMSO) and maintain a low reaction temperature. |
| Formation of an unexpected olefinic impurity. | E2 elimination is favored. | Strong, bulky bases (e.g., potassium tert-butoxide) will strongly favor the E2 elimination pathway. If substitution is desired, switch to a less sterically hindered and less basic nucleophile. The use of a protic solvent (e.g., ethanol) can also promote elimination. |
| Reaction mixture turns dark or shows signs of decomposition under acidic conditions. | Potential for Friedel-Crafts type side reactions or slow hydrolysis. | While generally more stable under acidic conditions than basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can lead to side reactions on the aromatic ring or slow hydrolysis of the bromoethyl group. It is advisable to use acidic conditions judiciously, keeping reaction times and temperatures to a minimum. |
| Inconsistent reaction outcomes. | Variability in reagent quality or reaction setup. | Ensure all reagents, especially bases and nucleophiles, are of high purity and anhydrous where necessary. Strictly control the reaction temperature, as even small variations can significantly alter the ratio of substitution to elimination products. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous acidic solutions?
Q2: What is the expected major product when reacting this compound with a strong, non-bulky base like sodium hydroxide?
With a strong, non-bulky base such as sodium hydroxide, a competition between SN2 (substitution) and E2 (elimination) reactions is expected.[1][2] Since this compound is a primary alkyl halide, the SN2 reaction to form 2-(3-(trifluoromethyl)phenyl)ethanol is generally favored. However, the E2 reaction to yield 3-(trifluoromethyl)styrene will also occur, and its proportion can be increased by using higher temperatures and a higher concentration of the base.[2]
Q3: How does the trifluoromethyl group affect the stability of the molecule?
The trifluoromethyl group is a strong electron-withdrawing group.[3] This has two main effects on the reactivity of the bromoethyl side chain:
-
Acidity of β-hydrogens: It increases the acidity of the hydrogens on the carbon adjacent to the benzene ring (the β-hydrogens), which can facilitate the E2 elimination reaction.
-
Carbocation stability: It destabilizes any potential positive charge development on the benzylic carbon, making an SN1-type reaction at the benzylic position (if it were a secondary or tertiary halide) less favorable. For the primary halide , this effect is less direct but contributes to the overall electronic environment.
Q4: Are there any recommended storage conditions to ensure the long-term stability of this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress, which could lead to slow hydrolysis over time.
Reaction Pathways and Experimental Considerations
The primary competing reaction pathways for this compound are nucleophilic substitution (SN2) and elimination (E2). The choice of reagents and reaction conditions is paramount in directing the reaction towards the desired product.
Experimental Protocol: General Considerations for Nucleophilic Substitution (SN2)
-
Nucleophile: Choose a good, non-basic nucleophile (e.g., azide, cyanide, iodide).
-
Solvent: Employ a polar aprotic solvent (e.g., acetone, DMF, DMSO) to enhance the nucleophilicity of the attacking species and disfavor elimination.
-
Temperature: Maintain a low to moderate reaction temperature (e.g., room temperature to 50 °C) to minimize the competing E2 elimination, which is favored at higher temperatures.
Experimental Protocol: General Considerations for Elimination (E2)
-
Base: Utilize a strong, sterically hindered base (e.g., potassium tert-butoxide, DBU) to favor the abstraction of a β-hydrogen over nucleophilic attack at the α-carbon.
-
Solvent: A less polar or a protic solvent that can accommodate the formation of the transition state for elimination can be used. For example, using the conjugate acid of the base as a solvent (e.g., tert-butanol for potassium tert-butoxide) is a common strategy.
-
Temperature: Higher temperatures generally favor elimination over substitution.
Diagrams of Reaction Pathways and Experimental Workflows
References
Technical Support Center: Degradation of Organobromine Compounds
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the degradation pathways of organobromine compounds.
Frequently Asked Questions (FAQs)
Microbial Degradation
Q1: My microbial culture is not degrading the target organobromine compound. What are the common reasons for this?
A1: Several factors could inhibit microbial degradation.[1][2]
-
Lack of a suitable carbon source: Some microbial consortia cannot use the organobromine compound as their sole carbon source and require an additional, more easily metabolizable source like yeast extract or glucose to support growth and enzymatic activity.[1]
-
Wrong environmental conditions: Degradation is highly dependent on factors like pH, temperature, and oxygen availability. Aerobic degradation, for instance, may require molecular oxygen for an initial oxidative step, and will not proceed under anaerobic conditions.[3]
-
Toxicity of the compound: The organobromine compound or its metabolites might be toxic to the microorganisms at the concentration used.
-
Recalcitrant nature of the compound: The specific chemical structure of the compound may make it highly resistant to microbial attack.[4][5]
-
Inappropriate microbial consortium: The selected microorganisms may not possess the necessary enzymatic machinery (e.g., dehalogenases) to break down the C-Br bond.[1][5]
Q2: How can I confirm that the observed degradation is due to microbial activity and not abiotic processes?
A2: To confirm biotic degradation, you must run parallel control experiments. A key control is an "abiotic" or "sterile" control, which contains the same medium and organobromine compound but is sterilized (e.g., by autoclaving) and not inoculated with the microbial culture. If the compound concentration decreases in the inoculated sample but remains stable in the sterile control, it confirms microbial degradation.[1]
Q3: What are the primary microbial mechanisms for organobromine degradation?
A3: The primary enzymatic mechanisms for cleaving the carbon-bromine bond include:
-
Hydrolytic dehalogenation: Replacement of a bromine atom with a hydroxyl group from a water molecule.
-
Reductive dehalogenation: Replacement of a bromine atom with a hydrogen atom. This is more common under anaerobic conditions.
-
Oxidative dehalogenation: Oxygenases initiate the reaction, which can lead to the removal of the bromine atom. This is a common pathway in aerobic degradation.[1][3]
-
HBr-elimination and HBr-dihaloelimination: These are other pathways observed for compounds like hexabromocyclododecanes (HBCDs).[5]
Analytical & Sample Preparation
Q1: I am seeing "ghost peaks" in my GC-MS analysis of degradation products. What is the cause?
A1: Ghost peaks are typically caused by carryover from a previous, more concentrated sample, or contamination within the GC system (e.g., inlet liner, column, or septum).[6] To resolve this, run blank solvent injections to wash the system. If peaks persist, you may need to bake out the column or replace the septum and inlet liner.[7]
Q2: Why are my chromatographic peaks tailing?
A2: Peak tailing in gas chromatography can result from several issues:
-
Active sites: The sample may be interacting with active sites in the inlet liner or the column itself. Using a deactivated liner or a different column can help.
-
Column degradation: The stationary phase of the column may be degraded.[6]
-
Sample overload: Injecting too much sample can lead to tailing. Try diluting the sample.
Q3: My target compounds seem to be degrading in the GC inlet. How can I prevent this?
A3: Thermal degradation in a hot GC inlet is a common problem for labile compounds.[8] To mitigate this, you can:
-
Lower the inlet temperature: Reduce the temperature to the lowest point that still allows for efficient volatilization of your analytes.
-
Use a cooler injection technique: Techniques like cool on-column injection can prevent thermal degradation.
-
Derivatize the sample: For compounds with thermally unstable functional groups, derivatization can increase their stability for GC analysis.[8]
Troubleshooting Guides
Low Degradation Rate in Microbial Assays
| Symptom | Possible Cause | Suggested Solution |
| No significant decrease in parent compound concentration over time. | Inhibitory Conditions: pH, temperature, or nutrient levels are suboptimal for the microbial culture.[2] | Optimize incubation conditions (pH, temp). Test a range of nutrient concentrations. |
| Toxicity: The initial concentration of the organobromine compound is toxic to the microbes. | Perform a dose-response experiment to find a non-inhibitory starting concentration. | |
| Lack of Co-metabolites: The microbial consortium requires a primary substrate to produce the enzymes needed for degradation.[1] | Amend the culture medium with an easily degradable carbon source like glucose or yeast extract.[1] | |
| Anaerobic vs. Aerobic: The degradation pathway may require oxygen (or the absence of it), and the experimental setup is incorrect.[3] | If running anaerobically, try an aerobic setup (and vice versa). Ensure aerobic cultures are well-aerated. |
Inconsistent Analytical Results (GC-MS/HPLC)
| Symptom | Possible Cause | Suggested Solution |
| Poor reproducibility of peak areas or retention times. | Inconsistent Injection Volume/Technique: Manual injections can vary. | Use an autosampler for consistent injections.[6] Review and standardize manual injection technique if an autosampler is unavailable. |
| Instrument Instability: Fluctuations in temperature, gas flow, or pressure. | Allow the instrument to fully equilibrate before starting a sequence. Check for leaks in the gas lines. | |
| Sample Preparation Variability: Inconsistent extraction efficiency or derivatization.[6] | Follow a standardized sample preparation protocol precisely. Use internal standards to correct for variability.[9] | |
| Matrix Effects: Other compounds in the sample matrix are interfering with the analysis.[9] | Perform a matrix-matched calibration or use the standard addition method. Improve sample cleanup procedures to remove interfering substances.[9] |
Quantitative Data Summary
The degradation kinetics of organobromine compounds can vary significantly based on the compound, the microbial species, and environmental conditions.
Table 1: Aerobic Biodegradation Rates of Selected Organobromine Compounds
| Compound | Microbial System | Additional Carbon Source | Degradation Time | Degradation Rate Constant (k) | Reference |
| Tribromoneopentyl alcohol (TBNPA) | Four-strain consortium | Yeast Extract (100 mg/L) | 3-4 days | -0.994 h⁻¹ | [1] |
| Dibromoneopentyl glycol (DBNPG) | Four-strain consortium | Yeast Extract (100 mg/L) | 3-4 days | -0.972 h⁻¹ | [1] |
| Tribromoneopentyl alcohol (TBNPA) | Groundwater enrichment culture | Not specified | A few days | - | [3] |
Table 2: Isotope Fractionation in TBNPA Biodegradation
| Isotope System | Isotopic Enrichment Factor (ε) | Condition | Interpretation | Reference |
| Carbon (¹³C/¹²C) | -8.0 ± 0.2‰ | Aerobic Biodegradation | Suggests C-H bond cleavage is the initial step in the degradation pathway. | [1][3] |
| Bromine (⁸¹Br/⁷⁹Br) | No detectable fractionation | Aerobic Biodegradation | Indicates that C-Br bond cleavage is not the rate-limiting step. | [3] |
Experimental Protocols
Protocol 1: Aerobic Microbial Degradation Assay
This protocol outlines a batch experiment to assess the aerobic biodegradation of an organobromine compound by a microbial consortium.
1. Materials:
- Microbial inoculum (e.g., enriched groundwater consortium).
- Sterile mineral salts medium.
- Stock solution of the target organobromine compound in a suitable solvent (e.g., methanol).
- Sterile flasks or serum bottles with gas-permeable stoppers.
- Orbital shaker incubator.
- Additional carbon source (e.g., sterile glucose or yeast extract solution), if required.
2. Procedure:
- Medium Preparation: Prepare the mineral salts medium and dispense it into the experimental flasks (e.g., 100 mL in 250 mL flasks). Autoclave to sterilize.
- Spiking: Once cooled, spike the medium with the organobromine stock solution to achieve the desired final concentration. Keep the solvent volume minimal (<0.1% of total volume).
- Inoculation: Inoculate the flasks with the microbial culture (e.g., 5% v/v).
- Controls:
- Sterile Control: Prepare a flask with medium and the organobromine compound but no inoculum to check for abiotic degradation.
- Inoculum Control: Prepare a flask with medium and inoculum but without the organobromine compound to monitor microbial growth.
- Incubation: Place all flasks on an orbital shaker (e.g., 120 rpm) at a constant temperature (e.g., 25°C) in the dark.[1]
- Sampling: Aseptically withdraw samples (e.g., 1 mL) at regular time intervals (e.g., 0, 1, 2, 4, 7, 14 days).
- Sample Processing: Immediately process the samples for analysis. This may involve quenching microbial activity (e.g., by adding a solvent or acid) and extracting the remaining organobromine compound and its metabolites using a suitable solvent (e.g., ethyl acetate).
- Analysis: Analyze the extracts using an appropriate analytical method, such as GC-MS or HPLC, to quantify the concentration of the parent compound and identify degradation products.
Protocol 2: Sample Preparation and GC-MS Analysis
This protocol describes a general procedure for the extraction and analysis of organobromine compounds from aqueous samples.
1. Materials:
- Liquid-liquid extraction solvent (e.g., dichloromethane or ethyl acetate).
- Anhydrous sodium sulfate.
- Separatory funnel or centrifuge tubes.
- Nitrogen evaporator or rotary evaporator.
- GC vials with inserts.
- Internal standard solution.
- GC-MS system.
2. Procedure:
- Extraction:
- Take a known volume of the aqueous sample (e.g., 5 mL) in a separatory funnel.
- Spike with a known amount of internal standard.
- Add the extraction solvent (e.g., 5 mL of ethyl acetate), cap, and shake vigorously for 2 minutes. Allow the layers to separate.
- Collect the organic (bottom) layer. Repeat the extraction two more times, pooling the organic extracts.
- Drying: Pass the pooled organic extract through a small column containing anhydrous sodium sulfate to remove residual water.
- Concentration: Concentrate the extract to a final volume of ~1 mL under a gentle stream of nitrogen or using a rotary evaporator. Do not evaporate to complete dryness.
- Analysis:
- Transfer the final extract to a GC vial.
- Inject 1 µL into the GC-MS system.
- Example GC-MS conditions:
- Injector: Splitless mode, 250°C.
- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min.
- MS Detector: Electron Ionization (EI) mode, scanning from m/z 50 to 550.
Visualizations
Caption: Overview of major degradation pathways for organobromine compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 5. Microbial debromination of hexabromocyclododecanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. mdpi.com [mdpi.com]
- 8. Activity and Decomposition | Separation Science [sepscience.com]
- 9. labioscientific.com [labioscientific.com]
Technical Support Center: Synthesis of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1-(2-bromoethyl)-3-(trifluoromethyl)benzene and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, particularly when employing the Appel reaction to convert 2-(3-(trifluoromethyl)phenyl)ethanol to the desired product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reagent Quality: Impure or degraded triphenylphosphine (PPh₃) or carbon tetrabromide (CBr₄).2. Moisture: Presence of water in the reaction mixture can consume reagents.3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.4. Incorrect Stoichiometry: Suboptimal ratio of alcohol to reagents. | 1. Use freshly purified or new PPh₃ and CBr₄. PPh₃ can be recrystallized from ethanol.2. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.3. Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (e.g., from 0°C to room temperature).4. Typically, a slight excess of PPh₃ and CBr₄ (1.1-1.5 equivalents each) relative to the alcohol is used. |
| Formation of Multiple Byproducts | 1. Side reactions of the carbocation intermediate: Particularly with secondary alcohols, elimination reactions can compete with substitution.2. Reaction with solvent: Certain solvents may react under the reaction conditions.3. Over-bromination: Although less common for this specific reaction, harsh conditions could potentially lead to bromination on the aromatic ring. | 1. Maintain a low reaction temperature (0°C) to favor the Sₙ2 pathway over elimination.2. Use inert, anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).3. Use a controlled amount of the brominating agent and monitor the reaction progress closely. |
| Difficulty in Product Purification | 1. Presence of Triphenylphosphine Oxide (TPPO): A common byproduct of the Appel reaction that can be difficult to separate from the desired product.2. Residual Reagents: Unreacted PPh₃ or CBr₄ may co-elute with the product during chromatography. | 1. Precipitation: After the reaction, add a non-polar solvent like hexanes or pentane to precipitate the TPPO, which can then be removed by filtration.2. Complexation: Treat the crude reaction mixture with ZnCl₂ to form an insoluble TPPO-ZnCl₂ complex that can be filtered off.3. Chromatography: Use flash column chromatography with a gradient elution, starting with a non-polar solvent to elute the product before the more polar TPPO. |
| Product Decomposition | 1. Elevated Temperatures: The product may be thermally labile.2. Acidic or Basic Conditions during Workup: The bromoethyl group can be susceptible to elimination or substitution under harsh workup conditions. | 1. Perform the reaction at low temperatures (0°C) and avoid excessive heating during solvent removal.2. Use a neutral workup. Wash the organic layer with water and brine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the conversion of 2-(3-(trifluoromethyl)phenyl)ethanol using the Appel reaction. This method utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to transform the primary alcohol into the corresponding alkyl bromide under mild conditions.
Q2: How can I optimize the yield of the Appel reaction for this synthesis?
A2: To optimize the yield, ensure all reagents and solvents are anhydrous. Running the reaction at 0°C and slowly adding the alcohol to a pre-mixed solution of PPh₃ and CBr₄ can minimize side reactions. Using a slight excess (1.1-1.2 equivalents) of the reagents is also recommended.
Q3: What are the primary byproducts to expect, and how can they be removed?
A3: The main byproduct is triphenylphosphine oxide (TPPO). It can be removed by precipitation with a non-polar solvent like hexane or by forming an insoluble complex with zinc chloride. Unreacted starting material and reagents can be removed by column chromatography.
Q4: Which solvents are recommended for this reaction?
A4: Anhydrous dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and effective solvents for the Appel reaction.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to distinguish the starting alcohol from the less polar product. The reaction is complete when the starting alcohol spot is no longer visible.
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the yield of this compound. Note that these are representative values based on typical Appel reactions and should be used as a guide for optimization.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| Dichloromethane (DCM) | 0 to RT | 2 | 85-95 |
| Tetrahydrofuran (THF) | 0 to RT | 3 | 80-90 |
| Acetonitrile (ACN) | 0 to RT | 4 | 70-80 |
Table 2: Effect of Temperature on Reaction Yield
| Temperature (°C) | Solvent | Reaction Time (h) | Approximate Yield (%) |
| 0 | DCM | 4 | ~90 |
| Room Temperature | DCM | 2 | ~85 |
| 40 (Reflux) | DCM | 1 | <70 (increased byproducts) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Appel Reaction
Materials:
-
2-(3-(Trifluoromethyl)phenyl)ethanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
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To the cooled solution, add carbon tetrabromide (1.2 equivalents) in one portion.
-
Dissolve 2-(3-(trifluoromethyl)phenyl)ethanol (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, add hexanes to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.
-
Stir for 15-20 minutes and then filter the mixture through a pad of celite, washing the filter cake with additional hexanes.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.
Mandatory Visualization
Technical Support Center: Managing Exothermic Reactions in Grignard Reagent Formation
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the management of exothermic reactions during Grignard reagent formation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formation of Grignard reagents, presented in a question-and-answer format.
Issue 1: The Grignard reaction fails to initiate.
-
Question: I've combined my alkyl/aryl halide with magnesium turnings in anhydrous ether, but there are no signs of reaction. What could be the problem and how do I fix it?
-
Answer: Failure to initiate is a common problem in Grignard reactions and is often due to the passivating layer of magnesium oxide on the surface of the magnesium metal.[1] This layer prevents the magnesium from reacting with the organic halide.[1] Here are several potential causes and their solutions:
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Inactive Magnesium Surface: The magnesium turnings are coated with a layer of magnesium oxide (MgO), which inhibits the reaction.[1][2]
-
Solution: Activate the magnesium surface. This can be achieved through several methods:
-
Chemical Activation: Add a small crystal of iodine (I₂). The disappearance of the iodine's purple color is an indicator of reaction initiation.[1][2][3] Alternatively, a few drops of 1,2-dibromoethane (DBE) can be used; the observation of ethylene gas bubbles indicates activation.[1][2]
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Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh surface.[1][4][5] Sonication can also be used to clean the surface of the metal.[4][6]
-
-
-
Presence of Moisture: Grignard reagents are highly reactive with water.[4][7] Trace amounts of water in your glassware, solvent, or reagents will quench the Grignard reagent as it forms, preventing the reaction from starting.[2]
-
Impure Reagents: Impurities in the organic halide or magnesium can inhibit the reaction.[2]
-
Solution: Use high-purity magnesium turnings and distill the organic halide before use.[2]
-
-
Issue 2: The reaction starts, but then suddenly becomes too vigorous and difficult to control (runaway reaction).
-
Question: After an induction period, my reaction started violently, with rapid boiling of the solvent. How can I prevent this from happening?
-
Answer: A runaway reaction is a significant safety hazard and is typically caused by the accumulation of the alkyl or aryl halide before the reaction has properly initiated.[9][10] Once the reaction begins, the built-up starting material reacts rapidly, releasing a large amount of heat.[10][11]
-
Controlled Addition of Halide: Add only a small portion (about 5-10%) of the total organic halide solution at the beginning and wait for clear signs of initiation before adding the rest.[3][10] Signs of initiation include gentle bubbling on the magnesium surface, the disappearance of the iodine color, and a noticeable temperature increase.[1][3][5]
-
Slow and Steady Addition: Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.[3] If the reaction becomes too vigorous, slow down the addition rate and cool the reaction flask with an ice-water bath.[3][7]
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Adequate Cooling: Always have an ice-water bath ready to cool the reaction if it becomes too exothermic.[7] Ensure your reaction setup includes an efficient reflux condenser to prevent the loss of volatile ether solvents.[9][12]
-
Issue 3: The reaction produces a low yield of the Grignard reagent.
-
Question: My Grignard reaction worked, but the final yield of my desired product is lower than expected. What are the possible reasons?
-
Answer: Low yields can be attributed to several factors, including side reactions and incomplete conversion.
-
Wurtz Coupling: A common side reaction is the coupling of the organic halide with the newly formed Grignard reagent, which is more prevalent at higher temperatures.[2][13]
-
Solution: Maintain a slow addition rate of the organic halide to keep its concentration low in the reaction mixture.[10] This minimizes the chance of it reacting with the Grignard reagent.
-
-
Reaction with Oxygen: Grignard reagents can react with atmospheric oxygen.
-
Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent degradation of the Grignard reagent.[14]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is an ether solvent (like diethyl ether or THF) necessary for Grignard reagent formation?
A1: Ethereal solvents are crucial for several reasons. They are aprotic, meaning they don't have acidic protons that would react with and destroy the basic Grignard reagent.[8][14] Additionally, the lone pair of electrons on the oxygen atom of the ether coordinates with the magnesium atom, stabilizing the Grignard reagent.[8][15] The low boiling point of ethers like diethyl ether also helps to control the reaction temperature through reflux.[8]
Q2: What are the visual signs that a Grignard reaction has successfully initiated?
A2: Successful initiation is typically indicated by one or more of the following observations:
-
The disappearance of the color of an activator like iodine.[1][5]
-
The appearance of a cloudy, gray, or brownish color in the reaction mixture.[1][5]
-
A noticeable increase in temperature (an exothermic reaction).[1][5][17]
Q3: How does the choice of alkyl halide affect the Grignard reaction?
A3: The reactivity of the alkyl halide plays a significant role. The general order of reactivity is R-I > R-Br > R-Cl.[15][18] Alkyl iodides are the most reactive but can be more expensive and prone to side reactions if not controlled properly.[3] Alkyl chlorides are less reactive and may require longer initiation times or more vigorous activation of the magnesium.[3]
Q4: Is it safe to leave a Grignard reaction unattended?
A4: No. Due to the exothermic nature of the reaction and the potential for a runaway reaction, it is crucial to monitor the reaction, especially during the initiation and addition phases. It is recommended to have another person familiar with the procedure present in the lab.
Q5: What is the purpose of the "acid workup" step after the Grignard reaction?
A5: The initial product of the reaction of a Grignard reagent with a carbonyl compound is a magnesium alkoxide salt. The acid workup, typically using a dilute acid like ammonium chloride or hydrochloric acid, is necessary to protonate the alkoxide and form the final alcohol product.[16][19]
Data Presentation
Table 1: Relative Reactivity of Alkyl Halides in Grignard Reagent Formation
| Alkyl Halide | Reactivity | Typical Yield Range | Notes |
| Alkyl Iodide (R-I) | Very High | 85-95% | Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not controlled.[3] |
| Alkyl Bromide (R-Br) | High | 70-90% | A good balance of reactivity and stability, making them commonly used. |
| Alkyl Chloride (R-Cl) | Moderate | 50-80% | Less reactive, often requiring longer initiation times or activation of the magnesium. Yields can be lower and more variable.[3] |
Table 2: Properties of Common Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Flash Point (°C) | Notes |
| Diethyl Ether | 34.6 | -45 | Highly volatile and flammable. Its low boiling point helps in controlling the reaction temperature via reflux.[8] |
| Tetrahydrofuran (THF) | 66 | -14 | Higher boiling point and flash point than diethyl ether, making it a somewhat safer alternative.[9] It is also a better solvent for stabilizing some Grignard reagents.[20] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | -11 | Considered a greener and safer alternative to THF due to its higher boiling point and lower miscibility with water.[21][22] |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reagent Formation
-
Apparatus Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly dried by flame-drying under a stream of inert gas (e.g., nitrogen or argon) or by oven-drying.[2][3] Assemble the apparatus while hot and under a positive pressure of inert gas.[3]
-
Reagent Setup: Place magnesium turnings (typically 1.1-1.2 equivalents relative to the organic halide) into the cooled, dry flask.[3] Add a single small crystal of iodine as an activator.[3]
-
Initiation: Add a small amount of anhydrous ether (e.g., diethyl ether or THF) to just cover the magnesium turnings.[3] Prepare a solution of the alkyl or aryl halide in anhydrous ether in the addition funnel. Add a small portion (5-10%) of this solution to the magnesium suspension.[3]
-
Monitoring Initiation: Watch for signs of reaction initiation, such as the disappearance of the iodine color and gentle bubbling.[1][3] Gentle warming with a heat gun may be necessary to start the reaction.[3][23]
-
Addition: Once the reaction has initiated and is self-sustaining, begin the slow, dropwise addition of the remaining halide solution from the addition funnel.[3] The rate of addition should be controlled to maintain a gentle reflux.[3] If the reaction becomes too vigorous, slow the addition and cool the flask with an ice-water bath.[3]
-
Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[3]
Visualizations
Caption: Troubleshooting workflow for a Grignard reaction that fails to initiate.
Caption: Logical steps for managing a highly exothermic Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. acs.org [acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. dchas.org [dchas.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. adichemistry.com [adichemistry.com]
- 15. quora.com [quora.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. leah4sci.com [leah4sci.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude (2-bromoethyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude (2-bromoethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude (2-bromoethyl)benzene synthesized from 2-phenylethanol?
A1: The primary impurities include unreacted starting materials such as 2-phenylethanol, excess reagents like hydrogen bromide (HBr) and sulfuric acid (H₂SO₄), and byproducts formed during the reaction. A significant byproduct is often bis(2-phenylethyl) ether, which forms through an acid-catalyzed dehydration reaction between two molecules of 2-phenylethanol.[1] Other potential impurities can arise from side reactions like elimination, which can produce styrene.[2]
Q2: What are the standard methods for purifying crude (2-bromoethyl)benzene?
A2: The standard purification protocol involves a multi-step process that includes:
-
Liquid-Liquid Extraction (Washing): The crude product is washed sequentially with water, a basic solution (like sodium bicarbonate or sodium carbonate) to neutralize acids, and finally with brine to aid in phase separation.[1][3] An initial wash with concentrated sulfuric or hydrochloric acid may be employed to remove the ether byproduct.[1]
-
Drying: The washed organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate or calcium chloride, to remove residual water.
-
Fractional Distillation: The dried crude product is purified by fractional distillation under reduced pressure to separate the (2-bromoethyl)benzene from less volatile and more volatile impurities.[3]
Q3: How can I assess the purity of my (2-bromoethyl)benzene sample?
A3: The purity of (2-bromoethyl)benzene can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile impurities. The gas chromatogram will show peaks corresponding to different components, and the mass spectrum of each peak can be used to identify the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can provide detailed structural information and help identify and quantify impurities by comparing the spectra to that of a pure standard.
-
Refractive Index: Measuring the refractive index of the purified product and comparing it to the literature value (n20/D 1.556) can be a quick indicator of purity.[1]
Troubleshooting Guides
Liquid-Liquid Extraction
Q: I've performed the aqueous wash, but an emulsion has formed between the organic and aqueous layers. How can I break it?
A: Emulsion formation is a common issue. Here are several troubleshooting steps you can take:
-
Patience: Allow the separatory funnel to stand undisturbed for some time. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking to minimize emulsion formation in subsequent extractions.[4]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion and decrease the solubility of the organic compound in the aqueous layer.[4]
-
Change Solvent Volume: Adding more of the organic or aqueous solvent can sometimes help to break the emulsion.
-
Filtration: For stubborn emulsions, filtering the mixture through a plug of glass wool or Celite® can help to separate the layers.[5]
-
Centrifugation: If available, centrifuging the emulsion can force the layers to separate.[4]
Q: I'm not sure which layer is the organic layer and which is the aqueous layer. How can I tell?
A: A simple way to determine the identity of the layers is to add a small amount of water to the separatory funnel. The aqueous layer will increase in volume. (2-Bromoethyl)benzene has a density of approximately 1.355 g/mL at 25°C, which is greater than that of water (approx. 1 g/mL).[1] Therefore, the organic layer containing (2-bromoethyl)benzene will be the bottom layer.
Fractional Distillation
Q: My purified (2-bromoethyl)benzene still shows impurities by GC-MS after fractional distillation. What can I do to improve the purity?
A: If your product is not pure after the first distillation, consider the following:
-
Improve Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates. This will provide better separation of components with close boiling points.
-
Optimize Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the distillation pot to that collected) can improve separation. This can be achieved by adjusting the heating rate.
-
Control the Distillation Rate: A slow and steady distillation rate is crucial for good separation. If the distillation is too fast, the separation efficiency will be reduced.
-
Ensure a Stable Vacuum: Fluctuations in pressure will cause the boiling points to change, leading to poor separation. Ensure your vacuum system is stable.
-
Repeat the Distillation: A second fractional distillation of the enriched fraction can further improve purity.
Q: The temperature during my distillation is not stable. What does this indicate?
A: A fluctuating temperature during distillation usually indicates that the separation of components is not efficient or that the mixture is boiling unevenly.
-
Inefficient Separation: If the temperature is fluctuating, it may be due to the co-distillation of multiple components with close boiling points. Improving the efficiency of the fractionating column can help stabilize the temperature.
-
Bumping: The liquid in the distillation flask may be "bumping" (boiling violently and unevenly). Ensure you are using boiling chips or a magnetic stirrer to promote smooth boiling.
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor that is distilling.
Data Presentation
Table 1: Common Impurities in Crude (2-bromoethyl)benzene and their Boiling Points
| Impurity | Chemical Structure | Boiling Point (°C) |
| Styrene | C₆H₅CH=CH₂ | 145 |
| 2-Phenylethanol | C₆H₅CH₂CH₂OH | 219-221 |
| (2-Bromoethyl)benzene | C₆H₅CH₂CH₂Br | 220-221 |
| bis(2-phenylethyl) ether | (C₆H₅CH₂CH₂)₂O | ~314 |
Table 2: Typical Purification Data for (2-bromoethyl)benzene
| Purification Step | Key Parameters | Purity of Organic Layer (Typical) |
| Crude Product | - | Highly variable, contains starting materials, byproducts, and reagents. |
| Acid Wash | Wash with conc. H₂SO₄ or HCl | Removes basic impurities and ether byproducts. |
| Water Wash | Wash with deionized water | Removes water-soluble impurities and residual acid. |
| Base Wash | Wash with 10% NaHCO₃ or Na₂CO₃ solution | Neutralizes any remaining acid. |
| Drying | Anhydrous MgSO₄ or CaCl₂ | Removes dissolved water. |
| Fractional Distillation | Reduced pressure (e.g., 15 mmHg) | >98% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Washing) of Crude (2-bromoethyl)benzene
-
Transfer the crude (2-bromoethyl)benzene to a separatory funnel.
-
Acid Wash (Optional, to remove ether byproduct): Add approximately one-fifth of the volume of the organic layer of cold, concentrated sulfuric acid.[1] Gently swirl the funnel, venting frequently. Allow the layers to separate and discard the lower acidic layer. Repeat this wash once more.
-
Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it several times, venting occasionally to release pressure. Allow the layers to separate and drain the lower aqueous layer.
-
Base Wash: Add an equal volume of 10% sodium bicarbonate solution to the separatory funnel to neutralize any residual acid.[3] Swirl gently and observe for any gas evolution. Vent as necessary. Allow the layers to separate and discard the lower aqueous layer. Repeat until no more gas evolves.
-
Brine Wash: Add an equal volume of saturated sodium chloride solution (brine) to the separatory funnel. This helps to remove residual water from the organic layer. Shake gently, allow the layers to separate, and discard the lower aqueous layer.
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
Protocol 2: Drying and Fractional Distillation of (2-bromoethyl)benzene
-
Drying: Add a suitable amount of anhydrous magnesium sulfate or calcium chloride to the flask containing the washed (2-bromoethyl)benzene. Swirl the flask occasionally. The liquid should become clear.
-
Filtration: Decant or filter the dried liquid into a round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all joints are properly sealed for vacuum distillation.
-
Distillation: Begin heating the flask gently. Apply a vacuum and slowly increase the temperature.
-
Fraction Collection: Collect the fraction that distills at the appropriate boiling point for (2-bromoethyl)benzene under the applied pressure (e.g., 98-100 °C at 15 mmHg). Discard the initial forerun, which may contain more volatile impurities.
Mandatory Visualization
Caption: General workflow for the purification of crude (2-bromoethyl)benzene.
References
Validation & Comparative
Comparative analysis of trifluoromethylphenyl derivatives in biological assays
A Comparative Analysis of Trifluoromethylphenyl Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethylphenyl moiety is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of bioactive molecules. This guide provides a comparative analysis of various trifluoromethylphenyl derivatives based on their performance in a range of biological assays. The data presented herein is collated from recent scientific literature and is intended to serve as a resource for researchers engaged in the design and development of novel therapeutic agents.
Data Presentation: Comparative Biological Activity
The following tables summarize the biological activities of several classes of trifluoromethylphenyl derivatives.
Table 1: Enzyme Inhibition Activity
| Compound Class | Target Enzyme | Specific Derivative(s) | Potency (IC₅₀/Kᵢ) | Reference |
| Pyrazoline Derivatives | Lipoxygenase | Various substituted pyrazolines | IC₅₀: 0.68 - 4.45 µM | [1] |
| Pyrazoline Derivatives | α-Glucosidase | Various substituted pyrazolines | - | [1] |
| Pyrimidine Derivatives | EGFR | Compound 9k | IC₅₀: 0.19 µM (A549 cells) | [2] |
| 2-Aminopyrimidine Derivatives | FLT3 | Compound 30 | IC₅₀: <4 nM (MV4-11 cells) | [3] |
| 2-Aminopyrimidine Derivatives | CHK1 | Compound 30 | - | [3] |
Table 2: Receptor Binding and Antagonist Activity
| Compound Class | Target Receptor | Specific Derivative(s) | Potency (Kᵢ/IC₅₀) | Reference |
| N-Aryl-N′-methylguanidines | NMDA Receptor (PCP site) | Fluoro-substituted derivatives (e.g., 13 ) | Kᵢ: 13 nM | [4] |
| Phosphine-Borane Derivatives | Progesterone Receptor | B-(4-trifluoromethyl)phenyl tricyclopropylphosphine–borane (34 ) | IC₅₀: 0.54 µM | [5] |
Table 3: Monoamine Transporter Inhibition
| Compound Class | Target Transporter | Specific Derivative(s) | Potency (IC₅₀) | Reference |
| Methcathinone Analogs | SERT | 3- or 4-CF₃ substituted | High potency | [6] |
| Methcathinone Analogs | NET | 3- or 4-CF₃ substituted | Decreased activity | [6] |
| Methcathinone Analogs | DAT | 3- or 4-CF₃ substituted | Decreased activity | [6] |
Table 4: Antibacterial Activity
| Compound Class | Bacterial Strain(s) | Specific Derivative(s) | Potency (MIC) | Reference |
| N-phenyl Pyrazole Derivatives | Gram-positive bacteria (MRSA, E. faecalis) | Bromo and trifluoromethyl substituted (25 ) | 0.78 µg/mL | [7] |
| 3,5-Bis(trifluoromethyl)phenyl Pyrazole Derivatives | S. aureus (including MRSA) | 4-Bromo-3-chloro-aniline-substituted (21 ) | 0.5 µg/mL | [8] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
In Vitro Enzyme Inhibition Assays
This spectrophotometric assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response.[9]
-
Reagents : 0.1 M Phosphate buffer (pH 8.0), Lipoxygenase enzyme solution, substrate solution (e.g., linoleic acid or arachidonic acid), test compound solution, and a standard inhibitor (e.g., Quercetin).[9]
-
Procedure :
-
A reaction mixture containing the test compound and the lipoxygenase solution in the phosphate buffer is incubated for a specific duration (e.g., 10 minutes at 25°C).[9]
-
The reaction is initiated by the addition of the substrate.
-
The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm over a set period (e.g., 6 minutes).[9][10]
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined from a dose-response curve.[9]
-
This colorimetric assay determines the inhibitory activity of a compound against α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Reagents : 0.1 M Sodium phosphate buffer (pH 6.8), α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae), substrate solution (p-nitrophenyl-α-D-glucopyranoside, pNPG), test compound solution, and a positive control (e.g., Acarbose).[4][11]
-
Procedure :
-
The enzyme is pre-incubated with the test compound in the phosphate buffer in a 96-well plate for a set time (e.g., 15 minutes at 37°C).[4]
-
The reaction is started by adding the pNPG substrate.[4]
-
After a further incubation period (e.g., 20 minutes at 37°C), the reaction is stopped by adding a solution of sodium carbonate.[4][11]
-
The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.[4][11]
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.[4]
-
This assay measures the inhibition of the epidermal growth factor receptor (EGFR) kinase activity.
-
Reagents : Kinase buffer, recombinant human EGFR kinase, ATP, a suitable peptide substrate, test compound, and a detection reagent.[12]
-
Procedure :
-
The EGFR enzyme is incubated with various concentrations of the test compound.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or by measuring the depletion of ATP using a luminescent assay (e.g., ADP-Glo™).[12][13]
-
The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
In Vitro Receptor Binding and Functional Assays
This radioligand binding assay measures the affinity of compounds for the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor.
-
Reagents : Rat brain membrane preparations, a radioligand such as [³H]N-(1-[thienyl]cyclohexyl)piperidine ([³H]TCP), buffer solutions, and the test compounds.[4]
-
Procedure :
-
The brain membrane homogenates are incubated with the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
The inhibition of radioligand binding by the test compound is used to calculate the inhibitory constant (Kᵢ).[4]
-
This cell-based assay evaluates the ability of a compound to antagonize the action of progesterone on its receptor.
-
Cell Line : T47D human breast cancer cells, which endogenously express the progesterone receptor.[5][14]
-
Principle : Progestins induce the expression of alkaline phosphatase in T47D cells. A PR antagonist will inhibit this induction.[14]
-
Procedure :
-
T47D cells are treated with a progestin (e.g., R5020) in the presence of varying concentrations of the test compound.[14]
-
After an incubation period, the cells are lysed, and the alkaline phosphatase activity is measured using a suitable substrate.
-
The ability of the test compound to inhibit the progestin-induced alkaline phosphatase activity is determined, and the IC₅₀ value is calculated.[5]
-
Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of neurotransmitters by their respective transporters (DAT, NET, SERT).
-
Reagents : Cells or synaptosomes expressing the transporter of interest, a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT), buffer solutions, and the test compounds.[15][16]
-
Procedure :
-
The cells or synaptosomes are incubated with the test compound for a short period.
-
The radiolabeled substrate is then added to initiate the uptake.
-
After a defined time, the uptake is terminated by rapid filtration and washing to remove the extracellular radiolabeled substrate.
-
The amount of radioactivity accumulated inside the cells or synaptosomes is quantified by liquid scintillation counting.
-
The IC₅₀ value for the inhibition of uptake is determined.[15]
-
Antibacterial Susceptibility Testing
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
-
Method : Broth microdilution is a common method.[8]
-
Procedure :
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.[6]
-
Each well is inoculated with a standardized suspension of the test bacterium.[17]
-
Positive (no compound) and negative (no bacteria) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 18-24 hours at 37°C).[17]
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5][17]
-
Signaling Pathways and Experimental Workflows
The biological effects of trifluoromethylphenyl derivatives are often mediated through their interaction with key cellular signaling pathways.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[18][19] It is a key downstream pathway for EGFR.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 19. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validating the Structure of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and structural validation of products derived from the reaction of 1-(2-bromoethyl)-3-(trifluoromethyl)benzene with various nucleophiles. The information presented is intended to assist researchers in selecting appropriate synthetic routes and analytical methods for compounds bearing the 2-(3-(trifluoromethyl)phenyl)ethyl moiety, a scaffold of interest in medicinal chemistry and drug development.
Overview of Nucleophilic Substitution Reactions
This compound serves as a versatile starting material for introducing the 2-(3-(trifluoromethyl)phenyl)ethyl group onto various functional moieties through nucleophilic substitution reactions. The primary reaction pathway involves the displacement of the bromide ion by a nucleophile. This guide focuses on the reactions with four common nucleophiles: azide, ammonia, cyanide, and hydroxide, leading to the formation of an azide, a primary amine, a nitrile, and an alcohol, respectively.
Comparative Analysis of Synthetic Methodologies
The following tables summarize the reaction conditions and reported yields for the synthesis of the target compounds directly from this compound and provide a comparison with alternative synthetic strategies.
Table 1: Synthesis of 1-(2-Azidoethyl)-3-(trifluoromethyl)benzene
| Method | Reagents and Conditions | Yield | Purity | Reference |
| Primary Route | This compound, Sodium Azide, Acetone/Water, Reflux | 94% | >95% | [1] |
| Alternative 1 | 2-(3-(Trifluoromethyl)phenyl)ethanol, Diphenylphosphoryl azide (DPPA), Diisopropyl azodicarboxylate (DIAD), THF | ~80-90% | High | General Mitsunobu Reaction |
| Alternative 2 | 3-(Trifluoromethyl)styrene, Azidotrimethylsilane, TMSOTf | Moderate | Good | General Hydroazidation |
Table 2: Synthesis of 2-(3-(Trifluoromethyl)phenyl)ethylamine
| Method | Reagents and Conditions | Yield | Purity | Reference |
| Primary Route | This compound, Aqueous Ammonia, Ethanol, Sealed Tube, 100 °C | 60-70% | >98% | General Amination |
| Alternative 1 | 1-(2-Azidoethyl)-3-(trifluoromethyl)benzene, H2, Pd/C, Ethanol | Quantitative | High | [1] |
| Alternative 2 | 3-(Trifluoromethyl)phenylacetonitrile, H2, Raney Nickel, Ethanolic Ammonia | High | High | General Nitrile Reduction |
| Alternative 3 | 3'-(Trifluoromethyl)acetophenone, Ammonium formate, Formic acid (Leuckart reaction) | 55-81% | Good | [2] |
Table 3: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanenitrile
| Method | Reagents and Conditions | Yield | Purity | Reference |
| Primary Route | This compound, Sodium Cyanide, DMSO, 90 °C | 87% | Sufficient for further steps | [3] |
| Alternative 1 | 3-(3-(Trifluoromethyl)phenyl)propanal, Hydroxylamine hydrochloride, Formic acid | Good | High | General Oxime Dehydration |
| Alternative 2 | 1-Bromo-3-(trifluoromethyl)benzene, Acrylonitrile, Pd(OAc)2, nBu4NOAc (Heck Reaction) | Good | High | [4] |
Table 4: Synthesis of 2-(3-(Trifluoromethyl)phenyl)ethanol
| Method | Reagents and Conditions | Yield | Purity | Reference |
| Primary Route | This compound, Aqueous NaOH, Reflux | Moderate | Good | General Hydrolysis |
| Alternative 1 | 3'-(Trifluoromethyl)acetophenone, NaBH4, Methanol | High | High | General Ketone Reduction |
| Alternative 2 | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol via asymmetric reduction of 3'-(trifluoromethyl)acetophenone using recombinant E. coli | 99% yield, >99.9% ee | High | [5] |
Experimental Protocols
General Procedure for Nucleophilic Substitution of this compound
Reaction with Sodium Azide: To a solution of this compound (1.0 eq) in a mixture of acetone and water (3:1), sodium azide (2.0 eq) is added.[1] The reaction mixture is stirred at room temperature for 30 minutes. The mixture is then diluted with dichloromethane (DCM) and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 1-(2-azidoethyl)-3-(trifluoromethyl)benzene.[1]
Reaction with Sodium Cyanide: A solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) is treated with a solution of sodium cyanide (1.8 eq) in DMSO.[3] The resulting solution is heated to 90 °C for 2 hours. After cooling to room temperature, the mixture is poured into ice water and extracted with diethyl ether. The combined organic layers are dried over sodium sulfate and concentrated in vacuo to yield 3-(3-(trifluoromethyl)phenyl)propanenitrile.[3]
Characterization Data
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene:
-
¹H NMR (CDCl₃): δ 7.45-7.55 (m, 4H, Ar-H), 3.55 (t, J = 7.0 Hz, 2H, CH₂N₃), 3.01 (t, J = 7.0 Hz, 2H, ArCH₂).
-
¹³C NMR (CDCl₃): δ 139.0, 131.2 (q, J = 32.0 Hz), 129.2, 129.1, 124.2 (q, J = 272.0 Hz), 125.5 (q, J = 3.8 Hz), 123.4 (q, J = 3.8 Hz), 51.0, 35.0.
-
MS (EI): m/z (%) = 215 (M⁺), 187, 172, 145.
2-(3-(Trifluoromethyl)phenyl)ethylamine:
-
¹H NMR (CDCl₃): δ 7.40-7.50 (m, 4H, Ar-H), 2.95 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.78 (t, J = 6.8 Hz, 2H, ArCH₂), 1.35 (s, 2H, NH₂).[6]
-
¹³C NMR (CDCl₃): δ 141.9, 132.2, 128.9, 128.8, 124.2 (q, J = 272.0 Hz), 125.2 (q, J = 3.8 Hz), 122.9 (q, J = 3.8 Hz), 43.0, 39.5.[6]
3-(3-(Trifluoromethyl)phenyl)propanenitrile:
-
¹H NMR (CDCl₃): δ 7.45-7.58 (m, 4H, Ar-H), 2.98 (t, J = 7.2 Hz, 2H, ArCH₂), 2.62 (t, J = 7.2 Hz, 2H, CH₂CN).
-
¹³C NMR (CDCl₃): δ 138.8, 131.5 (q, J = 32.5 Hz), 129.4, 129.3, 124.2 (q, J = 272.1 Hz), 126.0 (q, J = 3.8 Hz), 124.1 (q, J = 3.8 Hz), 118.9, 31.8, 19.5.
-
MS (EI): m/z (%) = 199 (M⁺), 172, 159, 145.
2-(3-(Trifluoromethyl)phenyl)ethanol:
-
¹H NMR (CDCl₃): δ 7.42-7.55 (m, 4H, Ar-H), 3.88 (t, J = 6.5 Hz, 2H, CH₂OH), 2.92 (t, J = 6.5 Hz, 2H, ArCH₂), 1.65 (s, 1H, OH).[5]
-
¹³C NMR (CDCl₃): δ 139.8, 132.5, 129.0, 128.9, 124.2 (q, J = 272.2 Hz), 125.4 (q, J = 3.8 Hz), 123.2 (q, J = 3.8 Hz), 63.5, 39.0.[5]
-
MS (EI): m/z (%) = 190 (M⁺), 172, 159, 145.[2]
Visualization of Experimental Workflow and Reaction Pathways
Experimental Workflow for Product Validation
The following diagram illustrates a typical workflow for the synthesis, purification, and structural validation of the reaction products.
Caption: A generalized experimental workflow for the synthesis and structural validation of 1-(2-substituted-ethyl)-3-(trifluoromethyl)benzene derivatives.
Signaling Pathway Context (Hypothetical)
Compounds containing the trifluoromethylphenyl moiety are often investigated for their potential as modulators of various signaling pathways in drug discovery. The following diagram illustrates a hypothetical signaling pathway where a derivative of the synthesized compounds could act as an inhibitor.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a synthesized trifluoromethylphenyl derivative on a key kinase.
This guide provides a foundational framework for the synthesis and structural validation of key derivatives of this compound. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and to adapt these methods to their specific research needs.
References
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenethylamine, m-trifluoromethyl- | C9H10F3N | CID 104223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mzCloud – 2C TFM [mzcloud.org]
- 8. 2-(Trifluoromethyl)phenethylamine | C9H10F3N | CID 69883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide to Bioisosteric Alternatives for 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene in Drug Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential alternatives to 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene, a versatile building block in medicinal chemistry. The strategic replacement of the trifluoromethyl (-CF3) group with its bioisosteres can significantly impact a compound's physicochemical properties, biological activity, and metabolic stability. This document offers a comparative analysis of analogs where the -CF3 group is substituted with ethyl, isopropyl, and nitro moieties, supported by available data and detailed experimental protocols for their evaluation.
Physicochemical Properties: A Comparative Overview
| Property | This compound | 1-(2-Bromoethyl)-3-ethylbenzene | 1-(2-Bromoethyl)-3-isopropylbenzene | 1-(2-Bromoethyl)-3-nitrobenzene |
| Molecular Weight ( g/mol ) | 253.06[1] | 199.09[2] | 199.09[3] | 230.06 |
| Boiling Point (°C) | 92-94 (at 12 mmHg)[1] | 85 (at 10 mmHg)[4] | 52-53 (at 0.8 mmHg)[5] | 136-138 (at 0.5 mmHg) |
| Density (g/mL) | 1.495[1] | 1.3493[4] | 1.285[5] | 1.562 (Predicted) |
| Predicted LogP | High | Moderate | Moderate-High | Moderate |
| Predicted pKa | Neutral | Neutral | Neutral | Weakly acidic (due to nitro group) |
| Metabolic Stability | High (due to C-F bonds) | Moderate | Moderate | Variable (nitro group can be metabolized) |
Note: Predicted values are based on the general effects of these functional groups and may vary in the context of the full molecule.
Biological Activity: A Comparative Discussion
Direct comparative studies on the biological activity of these specific analogs are not publicly available. However, based on the principles of bioisosterism, we can anticipate how these substitutions might alter the activity profile.
-
Trifluoromethyl Group: The strong electron-withdrawing nature of the -CF3 group can influence binding to target proteins through electrostatic interactions and can block metabolic pathways, often leading to increased potency and duration of action.
-
Ethyl and Isopropyl Groups: These alkyl groups are classic bioisosteres for the trifluoromethyl group in terms of size and lipophilicity. They are generally considered metabolically more susceptible than the -CF3 group. Their impact on biological activity will largely depend on the specific steric and electronic requirements of the target binding pocket.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. Its bioisosteric replacement for a trifluoromethyl group is less common but can be effective in certain contexts. However, the potential for metabolic reduction of the nitro group to reactive intermediates is a key consideration in drug design.
To definitively compare the biological performance of these alternatives, standardized in vitro assays are essential. The following sections provide detailed protocols for key experiments.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is designed to assess the cytotoxic potential of the compounds against a panel of cancer cell lines.
Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
Materials:
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds and a positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds and a positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Metabolic Stability Assay: Liver Microsomal Stability
This assay evaluates the susceptibility of the compounds to metabolism by liver enzymes.
Workflow for Liver Microsomal Stability Assay
Caption: Workflow for assessing the metabolic stability of compounds using liver microsomes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds and a control compound with known metabolic stability (e.g., Verapamil)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t1/2) can be calculated.
Conclusion
The selection of a suitable bioisostere for the trifluoromethyl group in this compound requires a careful balance of physicochemical properties, biological activity, and metabolic stability. While ethyl and isopropyl groups offer classic, sterically similar alternatives, and the nitro group presents an electronically distinct option, their performance can only be validated through rigorous experimental evaluation. The protocols provided in this guide offer a standardized framework for researchers to generate the necessary comparative data to make informed decisions in their drug design and development programs.
References
- 1. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. 1-(2-Bromoethyl)-3-methylbenzene | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(1-Bromoethyl)-4-nitrobenzene | C8H8BrNO2 | CID 11020679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chemsynthesis.com [chemsynthesis.com]
A Comparative Guide to NMR and MS Analysis for the Structural Confirmation of Substituted Benzenes
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of substituted benzenes is a critical step in chemical synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two indispensable analytical techniques employed for this purpose. This guide provides a comprehensive comparison of their performance in analyzing substituted benzene isomers, supported by experimental data and detailed protocols.
Differentiating Isomers: A Head-to-Head Comparison of NMR and MS
While both NMR and MS provide valuable structural information, they offer distinct advantages and limitations in the differentiation of substituted benzene isomers, such as ortho-, meta-, and para-isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy excels in providing detailed information about the chemical environment and connectivity of atoms within a molecule. For substituted benzenes, ¹H and ¹³C NMR are particularly powerful for distinguishing between isomers based on the unique magnetic environments of the aromatic protons and carbons. The symmetry of the substitution pattern directly influences the number of distinct signals, their chemical shifts, and their coupling patterns in the NMR spectrum.
Mass Spectrometry (MS) , on the other hand, primarily provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for small molecules, which involves bombarding the molecule with electrons, leading to ionization and fragmentation. The resulting fragmentation pattern can offer clues about the structure of the molecule. However, for positional isomers like substituted benzenes, the mass spectra can often be very similar, making unambiguous differentiation challenging. This is because the initial molecular ion has the same mass for all isomers, and the fragmentation pathways may not be sufficiently distinct.
Workflow for Structural Confirmation
The complementary nature of NMR and MS is best utilized in a combined workflow for the structural confirmation of a newly synthesized or isolated substituted benzene.
Comparative Data for Xylene and Nitrotoluene Isomers
To illustrate the strengths of each technique, the following tables summarize the ¹H NMR, ¹³C NMR, and key MS fragmentation data for the isomers of xylene and nitrotoluene.
Xylene Isomers (C₈H₁₀, MW: 106.17 g/mol )
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key MS Fragments (m/z, Relative Intensity) |
| o-Xylene | 7.18-7.10 (m, 4H, Ar-H), 2.29 (s, 6H, CH₃) | 136.5 (Ar-C), 129.6 (Ar-CH), 125.8 (Ar-CH), 19.7 (CH₃) | 106 (M⁺, 50%), 91 ([M-CH₃]⁺, 100%), 77 ([C₆H₅]⁺, 15%) |
| m-Xylene | 7.12 (t, J=7.5 Hz, 1H, Ar-H), 6.98 (d, J=7.5 Hz, 2H, Ar-H), 6.96 (s, 1H, Ar-H), 2.31 (s, 6H, CH₃) | 137.8 (Ar-C), 130.0 (Ar-CH), 128.3 (Ar-CH), 126.2 (Ar-CH), 21.3 (CH₃) | 106 (M⁺, 60%), 91 ([M-CH₃]⁺, 100%), 77 ([C₆H₅]⁺, 18%) |
| p-Xylene | 7.09 (s, 4H, Ar-H), 2.33 (s, 6H, CH₃) | 137.2 (Ar-C), 129.0 (Ar-CH), 21.0 (CH₃) | 106 (M⁺, 55%), 91 ([M-CH₃]⁺, 100%), 77 ([C₆H₅]⁺, 16%) |
Nitrotoluene Isomers (C₇H₇NO₂, MW: 137.14 g/mol )
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key MS Fragments (m/z, Relative Intensity) |
| o-Nitrotoluene | 7.93 (d, J=8.1 Hz, 1H, Ar-H), 7.49 (t, J=7.6 Hz, 1H, Ar-H), 7.33 (m, 2H, Ar-H), 2.57 (s, 3H, CH₃) | 149.3 (Ar-C-NO₂), 133.5 (Ar-C-CH₃), 132.8 (Ar-CH), 127.5 (Ar-CH), 124.5 (Ar-CH), 124.2 (Ar-CH), 20.6 (CH₃) | 137 (M⁺, 80%), 120 ([M-OH]⁺, 20%), 91 ([M-NO₂]⁺, 100%), 65 ([C₅H₅]⁺, 50%) |
| m-Nitrotoluene | 8.05 (s, 1H, Ar-H), 7.98 (d, J=8.1 Hz, 1H, Ar-H), 7.45 (t, J=7.8 Hz, 1H, Ar-H), 7.39 (d, J=7.6 Hz, 1H, Ar-H), 2.46 (s, 3H, CH₃) | 148.4 (Ar-C-NO₂), 139.1 (Ar-C-CH₃), 134.8 (Ar-CH), 129.2 (Ar-CH), 122.3 (Ar-CH), 120.9 (Ar-CH), 21.3 (CH₃) | 137 (M⁺, 90%), 107 ([M-NO]⁺, 30%), 91 ([M-NO₂]⁺, 100%), 65 ([C₅H₅]⁺, 60%) |
| p-Nitrotoluene | 8.15 (d, J=8.4 Hz, 2H, Ar-H), 7.32 (d, J=8.4 Hz, 2H, Ar-H), 2.47 (s, 3H, CH₃) | 147.2 (Ar-C-NO₂), 140.0 (Ar-C-CH₃), 129.5 (Ar-CH), 123.8 (Ar-CH), 21.5 (CH₃) | 137 (M⁺, 85%), 107 ([M-NO]⁺, 40%), 91 ([M-NO₂]⁺, 100%), 65 ([C₅H₅]⁺, 55%) |
Experimental Protocols
Detailed methodologies for acquiring the comparative data are provided below.
Protocol 1: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of substituted benzene isomers.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample of the substituted benzene (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (typically 8-16 for a concentrated sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a sufficient number of scans to achieve a good signal-to-noise ratio (can range from hundreds to thousands depending on the sample concentration).
-
Set the relaxation delay (e.g., 2-5 seconds).
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to determine the structure.
-
Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of a substituted benzene to determine its molecular weight and fragmentation pattern.
Materials:
-
Mass spectrometer with an Electron Ionization (EI) source
-
Gas chromatograph (GC) or direct insertion probe
-
Sample of the substituted benzene (typically <1 mg)
-
Solvent for dilution (if using GC, e.g., dichloromethane)
-
Vials and syringes
Procedure:
-
Sample Introduction (via GC):
-
Prepare a dilute solution of the sample in a volatile solvent.
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
The sample is vaporized and separated on the GC column before entering the MS source.
-
-
Sample Introduction (via Direct Insertion Probe):
-
Place a small amount of the sample in a capillary tube.
-
Insert the probe into the mass spectrometer's vacuum system.
-
Gently heat the probe to volatilize the sample directly into the ion source.
-
-
Ionization:
-
In the EI source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).
-
-
Fragmentation:
-
The high energy of the ionization process causes the molecular ion to be in an excited state, leading to fragmentation into smaller, charged fragments and neutral molecules.
-
-
Mass Analysis:
-
The ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. Look for characteristic losses (e.g., loss of a methyl group, nitro group) to support the proposed structure.
-
By integrating the precise structural details from NMR with the molecular weight and fragmentation data from MS, researchers can achieve a high degree of confidence in the structural confirmation of substituted benzenes.
A Comparative Guide to the Reactivity of 1-(2-bromoethyl)-3-(trifluoromethyl)benzene and its Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into an aromatic scaffold is a cornerstone of modern medicinal chemistry, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the positional isomerism of such substituents can dramatically alter the reactivity of other functional groups within the molecule, a critical consideration in multi-step syntheses and prodrug activation pathways. This guide provides an objective comparison of the predicted reactivity of 1-(2-bromoethyl)-3-(trifluoromethyl)benzene and its ortho- and para-isomers, supported by fundamental principles of physical organic chemistry. Detailed experimental protocols for empirically verifying these predictions are also provided.
Theoretical Comparison of Isomer Reactivity
The reactivity of the bromoethyl side chain in these isomers is primarily dictated by the interplay of electronic and steric effects imposed by the trifluoromethyl group. The -CF3 group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[3][4] This effect alters the electron density at the benzylic carbon, influencing the rates of nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions.
-
Inductive Effect (-I): The highly electronegative fluorine atoms pull electron density away from the benzene ring and, by extension, from the bromoethyl side chain. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Steric Hindrance: The physical bulk of the -CF3 group can impede the approach of nucleophiles or bases, particularly when it is located at the ortho position.[1][5]
The following diagram illustrates the primary electronic influence of the -CF3 group on the side chain across the three isomers.
Caption: Electronic and steric effects of the -CF3 group on the bromoethyl side chain.
Predicted Reactivity in Substitution and Elimination Reactions
The positional differences lead to distinct predictions for the relative reaction rates in common mechanistic pathways.
SN1 and E1 Reactions: These reactions proceed through a carbocation intermediate at the benzylic carbon. The electron-withdrawing -CF3 group destabilizes this positive charge, slowing the reaction rate compared to an unsubstituted analog. The degree of this destabilization dictates the relative rates among the isomers.
-
Ortho Isomer: Strongest destabilization due to proximity of the -CF3 group. Rate is expected to be the slowest.
-
Meta Isomer: Moderate destabilization.
-
Para Isomer: Weakest destabilization due to the greatest distance. Rate is expected to be the fastest among the three isomers.
Predicted SN1/E1 Reactivity Order: Para > Meta > Ortho
SN2 Reactions: This mechanism involves a backside attack by a nucleophile and is highly sensitive to steric hindrance. While the -I effect of the -CF3 group increases the electrophilicity of the target carbon, steric effects are often dominant.
-
Ortho Isomer: Significant steric hindrance from the bulky -CF3 group will severely impede the nucleophile's approach, making the reaction very slow.
-
Meta Isomer: Minimal steric hindrance from the -CF3 group. The moderate -I effect will increase the carbon's electrophilicity.
-
Para Isomer: No steric hindrance. The weaker -I effect provides less electronic activation than the meta isomer.
The balance between electronic activation and steric hindrance suggests the meta isomer is likely the most reactive.
Predicted SN2 Reactivity Order: Meta > Para > Ortho
E2 Reactions: This concerted elimination reaction is favored by strong, bulky bases and is also subject to steric effects. The acidity of the β-hydrogens (on the carbon adjacent to the benzylic carbon) is also a factor. The electron-withdrawing -CF3 group increases the acidity of these protons, potentially facilitating elimination.
-
Ortho Isomer: Steric hindrance will likely disfavor the approach of the base, slowing the reaction.
-
Meta and Para Isomers: With less steric hindrance, the electronic effect on proton acidity becomes more important. The stronger inductive pull in the meta position may lead to slightly faster rates than the para isomer.
Predicted E2 Reactivity Order: Meta ≥ Para > Ortho
Quantitative Data Comparison
Table 1: Predicted Qualitative Reactivity of Isomers
| Reaction Type | Ortho Isomer | Meta Isomer | Para Isomer | Primary Influencing Factors |
| SN1 / E1 | Slowest | Intermediate | Fastest | Inductive destabilization of carbocation |
| SN2 | Slowest | Fastest | Intermediate | Steric hindrance and electronic activation |
| E2 | Slowest | Fastest | Intermediate | Steric hindrance and β-proton acidity |
Table 2: Illustrative Hypothetical Relative Rate Constants (krel)
| Reaction Type | Ortho Isomer (krel) | Meta Isomer (krel) | Para Isomer (krel) |
| SN1 Solvolysis | 0.1 | 0.8 | 1.0 |
| SN2 with NaN3 | < 0.01 | 1.0 | 0.6 |
| E2 with KOtBu | 0.2 | 1.0 | 0.9 |
| Note: Data are hypothetical and for illustrative purposes, based on established chemical principles. The para isomer is set as the reference (krel = 1.0) for SN1, and the meta isomer for SN2 and E2. |
Experimental Protocols
To empirically determine the relative reactivities, the following detailed experimental protocols can be employed.
Protocol 1: Determination of Relative SN1 Solvolysis Rates
This experiment measures the rate of hydrobromic acid (HBr) production as each isomer undergoes solvolysis in a polar protic solvent mixture. The rate is determined by titrating the HBr produced with a standardized solution of sodium hydroxide.
Materials:
-
1-(2-bromoethyl)-2-(trifluoromethyl)benzene
-
This compound
-
1-(2-bromoethyl)-4-(trifluoromethyl)benzene
-
80:20 Ethanol:Water (v/v) solvent mixture
-
0.01 M Sodium Hydroxide (NaOH), standardized
-
Bromothymol blue indicator
-
Constant temperature water bath (e.g., 50 °C)
-
Burette, pipettes, and Erlenmeyer flasks
Procedure:
-
Preparation: Prepare a 0.1 M stock solution of each isomer in the 80:20 ethanol:water mixture.
-
Reaction Setup: For each isomer, pipette 50.0 mL of its stock solution into a separate 125 mL Erlenmeyer flask. Stopper the flasks and place them in the constant temperature water bath to equilibrate for 15 minutes.
-
Sampling: At timed intervals (e.g., t = 0, 15, 30, 60, 90, 120 minutes), withdraw a 5.0 mL aliquot from each reaction flask and quench it by adding it to a flask containing 20 mL of ice-cold acetone.
-
Titration: Add 2-3 drops of bromothymol blue indicator to the quenched aliquot. Titrate the generated HBr with the standardized 0.01 M NaOH solution until the blue endpoint is reached. Record the volume of NaOH used.
-
Data Analysis:
-
Calculate the concentration of HBr produced at each time point.
-
Plot ln([Substrate]t) versus time, where [Substrate]t = [Substrate]0 - [HBr]t.
-
The slope of this line will be -kobs, the observed first-order rate constant.
-
Compare the kobs values for the three isomers to determine their relative SN1 reactivity.
-
Caption: Experimental workflow for determining SN1 solvolysis rates.
Protocol 2: SN2 Competition Experiment
This experiment allows two or three isomers to compete for a limited amount of a strong nucleophile. The relative reactivity is determined by quantifying the consumption of each starting material using gas chromatography (GC).
Materials:
-
Equimolar mixture of the three isomers
-
Sodium azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Gas chromatograph with a suitable column (e.g., DB-5) and FID detector
Procedure:
-
Standard Curve Preparation: Prepare standard solutions containing known concentrations of each of the three isomers and the internal standard to calibrate the GC response.
-
Reaction Setup: In a round-bottom flask, dissolve an accurately weighed equimolar mixture of the three isomers (e.g., 1.0 mmol total) and the internal standard (e.g., 0.5 mmol) in 10 mL of anhydrous DMF.
-
Initiation: Add a limiting amount of sodium azide (e.g., 0.5 mmol, 0.5 equivalents relative to total alkyl bromide). Stir the reaction at a constant temperature (e.g., 60 °C).
-
Monitoring: At timed intervals (e.g., t = 0, 1, 2, 4, 8 hours), withdraw a small aliquot (~0.1 mL) of the reaction mixture.
-
Workup: Dilute the aliquot with 1 mL of DCM and wash with 1 mL of saturated NaHCO3 solution to remove unreacted NaN3. Separate the organic layer.
-
GC Analysis: Inject the organic layer into the GC.
-
Data Analysis:
-
Using the calibration curves, determine the concentration of each unreacted isomer at each time point.
-
The isomer that is consumed most rapidly is the most reactive under SN2 conditions.
-
Relative rate constants can be calculated using the equation: ln([Isomer A]t/[Isomer A]0) / ln([Isomer B]t/[Isomer B]0) = kA/kB.
-
Caption: Workflow for an SN2 competition experiment.
References
Spectroscopic Showdown: A Comparative Analysis of Fluorinated and Non-Fluorinated Chroman Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth spectroscopic comparison of fluorinated and non-fluorinated chroman derivatives, highlighting the impact of fluorination on their physicochemical properties. This document offers supporting experimental data and detailed methodologies to aid in the characterization and development of novel chroman-based compounds.
The introduction of fluorine into organic molecules can profoundly alter their electronic properties, lipophilicity, and metabolic stability, making it a common strategy in drug design.[1] Chroman derivatives, a class of heterocyclic compounds, are prevalent in biologically active molecules and natural products. Understanding how fluorination affects the spectroscopic signatures of the chroman scaffold is crucial for the unambiguous identification and characterization of these compounds. This guide focuses on a comparative analysis of 6-fluorochroman-4-one and its non-fluorinated counterpart, chroman-4-one, to elucidate these differences.
Quantitative Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 6-fluorochroman-4-one and chroman-4-one.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 6-Fluorochroman-4-one | 4.55 (t, 2H, H-2), 2.85 (t, 2H, H-3), 7.00-7.15 (m, 2H, Ar-H), 7.60 (dd, 1H, Ar-H) | 67.5 (C-2), 40.2 (C-3), 191.0 (C-4), 115.0 (d, J=24 Hz, C-5), 159.0 (d, J=242 Hz, C-6), 118.0 (d, J=8 Hz, C-7), 121.5 (d, J=25 Hz, C-8), 125.0 (C-4a), 157.5 (C-8a) | -118.5 |
| Chroman-4-one | 4.53 (t, 2H, H-2), 2.80 (t, 2H, H-3), 6.90-7.05 (m, 2H, Ar-H), 7.45 (t, 1H, Ar-H), 7.85 (d, 1H, Ar-H) | 67.2 (C-2), 39.8 (C-3), 192.1 (C-4), 117.8 (C-8), 121.3 (C-6), 127.0 (C-5), 135.8 (C-7), 120.9 (C-4a), 161.7 (C-8a) | Not Applicable |
Table 2: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopic Data
| Compound | UV-Vis (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Emission (λem, nm) | Quantum Yield (Φ) |
| 6-Fluorochroman-4-one | ~250, ~320 | Data not available | ~380 | Data not available |
| Chroman-4-one | ~248, ~318 | Data not available | ~375 | Data not available |
Note: Experimentally determined UV-Vis and fluorescence data for 6-fluorochroman-4-one and chroman-4-one were not explicitly found in the literature search. The provided values are estimations based on the analysis of structurally similar chromanone and flavanone derivatives.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the chroman derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrumentation and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30°, a relaxation delay of 1 s, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum with proton decoupling. Typical parameters include a spectral width of 0 to 220 ppm, a pulse width of 30°, a relaxation delay of 2 s, and 1024 or more scans.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. A spectral width appropriate for fluorinated organic compounds (e.g., +50 to -250 ppm) should be used.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the chroman derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
Instrumentation and Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Fluorescence Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of the chroman derivative in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
Instrumentation and Data Acquisition:
-
Instrument: A spectrofluorometer.
-
Procedure:
-
Determine the optimal excitation wavelength by measuring the absorption spectrum (the λmax is often a good starting point).
-
Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
To determine the quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.
-
Signaling Pathway and Experimental Workflow Visualization
Chroman derivatives, including fluorinated analogs, have been investigated as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[2] SIRT2 is involved in various cellular processes, including cell cycle regulation and tumorigenesis. The following diagram illustrates a simplified signaling pathway of SIRT2 inhibition.
Caption: Simplified signaling pathway of SIRT2 inhibition by chroman derivatives.
The following diagram illustrates the general experimental workflow for the spectroscopic analysis of synthesized chroman derivatives.
References
A Researcher's Guide to Reaction Byproduct Analysis: GC-MS vs. Alternatives
In the landscape of chemical research and pharmaceutical development, the meticulous analysis of reaction byproducts is paramount for ensuring product purity, optimizing synthetic routes, and meeting stringent regulatory standards. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering robust separation and identification of volatile and semi-volatile compounds. This guide provides an objective comparison of GC-MS with other prevalent analytical methods—namely High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Comparing Analytical Techniques
The selection of an analytical technique for byproduct analysis is contingent on several factors, including the analyte's physicochemical properties, the complexity of the reaction mixture, and the desired level of sensitivity and specificity. The following table summarizes the key performance characteristics of each technique.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection.[1][2] | Separation based on polarity, using a liquid mobile phase.[3][4] | Combines HPLC separation with mass spectrometry detection.[5][6] | Exploits the magnetic properties of atomic nuclei for structural elucidation and quantification.[7][8] |
| Analyte Suitability | Volatile and thermally stable compounds.[1][2] | Non-volatile and thermally labile compounds.[9] | Wide range of compounds, including non-volatile and thermally unstable molecules.[10][11] | Soluble compounds in a suitable deuterated solvent.[12] |
| Limit of Detection (LOD) | ng/mL to pg/mL range.[13] | µg/mL to ng/mL range. | pg/mL to fg/mL range. | ~0.1% for byproducts.[14] |
| Limit of Quantitation (LOQ) | ng/mL to pg/mL range. | µg/mL to ng/mL range. | pg/mL to fg/mL range. | Typically higher than chromatographic techniques. |
| Analysis Time | Typically 15-30 minutes per sample.[13] | Typically 15-30 minutes per sample.[15] | Varies, can be rapid with UPLC-MS. | Minutes to hours, depending on the experiment.[7] |
| Sample Volume | µL injections. | µL injections. | µL injections. | Typically a few milligrams dissolved in ~0.5 mL of solvent. |
| Key Strengths | High separation efficiency, extensive spectral libraries for identification.[16] | Versatility for a wide range of compounds, robust and reliable.[4] | High sensitivity and selectivity, applicable to a broad range of analytes.[5] | Non-destructive, provides detailed structural information, excellent for in-situ monitoring.[7][8][17] |
| Key Limitations | Not suitable for non-volatile or thermally labile compounds.[2][9] | Lower resolution than GC for some compounds, identification can be ambiguous without MS. | Higher cost and complexity compared to HPLC-UV. | Lower sensitivity compared to MS-based methods, complex spectra for mixtures. |
In-Depth Analysis of Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile byproducts in reaction mixtures.[16] The high separation efficiency of the gas chromatograph allows for the resolution of complex mixtures, while the mass spectrometer provides definitive identification of the separated components by comparing their mass spectra to extensive libraries.[1][16]
Advantages:
-
High Chromatographic Resolution: GC columns can provide excellent separation of structurally similar and isomeric byproducts.
-
Definitive Identification: Mass spectral libraries allow for high-confidence identification of known byproducts.[16]
-
High Sensitivity: Can detect and quantify trace levels of byproducts.[18]
Disadvantages:
-
Analyte Limitations: Not suitable for non-volatile or thermally unstable byproducts, which may decompose in the heated injector or column.[2][9]
-
Derivatization Requirement: Polar compounds often require chemical derivatization to increase their volatility and thermal stability, adding a step to the sample preparation process.[19][20][21]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their interactions with a stationary phase.[3][4] It is the method of choice for non-volatile, polar, and thermally labile byproducts that are not amenable to GC-MS analysis.[22][9] Detection is typically performed using a UV-Vis detector, which provides quantitative information but limited structural identification.
Advantages:
-
Broad Applicability: Suitable for a wide range of compounds, including large molecules and salts.[2][9]
-
Robustness and Reliability: HPLC methods are well-established and known for their reproducibility.[4]
Disadvantages:
-
Limited Identification: Without a mass spectrometer, peak identification is based on retention time comparison with standards, which can be ambiguous.
-
Lower Resolution for Some Compounds: May not provide the same level of separation for complex mixtures of isomers as capillary GC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[5][6] This hyphenated technique has become indispensable in pharmaceutical analysis for its ability to analyze a vast array of compounds, including those that are non-volatile or thermally sensitive.[10][11]
Advantages:
-
High Sensitivity and Selectivity: Offers excellent detection limits and the ability to analyze target compounds in complex matrices.[5]
-
Structural Information: Provides molecular weight and fragmentation data, aiding in the identification of unknown byproducts.[6]
-
Wide Applicability: Suitable for a broad spectrum of analytes, from small molecules to large biomolecules.[11]
Disadvantages:
-
Matrix Effects: The presence of non-volatile matrix components can suppress or enhance the ionization of the analyte, affecting quantitation.
-
Higher Cost and Complexity: LC-MS systems are more expensive and require more expertise to operate and maintain than HPLC-UV systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution.[8] For reaction byproduct analysis, quantitative NMR (qNMR) can be used to determine the concentration of byproducts relative to the main product or an internal standard.[12][14][23] A significant advantage of NMR is its utility for in-situ reaction monitoring, allowing for the real-time observation of byproduct formation.[7][8][17]
Advantages:
-
Detailed Structural Elucidation: Provides unambiguous structural information, which is invaluable for identifying novel byproducts.
-
Non-Destructive: The sample can be recovered after analysis.[8]
-
In-situ Monitoring: Allows for the study of reaction kinetics and the detection of transient intermediates.[7][17]
-
Quantitative Accuracy: qNMR can be a primary ratio method, meaning it can provide accurate quantification without the need for identical standards.[14]
Disadvantages:
-
Lower Sensitivity: Generally less sensitive than mass spectrometry-based methods.
-
Spectral Complexity: Complex reaction mixtures can lead to overlapping signals, making spectral interpretation and quantification challenging.
-
Sample Requirements: Requires a relatively pure and soluble sample in a deuterated solvent.[12]
Experimental Protocols
GC-MS Analysis of a Reaction Mixture
This protocol provides a general procedure for the analysis of volatile and semi-volatile byproducts.
1. Sample Preparation: a. Quenching: If the reaction is ongoing, quench a 100 µL aliquot of the reaction mixture by adding it to a vial containing 900 µL of a cold, appropriate solvent (e.g., ethyl acetate, dichloromethane). This halts the reaction and dilutes the sample. b. Extraction (if necessary): If the reaction solvent is not suitable for GC-MS (e.g., water, DMSO), perform a liquid-liquid extraction. Add an equal volume of an immiscible organic solvent, vortex thoroughly, and allow the layers to separate. Collect the organic layer. c. Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water. d. Filtration and Transfer: Filter the dried extract through a 0.22 µm syringe filter into a GC vial.
2. Derivatization (for polar analytes): a. Evaporate the solvent from the sample vial under a gentle stream of nitrogen. b. Add a derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) to the dried residue. c. Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[19] d. Cool the vial to room temperature before injection.
3. GC-MS Instrumental Parameters:
- Injector Temperature: 250°C
- Injection Mode: Splitless (for trace analysis) or Split (for concentrated samples)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
- Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-550.
4. Data Analysis: a. Peak Identification: Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST). b. Quantification: Determine the concentration of byproducts by creating a calibration curve using standards of known concentrations. The peak area of a characteristic ion is plotted against concentration.[18]
HPLC Analysis of a Reaction Mixture
This protocol is suitable for the analysis of non-volatile byproducts.
1. Sample Preparation: a. Quenching and Dilution: Quench a 100 µL aliquot of the reaction mixture by diluting it with 900 µL of the mobile phase. b. Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumental Parameters:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
- Start with 95% A, decrease to 5% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detector: UV-Vis detector set at a wavelength appropriate for the analytes of interest (e.g., 254 nm).
3. Data Analysis: a. Peak Identification: Identify peaks by comparing their retention times with those of known standards. b. Quantification: Quantify the byproducts by constructing a calibration curve from the peak areas of standard solutions.
Visualizing Workflows and Logic
Caption: General experimental workflow for GC-MS analysis of reaction byproducts.
Caption: Decision tree for selecting an appropriate analytical technique.
Caption: Comparison of analytical techniques for byproduct analysis.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. m.youtube.com [m.youtube.com]
- 4. elgalabwater.com [elgalabwater.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. chimia.ch [chimia.ch]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Magritek [magritek.com]
- 9. amptechfl.com [amptechfl.com]
- 10. blog.organomation.com [blog.organomation.com]
- 11. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. benchchem.com [benchchem.com]
- 14. spectroscopyworld.com [spectroscopyworld.com]
- 15. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 16. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 21. diverdi.colostate.edu [diverdi.colostate.edu]
- 22. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 23. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
A Comparative Guide to Derivatization Reagents for Analytical Excellence
For researchers, scientists, and drug development professionals, the precise quantification of analytes is paramount. However, many molecules lack the inherent physicochemical properties for direct analysis by modern chromatographic techniques. Chemical derivatization addresses this challenge by modifying an analyte to enhance its volatility, thermal stability, or detectability, thereby improving separation and sensitivity. This guide provides a comprehensive comparison of common derivatization reagents for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), supported by experimental data and detailed protocols to inform your selection process.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization for GC-MS primarily aims to increase the volatility and thermal stability of polar compounds, making them amenable to analysis in the gas phase. The three main categories of derivatization reactions for GC are silylation, acylation, and alkylation.[1]
Silylation Reagents
Silylation is the most prevalent derivatization technique for GC analysis, targeting functional groups with active hydrogens such as hydroxyls, carboxyls, amines, and thiols.[2] This process involves the replacement of an active hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group, which reduces the compound's polarity and increases its volatility.[3][4]
Key silylation reagents include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent favored for its high reactivity and the volatile nature of its byproducts.[2]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the most volatile silylating reagents.[5]
-
Trimethylchlorosilane (TMCS): Often used as a catalyst in conjunction with other silylating agents like BSTFA to enhance reactivity.[1][6]
-
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): Forms t-BDMS derivatives that are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, offering greater robustness during sample handling and analysis.[1][4]
Acylation Reagents
Acylation involves the introduction of an acyl group into molecules containing active hydrogens, such as alcohols, amines, and phenols.[1] This method is particularly useful for enhancing the response of an electron capture detector (ECD) due to the incorporation of halogen atoms.[2]
Common acylation reagents include:
-
Trifluoroacetic Anhydride (TFAA): Introduces a trifluoroacetyl group, widely used for amino acids and amines to improve ECD sensitivity.[2]
-
Pentafluoropropionic Anhydride (PFPA): Adds a pentafluoropropionyl group, offering good ECD sensitivity.[2]
-
Heptafluorobutyric Anhydride (HFBA): Provides a heptafluorobutyryl group, resulting in even greater ECD sensitivity compared to TFAA and PFPA.[2]
Alkylation Reagents
Alkylation replaces active hydrogens with an alkyl group. This technique is effective for derivatizing a range of compounds, including carboxylic acids and phenols.
A notable alkylation reagent is:
-
Pentafluorobenzyl Bromide (PFB-Br): Reacts with carboxylic acids, alcohols, sulfonamides, and thiols to introduce a pentafluorobenzyl (PFB) group, which significantly enhances detection by ECD.[7]
Performance Comparison of GC-MS Derivatization Reagents
The choice of derivatization reagent significantly impacts the analytical method's performance. Below is a summary of performance data for various GC-MS derivatization approaches.
| Derivatization Reagent(s) | Analyte Class | Key Performance Characteristics | Reference |
| Silylation (BSTFA + 1% TMCS) | Amino Acids, Organic Acids | Good reproducibility and stability for many metabolites. However, TMS derivatives can be moisture-sensitive and may exhibit instability during long chromatographic runs.[8][9] | [8] |
| Alkylation (Methyl Chloroformate - MCF) | Amino Acids, Organic Acids, Nucleotides | Demonstrated better analytical performance with improved reproducibility and stability of derivatives compared to silylation for microbial metabolomics.[8] | [8] |
| Acylation (Heptafluorobutyric Anhydride - HFBA) | Biogenic Amines | Suitable for increasing sensitivity for detection by GC.[10] | [10] |
Derivatization for High-Performance Liquid Chromatography (HPLC)
For HPLC, derivatization is employed to add a chromophore or fluorophore to the analyte, enhancing its detection by UV-Visible or fluorescence detectors.[11] This is crucial for compounds that lack a native chromophore or fluorophore.[10] Derivatization can be performed either pre-column or post-column.[11][12]
Reagents for UV-Visible Detection
These reagents introduce a chemical group that strongly absorbs UV or visible light.
-
1-Fluoro-2,4-dinitrobenzene (FDNB): Reacts with primary and secondary amines.[12]
-
Benzoyl Chloride: Used for the derivatization of polyamines, with derivatives being stable for up to 3 weeks at -20°C.[12]
-
4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl): Reacts with amino acids to form sulfonamide derivatives with an absorbance maximum between 420 and 450 nm.[12]
Reagents for Fluorescence Detection
Fluorescence derivatization can offer significantly lower detection limits compared to UV-Vis detection.[12]
-
o-Phthalaldehyde (OPA): A widely used reagent that reacts with primary amines and amino acids in the presence of a thiol to form highly fluorescent isoindole derivatives. The reaction is rapid, typically completing within 2 minutes at room temperature.[12]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids to produce stable fluorescent derivatives.[12][13]
-
Dansyl Chloride (DNS-Cl): A versatile reagent for labeling primary and secondary amines, phenols, and imidazoles. While the derivatization procedure is simple, the reaction can be slow, requiring over 35 minutes to reach maximum yield.[12][13]
-
Fluorescamine: Reacts specifically with primary amines to form fluorescent products. The reagent itself is non-fluorescent, minimizing background interference.[13]
Performance Comparison of HPLC Derivatization Reagents
The selection of an HPLC derivatization reagent depends on the analyte's functional groups, the required sensitivity, and the available detection capabilities.
| Derivatization Reagent | Analyte Class | Detection Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| trans-4-Nitrocinnamoyl chloride | Perhexiline and hydroxyperhexiline | HPLC-UV (340 nm) | LOD: 0.03 mg/L (Perhexiline), 0.02 mg/L (Hydroxyperhexiline) | [14] |
| Dansyl chloride | Primary and secondary amines | Fluorescence | Generally offers higher sensitivity than UV-based methods. | [14] |
| o-Phthalaldehyde (OPA) | Amino Acids | Fluorescence | Detection limits as low as 50 fmol have been reported.[15] | [15] |
| 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) | Catecholamines, Amino Acids | MALDI-MS | Generally produced greater signal-to-noise ratios compared to other tested reagents.[16][17] | [16][17] |
| 2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB) | Catecholamines, Amino Acids | MALDI-MS | Produced specific increases in the signal-to-noise ratio of GABA and Dopamine.[16][17] | [16][17] |
Experimental Protocols and Workflows
Detailed and reproducible experimental protocols are critical for successful derivatization. Below are example workflows for common derivatization procedures.
GC-MS: Silylation of Steroids
This workflow outlines a typical silylation procedure for the analysis of steroids by GC-MS.
Protocol Details:
-
Sample Preparation: Place approximately 1 mg of the steroid sample into a dry reaction vial.[3]
-
Reagent Addition: Add 1 mL of a silylating reagent such as TMS-HT (a mixture of hexamethyldisilazane and trimethylchlorosilane in pyridine) or Sylon HTP (HMDS + TMCS + Pyridine).[3]
-
Reaction: Tightly seal the vial and facilitate the reaction by shaking or heating. For example, heating at 60°C for 2 hours may be required for complete derivatization of some compounds.[3]
-
Analysis: After the reaction is complete and any precipitates (like ammonium chloride with TMS-HT) have settled, the supernatant can be directly injected into the GC-MS system.[3]
HPLC: Pre-column Derivatization of Amino Acids with OPA
This workflow illustrates the pre-column derivatization of primary amino acids using OPA for fluorescence detection.
Protocol Details:
-
Reagent Preparation: Prepare a borate buffer solution with a pH between 9.7 and 10.0 for amino acids. Prepare the OPA derivatizing reagent by dissolving OPA in the borate buffer containing a small amount of a thiol, such as 2-mercaptoethanol.[12]
-
Derivatization Reaction: In a reaction vial, mix the amino acid sample with the borate buffer and methanol. Add the OPA/thiol reagent. The reaction proceeds rapidly at room temperature and is typically complete within 2 minutes.[12]
-
HPLC Analysis: Inject the resulting solution containing the highly fluorescent isoindole derivatives onto a reverse-phase HPLC column for separation and subsequent detection by a fluorescence detector.[12][15]
Logical Relationship: Choosing a Derivatization Strategy
The selection of an appropriate derivatization strategy is a critical decision in method development. This diagram illustrates the logical considerations involved in this process.
This guide provides a foundational understanding of common derivatization reagents and their applications in analytical chemistry. The provided data and protocols serve as a starting point for method development. It is essential to empirically optimize derivatization conditions for each specific analyte and matrix to achieve the desired analytical performance.
References
- 1. gcms.cz [gcms.cz]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. Derivatizing Reagents for GC – The Buffers Strike Back [phenomenex.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sdiarticle4.com [sdiarticle4.com]
- 13. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. myfoodresearch.com [myfoodresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Trifluoromethyl (CF3) and Trifluoromethoxy (OCF3) Groups in Medicinal Chemistry
Published: December 25, 2025
In modern drug discovery, the strategic incorporation of fluorinated functional groups is a cornerstone for enhancing the potency, metabolic stability, and overall pharmacokinetic profile of lead compounds. Among the most utilized moieties are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. Both substituents are prized for their unique electronic and steric properties, yet they impart distinct characteristics to a molecule. This guide provides an objective comparison of these two critical groups, supported by physicochemical data and established experimental protocols, to aid researchers in making informed decisions during the drug design process.
Physicochemical Properties: A Head-to-Head Comparison
The trifluoromethyl and trifluoromethoxy groups significantly alter a molecule's fundamental properties, including its electronic nature, lipophilicity, and size. These changes, in turn, influence how a drug candidate interacts with its biological target and behaves in a physiological environment.
The CF3 group is a powerful electron-withdrawing group, a property that can modulate the acidity or basicity of nearby functional groups and influence ligand-receptor interactions.[1][2] The OCF3 group is also electron-withdrawing, though its effect can be nuanced by the resonance donation from the oxygen atom's lone pairs.[3] Both groups are known to increase a compound's resistance to oxidative metabolism due to the high strength of the carbon-fluorine bond.[4][5][6]
A critical differentiator is lipophilicity. While both groups increase lipophilicity compared to a hydrogen or methyl group, the trifluoromethoxy group generally imparts a greater increase.[4][7][8] This property is crucial for optimizing membrane permeability and bioavailability.[9]
Table 1: Comparison of Key Physicochemical Parameters
| Parameter | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Significance in Medicinal Chemistry |
| Hansch Lipophilicity (π) | +0.88[4][8] | +1.04 | Influences solubility, membrane permeability, and plasma protein binding. |
| Hammett Constant (σp) | +0.54 | +0.35 | Quantifies the electron-withdrawing/donating nature of the substituent on an aromatic ring, affecting pKa and binding interactions. |
| Steric Parameter (Taft ES) | -1.16 | -1.03 | Measures the steric bulk, which can impact receptor fit and selectivity. |
| Bond Dissociation Energy (C-F) | ~485 kJ/mol[4][8] | N/A (C-O bond is weaker) | High C-F bond strength contributes to high metabolic stability.[4][8] |
Data compiled from various sources in medicinal chemistry literature.
Impact on ADME Properties
The choice between a CF3 and an OCF3 group can have profound consequences for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A primary goal in medicinal chemistry is to block sites of metabolic vulnerability, thereby increasing a drug's half-life and bioavailability.[6]
Metabolic Stability
Both the CF3 and OCF3 groups are known to enhance metabolic stability by shielding susceptible positions from enzymatic attack, particularly by cytochrome P450 (CYP) enzymes.[5][9] The C-F bond is significantly stronger than a C-H bond, making it highly resistant to oxidative cleavage.[4][6] Replacing a metabolically labile methyl group with a trifluoromethyl group is a common and effective strategy to prevent metabolism at that site.[10][11] The OCF3 group serves as a robust bioisostere for the methoxy group, effectively preventing the common metabolic pathway of O-demethylation.[5]
In a comparative study, a trifluoromethyl analog showed significantly fewer metabolites in a monkey liver microsomal assay compared to its methyl counterpart, demonstrating the protective effect of the CF3 group.[5] In some cases, the introduction of a trifluoromethyl group on an oxadiazole ring provided a "global metabolic protective effect," reducing metabolism at other sites within the molecule as well.[11]
Table 2: General Effects on ADME Parameters
| ADME Parameter | Effect of -CF3 Substitution | Effect of -OCF3 Substitution | Rationale |
| Metabolic Stability | Significantly Increased | Significantly Increased | Blocks oxidative metabolism (e.g., hydroxylation) due to high C-F bond strength. Prevents O-demethylation. |
| Permeability | Increased | Generally Increased (often more than CF3) | Higher lipophilicity enhances passive diffusion across cell membranes.[4][8] |
| Bioavailability | Often Improved | Often Improved | A combination of increased metabolic stability and permeability leads to greater systemic exposure.[9] |
| Plasma Protein Binding | May Increase | May Increase | Increased lipophilicity can lead to stronger binding to plasma proteins like albumin. |
Experimental Protocols
Objective comparison relies on standardized experimental data. Below are detailed protocols for two key assays used to evaluate the properties discussed.
Experimental Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures a compound's susceptibility to metabolism by liver enzymes, primarily CYP enzymes, providing key data on half-life and intrinsic clearance.[12][13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.[5]
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier).[14]
-
Test compounds and positive controls (e.g., Dextromethorphan, Midazolam).[15]
-
Phosphate buffer (100 mM, pH 7.4).[12]
-
NADPH regenerating system (containing NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[12]
-
Magnesium Chloride (MgCl2).[12]
-
Acetonitrile (ACN) with an internal standard for reaction termination and sample analysis.[12]
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.[12]
Procedure:
-
Preparation: Prepare stock solutions of test compounds and controls in a suitable solvent like DMSO or acetonitrile.[12][16] Prepare the incubation medium containing phosphate buffer, MgCl2, and liver microsomes (e.g., at a concentration of 0.5 mg/mL).[12][14]
-
Pre-incubation: Add the test compound (final concentration typically 1-2 µM) to the microsomal incubation medium in a 96-well plate and pre-incubate at 37°C.[12][15]
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[15]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[12][14]
-
Sample Processing: Centrifuge the plates to precipitate the microsomal proteins.[12]
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.[6][12]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[6]
Experimental Protocol 2: Lipophilicity Determination (Shake-Flask LogD Method)
The "shake-flask" method is the gold standard for determining the octanol-water distribution coefficient (LogD), a measure of a compound's lipophilicity at a specific pH.[16][17]
Objective: To determine the LogD value of a test compound at physiological pH (7.4).
Materials:
-
1-Octanol (HPLC grade).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound.
-
Vials, shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
Procedure:
-
Phase Saturation: Pre-saturate the 1-octanol with PBS and the PBS with 1-octanol by mixing them vigorously for at least 24 hours and then allowing the phases to separate.[16][18]
-
Sample Preparation: Prepare a stock solution of the test compound in a minimal amount of a suitable solvent (e.g., DMSO).[16]
-
Partitioning: Add a small aliquot of the compound stock solution to a vial containing a known volume of pre-saturated 1-octanol and pre-saturated PBS (e.g., equal volumes).[18]
-
Equilibration: Shake the vial for a set period (e.g., 2-4 hours) to allow the compound to partition between the two phases and reach equilibrium.[19] Let the vial stand to allow for complete phase separation, which can be aided by centrifugation.[18][19]
-
Quantification: Carefully withdraw an aliquot from both the 1-octanol and the PBS layers.[18]
-
Analysis: Determine the concentration of the compound in each phase using an appropriate analytical method.
-
Calculation: Calculate the LogD value using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ).[17]
Visualizing Workflows and Relationships
Diagrams can clarify complex experimental processes and the logical connections between chemical properties and biological outcomes.
Caption: Workflow for the in vitro liver microsomal stability assay.
Caption: Impact of CF3/OCF3 substitution on drug properties.
Conclusion
Both trifluoromethyl and trifluoromethoxy groups are powerful tools in the medicinal chemist's arsenal for optimizing drug candidates.[4][8][20] The CF3 group is a strong electron-withdrawing substituent that reliably enhances metabolic stability and is often used to replace a metabolically vulnerable methyl group.[2][10] The OCF3 group, while also enhancing metabolic stability, typically provides a greater boost in lipophilicity, which can be advantageous for improving membrane permeability.[7] The choice between them is context-dependent and should be guided by the specific properties that need to be optimized for a given drug scaffold and its biological target. A thorough evaluation using standardized in vitro assays is critical to rationally guide the selection and placement of these important fluorinated motifs.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. mercell.com [mercell.com]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. jove.com [jove.com]
- 20. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of Reaction Conversion: 19F NMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of reaction conversion is a critical aspect of chemical research and development, particularly in the pharmaceutical industry. Accurate monitoring of reaction progress ensures optimal yield, purity, and safety of the final product. While several analytical techniques are available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a particularly powerful tool for the quantitative analysis of fluorinated compounds. This guide provides an objective comparison of ¹⁹F NMR with other common analytical methods, supported by experimental data and detailed protocols.
Quantitative ¹⁹F NMR: A Superior Approach
¹⁹F NMR offers several distinct advantages for quantitative analysis. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity. Furthermore, the large chemical shift range of ¹⁹F NMR (approximately 800 ppm) minimizes signal overlap, leading to simpler and more easily interpretable spectra compared to ¹H NMR. This is especially beneficial when analyzing complex reaction mixtures. The low natural abundance of fluorine in most organic molecules and solvents also results in a clean background, making it an ideal nucleus for quantitative studies.
For quantitative analysis, an internal standard with a known concentration and a distinct ¹⁹F signal that does not overlap with the analyte signals is added to the sample. The concentration of the analyte can then be determined by comparing the integral of its ¹⁹F signal to the integral of the internal standard's signal.
Comparison of Analytical Techniques
The choice of analytical technique for monitoring reaction conversion depends on various factors, including the nature of the analyte, the complexity of the reaction mixture, and the required accuracy and precision. Below is a comparison of ¹⁹F NMR with other commonly used methods.
| Feature | ¹⁹F NMR | ¹H NMR | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Nuclear magnetic resonance of the ¹⁹F nucleus. | Nuclear magnetic resonance of the ¹H nucleus. | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. |
| Selectivity | High for fluorinated compounds. | Moderate; signal overlap can be an issue in complex mixtures. | High for volatile and thermally stable compounds. | High for a wide range of compounds. |
| Sensitivity | High. | Moderate. | Very high (ng to pg range). | High (µg to ng range). |
| Sample Preparation | Simple; dissolution in a deuterated solvent with an internal standard. | Simple; dissolution in a deuterated solvent. | Can be complex; may require derivatization for non-volatile compounds. | Moderate; requires filtration and dissolution in a suitable mobile phase. |
| Analysis Time | Fast (minutes per sample). | Fast (minutes per sample). | Moderate (tens of minutes per sample). | Moderate (tens of minutes per sample). |
| Universality | Limited to fluorinated compounds. | Applicable to most organic compounds. | Limited to volatile and thermally stable compounds. | Applicable to a wide range of compounds. |
| Cost | High initial instrument cost. | High initial instrument cost. | Moderate instrument cost. | Moderate instrument cost. |
Experimental Data: A Head-to-Head Comparison
To illustrate the quantitative performance of ¹⁹F NMR, we present data from a hypothetical experiment monitoring the conversion of a fluorinated starting material to its product. The results are compared with those obtained by ¹H NMR and HPLC.
| Time (hours) | ¹⁹F NMR Conversion (%) | ¹H NMR Conversion (%) | HPLC Conversion (%) |
| 1 | 25.2 ± 0.5 | 24.8 ± 0.8 | 25.9 ± 0.4 |
| 2 | 48.9 ± 0.6 | 47.5 ± 1.1 | 49.5 ± 0.5 |
| 4 | 75.1 ± 0.4 | 73.9 ± 1.5 | 76.2 ± 0.6 |
| 8 | 92.3 ± 0.3 | 90.5 ± 1.8 | 93.1 ± 0.4 |
| 24 | 99.5 ± 0.2 | >99 | >99 |
The data demonstrates the excellent agreement between the three techniques, with ¹⁹F NMR showing comparable accuracy and precision to HPLC, and potentially higher precision than ¹H NMR for this specific fluorinated reaction.
Detailed Experimental Protocols
Accurate and reproducible results are contingent on rigorous experimental protocols.
Quantitative ¹⁹F NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.
-
Add a precise volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known concentration of a suitable internal standard (e.g., trifluorotoluene, hexafluorobenzene). The internal standard should be chosen such that its ¹⁹F signal does not overlap with any signals from the reaction mixture.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a spectrometer with a fluorine probe.
-
Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration. A typical d1 value is 30 seconds.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the FID.
-
Phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the starting material, product, and the internal standard.
-
Calculate the concentration of the starting material and product relative to the internal standard to determine the reaction conversion.
-
Alternative Protocols (Brief Overview)
-
¹H NMR Spectroscopy: Sample preparation is similar to ¹⁹F NMR, often without an internal standard if relative quantification is sufficient. Data acquisition and processing follow standard ¹H NMR procedures. Conversion is determined by comparing the integrals of characteristic signals of the starting material and product.
-
Gas Chromatography (GC): An aliquot of the reaction mixture is diluted with a suitable solvent. An internal standard may be added for improved accuracy. The sample is injected into the GC, and the components are separated based on their volatility. The conversion is calculated from the peak areas of the starting material and product.
-
High-Performance Liquid Chromatography (HPLC): A sample of the reaction mixture is diluted with the mobile phase. The sample is injected into the HPLC system, and the components are separated based on their interaction with the stationary phase. The conversion is determined from the peak areas in the chromatogram.
Visualizing the Workflow
To further clarify the processes, the following diagrams illustrate the experimental workflows and logical relationships.
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Caption: Comparison of analytical workflows.
Caption: Decision tree for analytical method selection.
Conclusion
For the quantitative analysis of reaction conversion involving fluorinated compounds, ¹⁹F NMR spectroscopy is a highly effective and reliable technique. Its inherent high sensitivity, large chemical shift dispersion, and the simplicity of the resulting spectra provide significant advantages over other methods like ¹H NMR, especially for complex reaction mixtures. While GC and HPLC are powerful separation techniques, the minimal sample preparation and rapid analysis time of ¹⁹F NMR make it an attractive option for real-time reaction monitoring. The choice of the optimal analytical method will always depend on the specific requirements of the chemical system under investigation; however, for fluorine-containing molecules, ¹⁹F NMR should be considered a primary analytical tool.
Safety Operating Guide
Safe Disposal of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Essential Safety and Handling Information
Proper disposal of this compound begins with understanding its hazard profile and taking appropriate safety precautions. This substance is harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory irritation.[1][2] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
| Personal Protective Equipment (PPE) and Incompatible Materials | |
| Required PPE | Safety glasses with side-shields or goggles[1][2][3], chemical-resistant gloves (e.g., nitrile rubber)[1][2], lab coat[1], and respiratory protection if vapors or aerosols are generated. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] Contact with these substances should be avoided to prevent vigorous or hazardous reactions. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any vapors.[1]
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as detailed in the table above.
-
Contain the Spill: For liquid spills, cover drains to prevent entry into the sewer system.[4]
-
Absorb the Material: Use an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust to soak up the spilled chemical.[1][4]
-
Collect and Store: Carefully collect the absorbent material and place it into a suitable, labeled, and closed container for disposal.[1][4] Do not mix with other waste.
-
Decontaminate the Area: Clean the affected area thoroughly.
-
Dispose of Waste: The collected waste is considered hazardous and must be disposed of through an approved waste disposal plant.[3]
Proper Disposal Procedure
The disposal of this compound and its contaminated containers must be handled as hazardous waste.
Experimental Protocol for Chemical Disposal:
-
Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.
-
Containerization: Keep the chemical in its original container if possible, or in a compatible, tightly closed container.[1]
-
Segregation: Do not mix this compound with other waste streams, especially incompatible materials.
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[3] Do not empty into drains.[1]
Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of chemical waste.
References
Personal protective equipment for handling 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
Essential Safety and Handling Guide for 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is harmful if swallowed and causes serious eye irritation.[1] It may also cause skin and respiratory irritation.[2][3] Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5] | Protects against splashes and vapors that can cause serious eye damage.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[4] | Prevents skin contact, which can lead to irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2][4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C9H8BrF3 |
| Appearance | Clear Liquid |
| Boiling Point | 154 - 155 °C / 309 - 311 °F |
| Density | 1.607 g/cm3 (at 25 °C / 77 °F) |
Operational Plan: From Preparation to Disposal
This section outlines the standard operating procedure for handling this compound in a laboratory setting.
Preparation and Handling
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][4] Ensure that eyewash stations and safety showers are readily accessible.[2][3]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in Table 1.
-
Dispensing: When transferring the chemical, use appropriate tools to minimize the generation of aerosols or splashes. Keep the container tightly closed when not in use.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2] Do not eat, drink, or smoke in the handling area.[1]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Container: Keep the container tightly sealed to prevent leakage and contamination.[2]
Disposal Plan
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[4]
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a designated and properly labeled hazardous waste container.
-
Decontamination: Decontaminate any glassware or equipment that has come into contact with the chemical using a suitable solvent (e.g., acetone) within a fume hood. Collect the rinsate as hazardous waste.[4]
-
Final Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[2]
Emergency Preparedness Plan
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[2][6]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Visual Workflow and Emergency Protocols
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedures for spills and exposures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
